molecular formula C17H20N2O2 B15570744 FFN511

FFN511

Cat. No.: B15570744
M. Wt: 284.35 g/mol
InChI Key: SKTIZSRPCXRDHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

FFN511 is a useful research compound. Its molecular formula is C17H20N2O2 and its molecular weight is 284.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H20N2O2

Molecular Weight

284.35 g/mol

IUPAC Name

6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one

InChI

InChI=1S/C17H20N2O2/c18-6-5-11-10-15(20)21-17-13-4-2-8-19-7-1-3-12(16(13)19)9-14(11)17/h9-10H,1-8,18H2

InChI Key

SKTIZSRPCXRDHX-UHFFFAOYSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of FFN511 in Dopamine Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FFN511 is a pioneering fluorescent false neurotransmitter (FFN) that has provided unprecedented insights into the dynamics of dopamine (B1211576) transmission at the single-synapse level. By acting as a substrate for the vesicular monoamine transporter 2 (VMAT2), this compound allows for the direct visualization of dopamine vesicle packaging and exocytosis. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its interaction with VMAT2, its impact on dopamine release, and the key experimental protocols used to elucidate its function. Quantitative data are summarized in structured tables, and core concepts and workflows are visualized through detailed diagrams.

Core Mechanism of Action: A Fluorescent Substrate for VMAT2

This compound is a fluorescent molecule designed to mimic endogenous monoamines like dopamine, allowing it to be recognized and transported by VMAT2.[1][2] The primary mechanism of action of this compound in dopamine neurons involves the following key steps:

  • Uptake into Dopaminergic Terminals: this compound crosses the plasma membrane of dopamine neurons to enter the cytoplasm.

  • VMAT2-Mediated Sequestration: Once in the cytoplasm, this compound is recognized as a substrate by VMAT2 and is actively transported into synaptic vesicles. This process is dependent on the proton gradient maintained by the vesicular H+-ATPase.[3]

  • Accumulation in Synaptic Vesicles: this compound accumulates within the acidic lumen of synaptic vesicles alongside endogenous dopamine.

  • Activity-Dependent Release: Upon neuronal stimulation, these this compound-loaded vesicles undergo exocytosis, releasing their contents, including this compound and dopamine, into the synaptic cleft.[2][4]

  • Optical Detection: The fluorescence of this compound allows for the real-time monitoring of this entire process, from vesicular loading to release, using advanced microscopy techniques.[4]

This compound's utility lies in its ability to act as a reporter for VMAT2 activity and synaptic vesicle turnover. The fluorescence intensity within a presynaptic terminal is proportional to the amount of this compound sequestered in its vesicle pool. The decrease in fluorescence upon stimulation (destaining) provides a direct measure of neurotransmitter release.[4][5]

Quantitative Data

The following tables summarize the key quantitative parameters related to this compound's interaction with VMAT2 and its effects on dopamine neuron function.

Table 1: this compound Binding and VMAT2 Inhibition

ParameterValueSpecies/PreparationReference
IC50 (Serotonin Binding)1 µMVMAT2-containing membranes[1][2][6][7][8][9]

Table 2: this compound Effects on Dopamine Release

This compound ConcentrationEffect on Evoked Dopamine ReleaseExperimental ConditionsReference
10 µM (30 min)No significant alteration (7.5 ± 4% reduction)Acute striatal slices, cyclic voltammetry[2]
40 µM35.4 ± 1.4% decreaseAcute striatal slices, cyclic voltammetry[2]

Table 3: this compound Destaining Kinetics in Response to Electrical Stimulation

Stimulation FrequencyMean Half-Time (t1/2) of DestainingExperimental PreparationReference
1 Hz330 sAcute striatal slices[2]
4 Hz257 sAcute striatal slices[2]
20 Hz114 sAcute striatal slices[2]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and relationships involved in this compound's mechanism of action.

FFN511_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cytoplasm Dopaminergic Terminal Cytoplasm cluster_vesicle Synaptic Vesicle FFN511_ext This compound FFN511_cyto This compound FFN511_ext->FFN511_cyto Uptake VMAT2 VMAT2 FFN511_cyto->VMAT2 DA_cyto Dopamine DA_cyto->VMAT2 FFN511_vesicle This compound VMAT2->FFN511_vesicle Transport DA_vesicle Dopamine VMAT2->DA_vesicle Transport DA_synthesis Dopamine Synthesis DA_synthesis->DA_cyto FFN511_released This compound FFN511_vesicle->FFN511_released Exocytosis (Stimulation-dependent) DA_released Dopamine FFN511_vesicle->DA_released Exocytosis (Stimulation-dependent) DA_vesicle->FFN511_released Exocytosis (Stimulation-dependent) DA_vesicle->DA_released Exocytosis (Stimulation-dependent) H_ATPase V-H+ ATPase H_in H+ H_ATPase->H_in Pumps H+ in H_out H+ H_in->H_out Antiport H_out->VMAT2

Caption: this compound cellular uptake and vesicular packaging pathway.

Experimental Protocols

Preparation of Acute Striatal Slices and this compound Loading

This protocol is adapted from Zhang et al., JoVE (2009).[1]

  • Solutions:

    • Artificial Cerebrospinal Fluid (ACSF): In mM: 125 NaCl, 2.5 KCl, 26 NaHCO3, 2.4 CaCl2, 1.3 MgSO4, 0.3 KH2PO4, 10 glucose, 5 HEPES. pH 7.3-7.4, 290-295 mOsm. Oxygenate with 95% O2/5% CO2 for at least 15 minutes before and during use.

    • This compound Loading Solution: 10 µM this compound in oxygenated ACSF.

    • Wash Solution: 100 µM ADVASEP-7 in oxygenated ACSF.

  • Slice Preparation:

    • Anesthetize and decapitate a mouse.

    • Rapidly extract the brain and place it in ice-cold, oxygenated ACSF.

    • Mount the brain on a vibratome stage.

    • Cut 250 µm thick coronal slices containing the striatum.

    • Transfer slices to a holding chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour.

  • This compound Loading:

    • Incubate individual slices in the this compound loading solution for 30 minutes at room temperature.

    • Wash the slices by incubating them in the ADVASEP-7 solution for 30 minutes at room temperature to remove extracellularly bound this compound.

    • Slices are now ready for imaging.

Acute_Slice_Preparation_Workflow start Start decapitate Decapitate Mouse & Extract Brain start->decapitate slice Prepare 250 µm Coronal Striatal Slices in ice-cold ACSF decapitate->slice recover Recover Slices in Oxygenated ACSF (≥ 1 hour) slice->recover load Incubate in 10 µM this compound (30 min) recover->load wash Wash in 100 µM ADVASEP-7 (30 min) load->wash image Transfer to Imaging Chamber & Perfuse with ACSF wash->image end Ready for Imaging image->end VMAT2_Binding_Assay_Workflow start Start prepare_reagents Prepare Vesicles, [3H]DTBZ, & this compound dilutions start->prepare_reagents incubate Incubate Vesicles + [3H]DTBZ + varying [this compound] prepare_reagents->incubate filter Rapid Filtration & Washing incubate->filter measure Scintillation Counting filter->measure analyze Calculate Specific Binding & Determine IC50 measure->analyze end End analyze->end

References

An In-depth Technical Guide to FFN511: A Fluorescent False Neurotransmitter

Author: BenchChem Technical Support Team. Date: December 2025

FFN511 is a pioneering fluorescent false neurotransmitter (FFN) that serves as a powerful optical tool for neuroscientists.[1][2] Developed to mimic endogenous monoamines like dopamine (B1211576), this compound enables the direct visualization of neurotransmitter uptake and release from individual presynaptic terminals.[2][3] Its ability to be transported by the vesicular monoamine transporter 2 (VMAT2) allows it to act as a tracer for synaptic vesicle dynamics.[4] This guide provides a comprehensive overview of this compound's mechanism of action, quantitative properties, and detailed experimental protocols for its application in neuroscience research.

Core Mechanism of Action

This compound functions as a surrogate for monoamine neurotransmitters, allowing researchers to optically track the lifecycle of synaptic vesicles. The process begins with the uptake of this compound from the extracellular space into the presynaptic terminal. Once inside the neuron, this compound is recognized and actively transported into synaptic vesicles by VMAT2, the same transporter responsible for loading dopamine and other monoamines into vesicles.[3][5] This accumulation within vesicles is a critical step, as it concentrates the fluorescent probe at the site of neurotransmitter release.

Upon neuronal stimulation, such as an action potential, synaptic vesicles containing this compound fuse with the presynaptic membrane in a calcium-dependent manner and release their contents into the synaptic cleft through exocytosis.[3][5] This release of this compound from the presynaptic terminal results in a measurable decrease in fluorescence, a phenomenon referred to as "destaining".[3][6] The rate of destaining is directly proportional to the rate of synaptic vesicle exocytosis, providing a real-time optical readout of neurotransmitter release dynamics.[3]

The specificity of this compound for the VMAT2 pathway has been confirmed through pharmacological manipulation. The uptake of this compound into vesicles is inhibited by known VMAT inhibitors such as reserpine (B192253) and tetrabenazine.[3][5] Additionally, amphetamine, a psychostimulant that causes the release of monoamines from vesicles independent of synaptic vesicle fusion, also leads to a significant destaining of this compound-labeled terminals.[3][6]

Quantitative Data Summary

The physicochemical and pharmacological properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueSource
Molecular Weight 284.35 Da[1]
Molecular Formula C₁₇H₂₀N₂O₂
Purity >98%[1]
Solubility Soluble in DMSO to 100 mM[1]
Excitation Maximum 406 nm (in pH 7 buffer)[7]
Emission Maximum 501 nm (in pH 7 buffer)[7]
IC₅₀ (VMAT2) 1 µM (inhibition of serotonin (B10506) binding)[1][3][4]

Table 2: Activity-Dependent Release of this compound in Mouse Striatal Slices

Stimulation FrequencyMean Half-Time of Destaining (t₁/₂)Source
1 Hz330 seconds[3]
4 Hz257 seconds[3]
20 Hz114 seconds[3]

Experimental Protocols

Detailed methodologies for the key applications of this compound are provided below.

Protocol 1: VMAT2 Binding Assay

This protocol describes a competitive binding assay to determine the inhibitory constant (IC₅₀) of this compound for VMAT2.

  • Membrane Preparation: Prepare membranes from cells or tissues expressing VMAT2.

  • Reaction Mixture: In a microcentrifuge tube, combine the VMAT2-containing membranes, a known concentration of a radiolabeled VMAT2 ligand (e.g., [³H]dihydrotetrabenazine), and varying concentrations of this compound.

  • Incubation: Incubate the reaction mixture at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.[1][3][4]

Protocol 2: this compound Loading and Release in Acute Brain Slices

This protocol details the procedure for loading this compound into acute brain slices and imaging its release.[6]

  • Slice Preparation:

    • Prepare 250 µm thick coronal striatal brain slices from a mouse.[6]

    • Allow the slices to recover in oxygenated artificial cerebrospinal fluid (ACSF) for at least 1 hour at room temperature.[6]

  • This compound Loading:

    • Prepare a 10 µM this compound loading solution in oxygenated ACSF.[3][6]

    • Incubate a brain slice in the this compound loading solution for 30 minutes at room temperature.[3][6]

    • To reduce background fluorescence from extracellularly bound dye, wash the slice in ACSF containing 100 µM ADVASEP-7.[6][8]

  • Imaging and Stimulation:

    • Transfer the loaded slice to an imaging chamber perfused with oxygenated ACSF.

    • Visualize this compound-labeled terminals using two-photon fluorescence microscopy.[1]

    • Induce neurotransmitter release and this compound destaining using one of the following methods:

      • High Potassium Depolarization: Perfuse the slice with ACSF containing a high concentration of KCl (e.g., 70 mM).[6]

      • Pharmacological Stimulation: Apply amphetamine (e.g., 20 µM) to the perfusing ACSF.[3][6]

      • Electrical Stimulation: Deliver electrical pulses at desired frequencies (e.g., 1, 4, or 20 Hz) through a bipolar stimulating electrode placed in the slice.[3]

  • Data Acquisition and Analysis:

    • Acquire time-lapse images of the fluorescent terminals before, during, and after stimulation.

    • Measure the fluorescence intensity of individual terminals over time.

    • Calculate the rate of destaining (e.g., the half-time, t₁/₂) to quantify the dynamics of neurotransmitter release.[3]

Mandatory Visualizations

The following diagrams illustrate the key concepts and workflows associated with this compound.

FFN511_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_extracellular Extracellular Space cluster_synaptic_cleft Synaptic Cleft Vesicle Synaptic Vesicle VMAT2 VMAT2 Fusion Exocytosis Vesicle->Fusion Stimulation (Ca²⁺) FFN511_cyto This compound (Cytosol) FFN511_cyto->VMAT2 VMAT2->Vesicle Packaging FFN511_released This compound (Released) Fusion->FFN511_released Release FFN511_extra This compound FFN511_extra->FFN511_cyto Uptake

Caption: this compound uptake, vesicular packaging, and exocytotic release.

FFN511_Experimental_Workflow SlicePrep Acute Brain Slice Preparation Recovery Recovery in Oxygenated ACSF SlicePrep->Recovery Loading This compound Incubation (10 µM, 30 min) Recovery->Loading Wash Wash with ACSF (+/- ADVASEP-7) Loading->Wash Imaging Two-Photon Microscopy Wash->Imaging Stimulation Induce Release (Electrical/Chemical) Imaging->Stimulation Acquisition Time-Lapse Image Acquisition Stimulation->Acquisition Analysis Fluorescence Intensity Analysis (Destaining Rate) Acquisition->Analysis

Caption: Workflow for this compound imaging in acute brain slices.

FFN511_Inhibition_Logic This compound This compound (Cytosolic) VMAT2 VMAT2 Transporter This compound->VMAT2 Binds to Vesicle Synaptic Vesicle (this compound Accumulation) VMAT2->Vesicle Transports into Inhibitor VMAT2 Inhibitor (e.g., Reserpine) Inhibitor->VMAT2 Blocks

Caption: Inhibition of this compound vesicular uptake by VMAT2 blockers.

References

FFN511: A Technical Guide to a Fluorescent Tracer for Vesicular Monoamine Transporter 2 (VMAT2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of FFN511, a fluorescent false neurotransmitter utilized as a tracer for the vesicular monoamine transporter 2 (VMAT2). This document details the core principles of this compound's mechanism, its application in experimental settings, and provides structured data and protocols to facilitate its use in research and drug development.

Introduction to VMAT2 and this compound

The vesicular monoamine transporter 2 (VMAT2), encoded by the SLC18A2 gene, is a crucial integral membrane protein responsible for the transport of monoamine neurotransmitters—such as dopamine (B1211576), norepinephrine, serotonin, and histamine—from the cytoplasm into synaptic vesicles.[1] This process is vital for the subsequent release of these neurotransmitters into the synaptic cleft.[1][2] VMAT2 plays a critical role in neurotransmission and is implicated in various neurological and psychiatric disorders.[2]

This compound is a synthetic fluorescent compound designed as a "fluorescent false neurotransmitter."[3] It acts as a substrate for VMAT2, allowing it to be actively transported into and accumulated within monoaminergic synaptic vesicles.[4][5] This property enables the direct visualization of VMAT2 activity and monoamine storage and release dynamics in live cells and tissues.[3][4]

Mechanism of Action

This compound mimics endogenous monoamines, enabling it to be recognized and translocated by VMAT2. The transporter utilizes a proton gradient maintained by a vesicular H+-ATPase to drive the uptake of monoamines from the cytosol into the acidic lumen of the vesicle in exchange for two protons.[2] this compound is transported via this same mechanism. Once inside the vesicle, its fluorescence allows for the optical monitoring of vesicular loading, localization, and exocytosis.

The interaction of this compound with VMAT2 is competitive with endogenous substrates like serotonin.[3] This characteristic is fundamental to its use in assays designed to screen for VMAT2 inhibitors.

FFN511_VMAT2_Mechanism cluster_vesicle Synaptic Vesicle FFN511_cyto This compound VMAT2 VMAT2 FFN511_cyto->VMAT2 Transport Monoamines Monoamines (Dopamine, Serotonin, etc.) Monoamines->VMAT2 Transport FFN511_vesicle This compound (Fluorescent) VMAT2->FFN511_vesicle Monoamines_vesicle Monoamines VMAT2->Monoamines_vesicle H_out H+ VMAT2->H_out H_ATPase V-H+ ATPase H_in 2H+ H_ATPase->H_in Proton Pumping ADP ADP + Pi H_ATPase->ADP H_in->VMAT2 Antiport ATP ATP ATP->H_ATPase

Figure 1: this compound uptake mechanism via VMAT2.

Quantitative Data

The following tables summarize key quantitative parameters of this compound.

Table 1: Physicochemical and Pharmacological Properties of this compound

PropertyValueReference(s)
Molecular Weight 284.35 Da
Molecular Formula C₁₇H₂₀N₂O₂[3]
IC₅₀ (vs. Serotonin binding) 1 µM[3][4][6][7][8]
Excitation Maximum 406 nm (in pH 7 buffer)
Emission Maximum 501 nm (in pH 7 buffer)
Purity ≥99% (HPLC)
Solubility DMSO (up to 5 mM), 1eq. HCl (up to 25 mM)

Table 2: Experimental Concentrations of this compound

ApplicationConcentrationCell/Tissue TypeReference(s)
Vesicular Loading in Chromaffin Cells 350 nMCultured mouse chromaffin cells[9]
Labeling Terminals in Brain Slices 10 µMAcute mouse striatal slices[4]
Inhibition of Dopamine Release 40 µMAcute mouse striatal slices[4]

Experimental Protocols

Below are generalized protocols for the application of this compound in live-cell imaging and brain slice preparations. Researchers should optimize these protocols for their specific experimental systems.

Live-Cell Imaging of VMAT2 Activity in Cultured Cells

This protocol is adapted from methodologies described for fluorescent false neurotransmitters in cell culture.[9][10]

Materials:

  • This compound stock solution (e.g., 5 mM in DMSO)

  • Cell culture medium appropriate for the cell line

  • VMAT2-expressing cells (e.g., HEK293-VMAT2)

  • VMAT2 inhibitors (optional, for control experiments, e.g., reserpine (B192253), tetrabenazine)

  • Fluorescence microscope (confocal or wide-field)

Procedure:

  • Cell Preparation: Plate VMAT2-expressing cells on a suitable imaging dish (e.g., glass-bottom dish) and grow to the desired confluency.

  • This compound Loading:

    • Prepare a working solution of this compound in pre-warmed cell culture medium. A final concentration of 350 nM to 10 µM can be used as a starting point.

    • Remove the existing medium from the cells and replace it with the this compound-containing medium.

    • Incubate the cells for 30 minutes at 37°C.

  • Control (Inhibition): For control experiments, pre-incubate cells with a VMAT2 inhibitor (e.g., 2 µM reserpine or tetrabenazine) for 10-20 minutes before adding the this compound-containing medium.[4][10]

  • Washing: After incubation, gently wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove extracellular this compound.

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use an excitation wavelength around 405 nm and collect emission around 501 nm.

    • Acquire images to observe the punctate fluorescence pattern characteristic of vesicular accumulation.

  • Stimulated Release (Optional): To observe exocytosis, stimulate the cells with a depolarizing agent (e.g., high potassium solution) and acquire a time-lapse series of images to monitor the decrease in fluorescence.

Live_Cell_Imaging_Workflow A Plate VMAT2-Expressing Cells B Incubate with this compound (e.g., 30 min, 37°C) A->B C Wash to Remove Extracellular this compound B->C D Image with Fluorescence Microscope (Ex: ~405nm, Em: ~501nm) C->D E Observe Punctate Fluorescence D->E F Optional: Stimulate Release (e.g., High K+) D->F G Time-Lapse Imaging of Fluorescence Decrease F->G H Pre-incubate with VMAT2 Inhibitor (Control) H->B Inhibition Control

Figure 2: Workflow for live-cell imaging with this compound.

Labeling Dopaminergic Terminals in Acute Brain Slices

This protocol is based on the methodology for visualizing dopamine release in striatal slices.[4][11]

Materials:

  • This compound stock solution

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)

  • Vibratome or tissue slicer

  • Perfusion chamber for microscopy

  • Two-photon or confocal microscope

Procedure:

  • Slice Preparation:

    • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and prepare acute slices (e.g., 200-300 µm thick) of the region of interest (e.g., striatum) using a vibratome in ice-cold aCSF.

    • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.

  • This compound Loading:

    • Incubate the slices in oxygenated aCSF containing this compound (e.g., 10 µM) for 30 minutes at 32-34°C.[4] Note: Incubation times longer than 40 minutes may lead to non-specific staining.[11]

  • Washing and Mounting:

    • Transfer the loaded slice to a recording chamber on the microscope stage.

    • Continuously perfuse the slice with oxygenated aCSF at a flow rate of 1-2 ml/min to remove excess this compound.

  • Imaging:

    • Use a two-photon or confocal microscope to visualize the fluorescent puncta corresponding to labeled presynaptic terminals.

    • This compound can be excited using a two-photon laser at approximately 780-820 nm.

  • Destaining/Release:

    • To induce release, stimulate the slice electrically or perfuse with aCSF containing a high concentration of KCl (e.g., 70 mM) or amphetamine (e.g., 20 µM).[11]

    • Acquire time-lapse images (xyz-t) to monitor the destaining kinetics, which reflect the release of this compound from the terminals.[11]

Brain_Slice_Workflow A Prepare Acute Brain Slices B Recover Slices in aCSF A->B C Incubate with this compound (e.g., 10µM, 30 min) B->C D Mount Slice in Perfusion Chamber C->D E Image with Two-Photon/Confocal Microscope D->E F Induce Release (Electrical or Chemical Stimulation) E->F G Time-Lapse Imaging of Destaining F->G H Analyze Kinetics of Release G->H

Figure 3: Workflow for this compound imaging in brain slices.

Applications and Considerations

This compound is a powerful tool for:

  • Visualizing monoaminergic presynaptic terminals: It allows for the identification and imaging of dopamine and other monoamine terminals in live tissue.[3][4]

  • Studying vesicular release dynamics: The destaining of this compound upon stimulation provides a direct optical measure of neurotransmitter release from individual synapses.[4]

  • High-throughput screening: this compound can be adapted for cell-based assays to screen for compounds that modulate VMAT2 activity.

  • Investigating synaptic plasticity: By observing changes in release properties under different conditions, this compound can be used to study presynaptic plasticity.[4]

Important Considerations:

  • Specificity: While this compound is a substrate for VMAT2, it may also be transported by VMAT1, which is found in peripheral tissues like adrenal chromaffin cells.[4][12] Its selectivity for dopaminergic neurons in the striatum is supported by colocalization with tyrosine hydroxylase and loss of signal after neurotoxin-induced lesioning.[4]

  • Photostability: this compound is sufficiently photostable for two-photon fluorescence microscopy.[3]

  • Concentration Effects: At higher concentrations (e.g., 40 µM), this compound can displace endogenous dopamine from vesicles, potentially affecting normal neurotransmission.[4]

  • Cellular Uptake: The mechanism of this compound entry across the plasma membrane into neurons is not fully elucidated but appears to be independent of the dopamine transporter (DAT).[5]

Conclusion

This compound is a valuable fluorescent tracer for the investigation of VMAT2 function and monoaminergic neurotransmission. Its ability to be transported into synaptic vesicles allows for the direct optical measurement of vesicular loading and release at the level of individual presynaptic terminals. The data and protocols provided in this guide serve as a comprehensive resource for researchers aiming to employ this compound in their studies of VMAT2 biology and in the development of novel therapeutics targeting this essential transporter.

References

FFN511: A Technical Guide to a Fluorescent Probe for Monoamine Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of FFN511, a first-generation fluorescent false neurotransmitter. Developed as a molecular tool to optically monitor presynaptic terminal activity, this compound has paved the way for detailed investigations into the dynamics of dopamine (B1211576) release. This document covers the discovery, chemical properties, and biological activity of this compound, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows.

Discovery and Core Function

This compound was engineered by researchers at Columbia University as a fluorescent analog of monoamine neurotransmitters.[1] The design combines the essential aminoethyl group, characteristic of monoamines, with a coumarin (B35378) fluorophore.[2] This allows this compound to act as a substrate for the vesicular monoamine transporter 2 (VMAT2), enabling its accumulation in synaptic vesicles of monoaminergic neurons, particularly dopaminergic neurons.[2][3][4] Upon neuronal stimulation, this compound is released from these vesicles via exocytosis, and the resulting decrease in fluorescence (destaining) can be monitored to visualize neurotransmitter release from individual presynaptic terminals.[3][5]

Chemical and Physical Properties

This compound is a synthetic, solid yellow compound with a molecular weight of 284.35 Da.[6][7] It is soluble in dimethyl sulfoxide (B87167) (DMSO) and ethanol (B145695).[6] Key chemical identifiers and properties are summarized in the table below.

PropertyValueReference
IUPAC Name 6-(2-aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one[6]
Molecular Formula C₁₇H₂₀N₂O₂[6]
Molecular Weight 284.35 Da[6]
CAS Number 1004548-96-2[6]
Appearance Yellow solid[7]
Purity >98% (HPLC)[6]
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol to 100 mM[6]
Storage Store at -20°C, desiccated[7]

Biological Activity and Quantitative Data

This compound's primary biological function is to act as a fluorescent substrate for VMAT2. It inhibits the binding of serotonin (B10506) to VMAT2-containing membranes with an IC₅₀ of 1 µM, a value comparable to that of dopamine itself.[3][6] This interaction allows this compound to be actively transported into synaptic vesicles. The following table summarizes key quantitative data related to the biological activity of this compound.

ParameterValueExperimental ConditionsReference
VMAT2 Binding Affinity (IC₅₀) 1 µMInhibition of serotonin binding to VMAT2-containing membranes[3][4][6]
Effect on Evoked Dopamine Release No significant alteration (7.5 ± 4% reduction)10 µM this compound for 30 min in striatal slices, measured with cyclic voltammetry[3]
Effect on Evoked Dopamine Release (High Concentration) 35.4 ± 1.4% decrease40 µM this compound, presumably by displacing vesicular dopamine[3]
Stimulation-Evoked Destaining Half-Time (t₁/₂) 330 s1 Hz bipolar stimulation of striatal brain slice labeled with 10 µM this compound for 30 min[3]

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Labeling of Dopamine Terminals in Acute Brain Slices

This protocol describes the loading of this compound into dopaminergic terminals in freshly prepared brain slices for subsequent imaging of neurotransmitter release.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (ACSF)

  • Acute brain slices (e.g., corticostriatal)

  • Incubation chamber

Procedure:

  • Prepare acute brain slices from the desired brain region (e.g., striatum) using standard neurophysiological techniques.

  • Pre-incubate the slices in ACSF for a recovery period.

  • Prepare the this compound labeling solution by diluting the stock solution in ACSF to a final concentration of 10 µM.

  • Incubate the brain slices in the this compound labeling solution for 30 minutes.[3] Note: Incubation for longer than 40 minutes may result in extensive nonspecific staining.[8]

  • After incubation, transfer the slices to a recording chamber perfused with fresh ACSF for imaging.

Imaging Stimulation-Evoked this compound Release

This protocol outlines the procedure for imaging the release of this compound from presynaptic terminals upon electrical stimulation.

Materials:

  • This compound-loaded brain slice

  • Microscope equipped for fluorescence imaging (e.g., two-photon or confocal)

  • Bipolar stimulating electrode

  • Perfusion system with ACSF

Procedure:

  • Place the this compound-loaded brain slice in the recording chamber of the microscope.

  • Position the stimulating electrode in the desired location within the slice.

  • Acquire baseline fluorescence images of the this compound-labeled terminals.

  • Apply electrical stimulation using a defined frequency (e.g., 1, 4, or 20 Hz).[3]

  • Continuously acquire images during and after stimulation to monitor the decrease in fluorescence intensity (destaining) over time.

  • For control experiments, perform imaging without stimulation or in the presence of cadmium chloride (200 µM) to block calcium channels and exocytosis.[8]

Amphetamine-Induced this compound Destaining

This protocol describes a method to induce this compound release independent of synaptic vesicle fusion, demonstrating the presence of this compound within the vesicles.

Materials:

  • This compound-loaded brain slice

  • ACSF containing 20 µM amphetamine

  • Microscope for fluorescence imaging

Procedure:

  • Place the this compound-loaded brain slice in the recording chamber and acquire baseline fluorescence images.

  • Perfuse the slice with ACSF containing 20 µM amphetamine for 20 minutes.[3]

  • Acquire images during and after amphetamine application to observe the substantial loss of fluorescence.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

FFN511_Uptake_and_Release cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyt This compound (Cytosolic) DAT->FFN511_cyt VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) FFN511_cyt->VMAT2 Transport SV Synaptic Vesicle (with this compound) VMAT2->SV SV->FFN511_ext Exocytosis/ Release Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca_channel->Ca_ion Influx Ca_ion->SV Triggers Action_Potential Action Potential Action_Potential->Ca_channel Depolarization

Caption: this compound uptake and release pathway in a dopaminergic neuron.

Experimental_Workflow cluster_prep Slice Preparation and Loading cluster_imaging Imaging and Stimulation cluster_analysis Data Analysis Slice_Prep Prepare Acute Brain Slices Incubation Incubate with 10 µM this compound (30 min) Slice_Prep->Incubation Baseline Acquire Baseline Fluorescence Incubation->Baseline Stimulation Electrical Stimulation (e.g., 1-20 Hz) Baseline->Stimulation Imaging Time-Lapse Imaging (Monitor Destaining) Stimulation->Imaging Quantification Quantify Fluorescence Intensity Change Imaging->Quantification Kinetics Calculate Destaining Half-Time (t₁/₂) Quantification->Kinetics

References

FFN511: An In-depth Technical Guide to a Fluorescent Probe for Visualizing Monoamine Neurotransmission

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of FFN511, a fluorescent false neurotransmitter, and its applications in neuroscience research. This compound serves as a powerful tool to optically monitor the release of monoamines, particularly dopamine (B1211576), from individual presynaptic terminals, offering insights into the dynamics of neurotransmission at a high spatial resolution.[1][2] This document details the core properties of this compound, experimental protocols for its use in key model systems, and the underlying signaling pathways.

Core Properties and Mechanism of Action

This compound is a fluorescent analog of monoamine neurotransmitters that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[3][4][5] VMAT2 is responsible for packaging cytosolic monoamines, such as dopamine, serotonin (B10506), and norepinephrine, into synaptic vesicles for subsequent release.[6] By mimicking these endogenous neurotransmitters, this compound is actively transported into synaptic vesicles via VMAT2.[7] Upon stimulation of the neuron, these vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the synaptic cleft. This process of "destaining" can be visualized and quantified using fluorescence microscopy, providing a direct optical measure of vesicular release.[6]

The specificity of this compound for monoaminergic terminals is confirmed by several lines of evidence. Its accumulation is blocked by VMAT2 inhibitors such as reserpine (B192253) and Ro 4-1284.[6] Furthermore, this compound labeling co-localizes with tyrosine hydroxylase (TH), a marker for dopaminergic neurons, and is absent in brain regions lacking monoamine terminals, such as the corpus callosum.[6]

Physicochemical and Pharmacological Properties

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

PropertyValueReference(s)
Molecular Weight 284.35 g/mol [4][8]
Molecular Formula C₁₇H₂₀N₂O₂[4][8]
Excitation Maximum 406 nm (in pH 7 buffer)[4][8]
Emission Maximum 501 nm (in pH 7 buffer)[4][8]
Solubility Soluble to 5 mM in DMSO, 25 mM in 1eq. HCl[8]
Purity ≥99% (HPLC)[4]
VMAT2 Inhibition (IC₅₀) 1 µM (for serotonin binding)[3][4][5][6]
Experimental ParameterValueApplication ContextReference(s)
Labeling Concentration (Acute Brain Slices) 10 µMVisualizing dopamine release in striatum[6]
Labeling Duration (Acute Brain Slices) 30 minutesVisualizing dopamine release in striatum[6]
Labeling Concentration (Cultured Chromaffin Cells) 350 nMImaging exocytosis from LDCVs[6]
Labeling Duration (Cultured Chromaffin Cells) 30 minutesImaging exocytosis from LDCVs[6]
Concentration for No Effect on Dopamine Release 10 µMAcute striatal slices (cyclic voltammetry)[6]
Concentration Causing Reduced Dopamine Release 40 µM (35.4 ± 1.4% decrease)Acute striatal slices (cyclic voltammetry)[6]
Reserpine Inhibition Concentration 20 µMInhibition of this compound labeling in striatum[6]
Amphetamine Destaining Concentration 20 µMInduction of dopamine release[6]
High Potassium Destaining Concentration 70 mMInduction of vesicular release
Cadmium (Calcium Channel Blocker) Concentration 200 µMBlocking stimulation-evoked destaining[6]

Experimental Protocols

Detailed methodologies for the application of this compound in key neuroscience experiments are provided below.

Protocol 1: Imaging Dopamine Release in Acute Brain Slices

This protocol describes the preparation of acute brain slices and subsequent loading and imaging of this compound to visualize dopamine release from presynaptic terminals.

Materials:

  • This compound

  • Artificial Cerebrospinal Fluid (ACSF)

  • Sucrose-based cutting solution

  • Carbogen (B8564812) gas (95% O₂, 5% CO₂)

  • Vibratome

  • Multiphoton or confocal microscope

Methodology:

  • ACSF Preparation:

    • Prepare ACSF containing (in mM): 125 NaCl, 2.5 KCl, 26 NaHCO₃, 2.4 CaCl₂, 1.3 MgSO₄, 0.3 KH₂PO₄, 10 glucose, and 5 HEPES.

    • Adjust pH to 7.3-7.4 and osmolarity to 290-295 mOsm.

    • Continuously bubble the ACSF with carbogen gas for at least 15 minutes before and throughout the experiment.

  • Acute Slice Preparation:

    • Anesthetize the animal (e.g., mouse) and perfuse transcardially with ice-cold, carbogenated sucrose-based cutting solution.

    • Rapidly dissect the brain and mount it on a vibratome stage.

    • Cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., striatum) in ice-cold, carbogenated sucrose-based cutting solution.

    • Transfer slices to a holding chamber with carbogenated ACSF at 32-34°C for 30 minutes to recover.

    • Maintain slices at room temperature in carbogenated ACSF for at least 1 hour before use.

  • This compound Loading:

    • Incubate the acute brain slices in ACSF containing 10 µM this compound for 30 minutes at room temperature.

    • Wash the slices in fresh ACSF for at least 30 minutes to remove excess this compound.

  • Imaging and Stimulation:

    • Transfer a slice to the recording chamber of the microscope and continuously perfuse with carbogenated ACSF.

    • Use a multiphoton or confocal microscope to visualize this compound-labeled terminals.

    • To evoke release, stimulate the slice using a bipolar electrode with desired frequencies (e.g., 1, 4, 20 Hz).[6] Alternatively, perfuse the slice with ACSF containing a high concentration of potassium (e.g., 70 mM KCl) or 20 µM amphetamine to induce release.[6]

    • Acquire time-lapse images to monitor the destaining of this compound from individual puncta, which corresponds to vesicular release.

Protocol 2: Imaging Exocytosis in Cultured Chromaffin Cells

This protocol outlines the procedure for using this compound to visualize exocytosis from large dense-core vesicles (LDCVs) in cultured chromaffin cells.

Materials:

  • This compound

  • Cultured chromaffin cells

  • Physiological salt solution (PSS)

  • Total Internal Reflection Fluorescence (TIRF) microscope

Methodology:

  • Cell Culture:

    • Culture primary chromaffin cells on glass coverslips suitable for TIRF microscopy.

  • This compound Loading:

    • Incubate the cultured chromaffin cells in PSS containing 350 nM this compound for 30 minutes.[6]

    • Wash the cells with fresh PSS to remove unbound this compound.

  • TIRF Imaging and Stimulation:

    • Mount the coverslip onto the TIRF microscope.

    • Visualize individual this compound-loaded LDCVs near the plasma membrane.

    • Stimulate the cells to induce exocytosis, for example, by local perfusion of a high potassium solution.

    • Acquire high-speed time-lapse images to capture the rapid release of this compound from individual vesicles.

Signaling Pathways and Experimental Workflows

Visualizing the processes involved in this compound utilization can aid in experimental design and data interpretation. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow.

FFN511_Signaling_Pathway cluster_presynaptic Presynaptic Terminal FFN511_ext This compound (extracellular) FFN511_cyto This compound (cytosolic) FFN511_ext->FFN511_cyto Uptake VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging FFN511_vesicle This compound (vesicular) Release Exocytosis Vesicle->Release Stimulation (e.g., Action Potential) FFN511_cyto->VMAT2 Release->FFN511_ext Release into Synaptic Cleft

Caption: Signaling pathway of this compound in a presynaptic terminal.

FFN511_Experimental_Workflow start Start prep Prepare Acute Brain Slices or Culture Cells start->prep load Load with this compound prep->load wash Wash to Remove Excess this compound load->wash image_baseline Acquire Baseline Fluorescence Image wash->image_baseline stimulate Apply Stimulus (Electrical, K+, Amphetamine) image_baseline->stimulate image_timelapse Acquire Time-Lapse Images (Destaining) stimulate->image_timelapse analyze Analyze Fluorescence Intensity Changes Over Time image_timelapse->analyze end End analyze->end

Caption: General experimental workflow for this compound imaging.

Conclusion

This compound is a valuable tool for neuroscientists studying the mechanisms of monoamine neurotransmission. Its ability to provide optical readouts of vesicular release from individual presynaptic terminals allows for detailed investigations into synaptic plasticity, the effects of pharmacological agents, and the pathophysiology of neurological and psychiatric disorders.[1][2] The protocols and data presented in this guide are intended to facilitate the successful application of this compound in neuroscience research and drug development.

References

FFN511: An In-Depth Technical Guide on Monoamine Transporter Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a novel fluorescent false neurotransmitter (FFN) that has emerged as a valuable tool for the optical imaging of presynaptic terminal activity. Its primary characterized interaction is with the vesicular monoamine transporter 2 (VMAT2), where it acts as a substrate and inhibitor of serotonin (B10506) binding with a reported half-maximal inhibitory concentration (IC50) of 1 µM, a potency comparable to that of dopamine (B1211576) itself. While its utility in visualizing vesicular loading and release is well-documented, a comprehensive, quantitative understanding of its selectivity for the plasma membrane monoamine transporters—the dopamine transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin transporter (SERT)—is less defined in publicly available literature.

This technical guide aims to provide a thorough overview of the current understanding of this compound's selectivity for these critical transporters. In the absence of direct quantitative binding or inhibition data for this compound against DAT, NET, and SERT, this document presents semi-quantitative data for its structural analogs, FFN54 and FFN246, to offer an informed perspective on its likely selectivity profile. Furthermore, detailed, generalized experimental protocols are provided to enable researchers to independently determine the selectivity of this compound or other novel ligands for monoamine transporters.

This compound and its Analogs: Selectivity for Monoamine Transporters

CompoundTransporterSignal-to-Basal (S/B) Ratio of UptakeReference
FFN54 hDAT-EM4~1.5[1]
hNET-HEK~1.5[1]
hSERT-HEK~1.5[1]
FFN246 hDAT-EM4~1.7[1]
hNET-HEK~1.8[1]
hSERT-HEK~2.5[1]

Data is estimated from graphical representations in the cited literature and represents the mean signal-to-basal ratio from cellular uptake assays.

The data for FFN54 suggests that it is a non-selective substrate for all three monoamine transporters, with similar uptake efficiencies.[1] In contrast, FFN246 exhibits a modest preference for SERT over DAT and NET, with approximately 30-40% greater uptake through SERT.[1] Given that this compound shares the same core fluorophore and a similar ethylamine (B1201723) recognition motif, it is plausible that its selectivity profile may resemble that of its analogs, potentially exhibiting limited selectivity among the three transporters. However, subtle structural modifications can significantly alter ligand-transporter interactions, and therefore, empirical determination of this compound's binding affinities and functional potencies at DAT, NET, and SERT is crucial. Another related compound, FFN102, has been described as being more selective for dopaminergic synapses than this compound and acts as a substrate for rodent DAT and VMAT2.

Experimental Protocols

To facilitate the direct assessment of this compound's selectivity for monoamine transporters, the following are detailed, generalized protocols for radioligand binding and uptake inhibition assays. These protocols are based on standard methodologies in the field and can be adapted for use with this compound.

Radioligand Binding Assay for DAT, NET, and SERT

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a known radioligand from the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents

  • Membrane preparation buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [³H]Mazindol

    • For SERT: [³H]Citalopram or [³H]Paroxetine

  • Non-specific binding inhibitors:

    • For DAT: 10 µM Benztropine or GBR 12909

    • For NET: 10 µM Desipramine or Maprotiline

    • For SERT: 10 µM Fluoxetine or Imipramine

  • This compound

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/B or GF/C)

  • Cell harvester

  • Scintillation counter and scintillation fluid

Procedure:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the transporter of interest to confluency.

    • Harvest cells and wash with ice-cold PBS.

    • Resuspend cells in ice-cold membrane preparation buffer and homogenize using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

    • Discard the supernatant and resuspend the membrane pellet in fresh assay buffer.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

    • Store membrane preparations at -80°C.

  • Binding Assay:

    • Prepare serial dilutions of this compound in assay buffer.

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 25 µL assay buffer, 25 µL radioligand (at a concentration near its Kd), and 50 µL of membrane preparation.

      • Non-specific Binding (NSB): 25 µL non-specific binding inhibitor, 25 µL radioligand, and 50 µL of membrane preparation.

      • This compound Competition: 25 µL of each this compound dilution, 25 µL radioligand, and 50 µL of membrane preparation.

    • Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters 3-5 times with ice-cold assay buffer.

    • Dry the filters and place them in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Inhibition Assay

This functional assay measures the ability of a test compound to inhibit the uptake of a radiolabeled substrate into cells expressing the transporter.

Materials:

  • HEK293 cells stably expressing human DAT, NET, or SERT

  • Cell culture reagents and 96-well cell culture plates

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer, pH 7.4)

  • Radiolabeled substrates:

    • For DAT: [³H]Dopamine

    • For NET: [³H]Norepinephrine

    • For SERT: [³H]Serotonin

  • Uptake inhibitors (for defining non-specific uptake):

    • For DAT: 10 µM Nomifensine or Cocaine

    • For NET: 10 µM Desipramine

    • For SERT: 10 µM Fluoxetine

  • This compound

  • Cell harvester and glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Cell Plating:

    • Seed HEK293 cells expressing the transporter of interest into a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Uptake Assay:

    • On the day of the assay, wash the cells once with assay buffer.

    • Prepare serial dilutions of this compound in assay buffer.

    • Pre-incubate the cells for 10-20 minutes at 37°C with:

      • Assay buffer (for total uptake)

      • A high concentration of the respective uptake inhibitor (for non-specific uptake)

      • Different concentrations of this compound

    • Initiate uptake by adding the radiolabeled substrate at a concentration near its Km value.

    • Incubate for a short period (e.g., 5-15 minutes) at 37°C. The incubation time should be within the linear range of uptake.

    • Terminate uptake by rapidly washing the cells three times with ice-cold assay buffer.

    • Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake by subtracting the non-specific uptake from the total uptake.

    • Plot the percentage of specific uptake against the log concentration of this compound.

    • Determine the IC50 value using non-linear regression analysis.

Visualizations

G Competitive Binding of this compound at Monoamine Transporters cluster_transporter Monoamine Transporter (DAT, NET, or SERT) cluster_ligands Ligands Transporter Transporter This compound This compound Transporter->this compound Displaces Radioligand Radioligand Transporter->Radioligand Displaces This compound->Transporter Binds Radioligand->Transporter Binds

Caption: Competitive binding of this compound and a radioligand to a monoamine transporter.

G Workflow for Monoamine Transporter Uptake Inhibition Assay A Plate cells expressing monoamine transporter B Pre-incubate with this compound or control inhibitor A->B C Add radiolabeled neurotransmitter B->C D Incubate to allow uptake C->D E Wash to remove unbound substrate D->E F Lyse cells E->F G Measure radioactivity (Scintillation Counting) F->G H Determine IC50 G->H

Caption: Experimental workflow for the monoamine transporter uptake inhibition assay.

Conclusion

This compound is a powerful tool for visualizing vesicular monoamine dynamics. While its interaction with VMAT2 is well-characterized, its selectivity profile across the plasma membrane monoamine transporters DAT, NET, and SERT remains to be quantitatively determined. Based on data from its structural analogs, this compound may exhibit limited selectivity among these transporters. The provided experimental protocols offer a robust framework for researchers to empirically determine the binding affinities and functional potencies of this compound, thereby enabling a more complete understanding of its pharmacological profile and facilitating its informed use in neuroscience research and drug development.

References

FFN511: A Technical Guide to its Spectral Properties for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a pioneering fluorescent false neurotransmitter (FFN) that has become an invaluable tool for researchers studying monoaminergic systems, particularly in the context of dopamine (B1211576) neurotransmission. Its ability to act as a substrate for the vesicular monoamine transporter 2 (VMAT2) allows for the direct visualization of neurotransmitter uptake, packaging into synaptic vesicles, and subsequent release at the level of individual presynaptic terminals.[1][2][3][4][5] This technical guide provides an in-depth overview of the spectral properties of this compound, detailed experimental protocols for its use in microscopy, and its applications in neuroscience and drug development.

Core Mechanism of Action

This compound is a fluorescent analog of monoamine neurotransmitters.[4] It is actively transported from the cytoplasm into synaptic vesicles by VMAT2.[5][6] This accumulation within vesicles allows for the fluorescent labeling of monoaminergic presynaptic terminals.[1][3] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, into the synaptic cleft. This process, known as exocytosis, can be visualized as a decrease in the fluorescence intensity of the presynaptic bouton, a phenomenon referred to as "destaining".[1] This dynamic change in fluorescence provides a direct optical measure of neurotransmitter release.

Data Presentation: Physicochemical and Spectral Properties

PropertyValueSource
Molecular Weight 284.35 Da[2]
Molecular Formula C₁₇H₂₀N₂O₂[2]
Purity >98%[2]
Solubility Soluble in DMSO to 100 mM, Soluble in ethanol (B145695) to 100 mM[2]
Excitation Maximum (λex) 406 nm (in pH 7 buffer)[6]
Emission Maximum (λem) 501 nm (in pH 7 buffer)[6]
Quantum Yield Not specified in literature
Molar Extinction Coefficient (ε) Not specified in literature
VMAT2 Inhibition (IC₅₀) 1 µM (for serotonin (B10506) binding)[2][5]

Mandatory Visualization: Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the key processes involving this compound.

FFN511_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging FFN511_released This compound (Released) Vesicle->FFN511_released Exocytosis (Stimulation-dependent) FFN511_cyto This compound (Cytoplasm) FFN511_cyto->VMAT2 Uptake FFN511_vesicle This compound (Vesicle)

Caption: this compound uptake and release pathway in a presynaptic terminal.

Experimental_Workflow cluster_stimulation Stimulation Methods A Brain Slice Preparation B Incubation with this compound (e.g., 10 µM for 30 min) A->B C Washout of excess this compound B->C D Baseline Imaging (Multiphoton/TIRF Microscopy) C->D E Stimulation D->E F Time-lapse Imaging (Destaining) E->F S1 High K+ solution E->S1 S2 Amphetamine E->S2 S3 Electrical Stimulation E->S3 G Data Analysis (Fluorescence Intensity vs. Time) F->G

Caption: General experimental workflow for this compound imaging in brain slices.

Experimental Protocols

The following are generalized protocols for using this compound in microscopy, based on cited literature. Researchers should optimize these protocols for their specific experimental setup and biological preparation.

Labeling of Acute Brain Slices
  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO (e.g., 10-100 mM). Store at -20°C.

  • Brain Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) from the brain region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Incubation: Incubate the slices in oxygenated aCSF containing this compound. A typical concentration is 10 µM for 30 minutes at 32-34°C.[1] Incubation times longer than 40 minutes may lead to non-specific staining.

  • Washout: After incubation, transfer the slices to a chamber with fresh, oxygenated aCSF for a washout period (e.g., 15-30 minutes) to remove extracellular this compound.

Imaging of this compound-Labeled Terminals
  • Microscopy: this compound is suitable for various fluorescence microscopy techniques, including multiphoton and Total Internal Reflection Fluorescence (TIRF) microscopy.[2][3]

    • For two-photon microscopy , while the optimal excitation wavelength should be determined empirically, it is expected to be in the range of 780-820 nm, approximately twice the one-photon excitation maximum.

    • For confocal or epifluorescence microscopy , use an excitation source around 405 nm and an emission filter that captures light around 501 nm.

  • Imaging Chamber: Place the this compound-loaded slice in a recording chamber continuously perfused with oxygenated aCSF.

  • Baseline Imaging: Acquire baseline images of the fluorescently labeled terminals before stimulation.

Stimulation of Neurotransmitter Release and Imaging of Destaining
  • Chemical Stimulation:

    • High Potassium: Perfuse the slice with a high potassium aCSF solution (e.g., 70 mM KCl) to induce depolarization-dependent exocytosis. This typically causes rapid destaining of this compound within minutes.

    • Amphetamine: Application of amphetamine (e.g., 20 µM) can induce non-exocytotic release of dopamine and this compound from vesicles, also leading to destaining.[1]

  • Electrical Stimulation:

    • Place a bipolar stimulating electrode near the region of interest.

    • Apply electrical stimulation with desired parameters (e.g., frequency of 1-20 Hz).[1]

  • Time-Lapse Imaging: Acquire a time-series of images (xyz-t) before, during, and after stimulation to capture the dynamics of this compound destaining. The rate of destaining can be used as a measure of neurotransmitter release.

Applications in Drug Development and Neuroscience Research

  • High-Throughput Screening: The optical nature of this compound imaging makes it amenable to high-throughput screening assays to identify compounds that modulate dopamine uptake, packaging, or release.

  • Disease Modeling: this compound can be used in animal models of neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction, to investigate alterations in dopamine neurotransmission.

  • Synaptic Plasticity: By visualizing release from individual synapses, this compound allows for the study of the mechanisms underlying synaptic plasticity and how they are affected by pharmacological agents.[1]

Conclusion

This compound is a powerful tool for the optical dissection of monoamine neurotransmission at the synaptic level. Its ability to serve as a VMAT2 substrate enables real-time visualization of vesicular filling and release. While the lack of precise quantitative data on its quantum yield and extinction coefficient is a limitation, its proven utility in a wide range of microscopy applications underscores its value in neuroscience and drug discovery. The protocols and information provided in this guide serve as a comprehensive resource for researchers aiming to leverage the capabilities of this compound in their studies.

References

FFN511: A Technical Guide to its Application and Considerations for Safety and Toxicity in Primary Neuron Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

FFN511 is a pioneering fluorescent false neurotransmitter that has provided valuable insights into the dynamics of monoaminergic systems. As a substrate for the vesicular monoamine transporter 2 (VMAT2), it enables the optical imaging of presynaptic terminal activity.[1][2] This technical guide provides a comprehensive overview of this compound, with a particular focus on the considerations for its use in primary neuron cultures, including an analysis of its known effects and a framework for assessing its safety and toxicity in this sensitive in vitro model. While direct and extensive toxicity data in primary neurons is limited, this document compiles available information and outlines standard experimental protocols for neurotoxicity evaluation.

Introduction to this compound

This compound is a fluorescent analog of monoamine neurotransmitters designed to act as a substrate for VMAT2.[3] This transporter is responsible for packaging neurotransmitters like dopamine (B1211576) and serotonin (B10506) from the cytoplasm into synaptic vesicles.[3] By mimicking endogenous neurotransmitters, this compound is taken up into these vesicles, allowing for the visualization of vesicular loading and release through fluorescence microscopy.[1][2] Its development has been instrumental in studying synaptic transmission at the level of individual synapses.[4]

Mechanism of Action

The primary mechanism of this compound involves its interaction with VMAT2. It inhibits the binding of serotonin to VMAT2 with an IC50 of approximately 1 µM, a potency comparable to that of dopamine itself.[1][2] The uptake of this compound into synaptic vesicles is dependent on the proton gradient maintained by the vesicular H+-ATPase. Once inside the acidic environment of the vesicle, its fluorescence can be monitored. Upon neuronal stimulation and subsequent exocytosis, the release of this compound into the neutral pH of the synaptic cleft can lead to a change in its fluorescence, providing a means to track neurotransmitter release.

This compound Cellular Pathway.

Safety and Toxicity Profile

It has also been reported that this compound does not effectively label dopaminergic synapses in cultured neurons, which has led to the development of newer probes like FFN200 for such applications.[5] This may explain the scarcity of detailed toxicity data for this compound in this specific model system.

Quantitative Data Summary

The limited available quantitative data on the functional effects of this compound is summarized below. It is crucial to note that this data was not generated from primary neuron cultures.

Model SystemThis compound ConcentrationExposure TimeObserved EffectReference
Acute Mouse Striatal Slices10 µM30 minutesNo significant alteration of evoked dopamine release.[3]
Acute Mouse Striatal Slices40 µMNot specified35.4 ± 1.4% reduction in evoked dopamine release.[3]
Cultured Mouse Chromaffin Cells350 nM30 minutesNo effect on the quantal size of evoked catecholamine release.[3]

Recommended Experimental Protocols for Toxicity Assessment in Primary Neuron Cultures

For researchers considering the use of this compound in primary neuron cultures, a thorough toxicological assessment is recommended. The following are generalized protocols for key toxicity assays.

Primary Neuron Culture
  • Preparation of Culture Substrate: Coat culture plates or coverslips with Poly-D-lysine or a similar adhesion-promoting substrate.

  • Tissue Dissociation: Isolate desired brain regions (e.g., cortex, hippocampus) from embryonic rodents (e.g., E18 mice or rats). Mince the tissue and enzymatically digest it with a solution like trypsin or papain.

  • Cell Plating: Gently dissociate the tissue into a single-cell suspension and plate the neurons at a desired density onto the prepared substrates.

  • Culture Maintenance: Maintain the cultures in a suitable neuronal culture medium, such as Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin. Cultures are typically maintained at 37°C in a humidified incubator with 5% CO2.

Neuronal Viability Assays
  • MTT Assay: This colorimetric assay measures the metabolic activity of cells.

    • Culture primary neurons in a 96-well plate.

    • Treat the neurons with a range of this compound concentrations for the desired duration.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate.

    • Solubilize the resulting formazan (B1609692) crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells relative to an untreated control.

  • Live/Dead Staining: This fluorescence-based assay uses two dyes to distinguish between live and dead cells.

    • Treat cultured neurons with this compound.

    • Incubate the cells with a solution containing Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red).

    • Visualize and quantify the live and dead cells using a fluorescence microscope.

Apoptosis Assays
  • TUNEL Assay: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.

    • Culture neurons on coverslips and treat with this compound.

    • Fix the cells with paraformaldehyde.

    • Permeabilize the cells to allow the TUNEL reaction mixture to enter.

    • Incubate with the TUNEL reaction mixture, which contains TdT and a fluorescently labeled dUTP.

    • Counterstain with a nuclear dye like DAPI.

    • Analyze the percentage of TUNEL-positive (apoptotic) cells using fluorescence microscopy.

  • Caspase-3 Activity Assay: This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

    • Treat neurons with this compound.

    • Lyse the cells to release their contents.

    • Incubate the cell lysate with a fluorogenic caspase-3 substrate.

    • Measure the fluorescence generated by the cleavage of the substrate, which is proportional to caspase-3 activity.

Neurite Outgrowth Assay
  • Plate primary neurons at a low density.

  • Treat the neurons with this compound shortly after plating.

  • After a set period of growth (e.g., 48-72 hours), fix the cells.

  • Immunostain for a neuronal marker such as β-III tubulin to visualize the neurons and their processes.

  • Capture images using a microscope and use image analysis software to quantify neurite length, number of branches, and other morphological parameters.

Toxicity_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Toxicity Assessment cluster_analysis Data Analysis Culture Primary Neuron Culture (e.g., Cortical, Hippocampal) Treatment Expose to varying concentrations of this compound Culture->Treatment Viability Viability Assays (MTT, Live/Dead) Treatment->Viability Apoptosis Apoptosis Assays (TUNEL, Caspase-3) Treatment->Apoptosis Morphology Neurite Outgrowth Assay Treatment->Morphology Analysis Quantify Cell Death, Apoptosis, and Morphological Changes Viability->Analysis Apoptosis->Analysis Morphology->Analysis Conclusion Determine Safe Concentration Range Analysis->Conclusion

This compound Toxicity Assessment Workflow.

Conclusion

This compound remains a significant tool for the optical analysis of vesicular monoamine transport and release. However, for researchers intending to use this probe in primary neuron cultures, careful consideration of its potential for functional and cytotoxic effects is warranted. The limited availability of specific toxicity data for this compound in this model system underscores the importance of conducting thorough, in-house safety assessments. The experimental frameworks provided in this guide offer a starting point for such evaluations, ensuring the generation of reliable and interpretable data in future studies. As with any exogenous compound, establishing a safe and effective concentration range is paramount for the successful application of this compound in live-cell imaging of primary neurons.

References

Methodological & Application

Application Notes and Protocols for FFN511 Live Imaging in Acute Brain Slices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

FFN511 is a fluorescent false neurotransmitter that serves as a powerful tool for visualizing and quantifying presynaptic activity in real-time within acute brain slices.[1][2] This optical tracer is a substrate for the vesicular monoamine transporter 2 (VMAT2), allowing it to accumulate in synaptic vesicles of monoaminergic neurons, particularly dopaminergic terminals.[3][4] Upon neuronal stimulation, this compound is released along with endogenous neurotransmitters, and the resulting decrease in fluorescence intensity (destaining) can be monitored using live-cell imaging techniques such as multiphoton microscopy.[3][5] This enables the direct measurement of neurotransmitter release from individual presynaptic boutons, providing unprecedented spatial resolution for studying synaptic function and plasticity.[1][3]

Key Features of this compound:

  • Optical Tracer for Monoamine Release: this compound acts as a fluorescent surrogate for monoamine neurotransmitters, enabling the visualization of their uptake and release.[3]

  • VMAT2 Substrate: It is specifically taken up into synaptic vesicles by VMAT2.[3][4]

  • High Spatial Resolution: Allows for the imaging of neurotransmitter release from individual synaptic terminals.[1][3]

  • Compatibility: this compound is compatible with GFP-based tags and other fluorescent probes, facilitating multi-labeling experiments.[3]

  • Live-Cell Imaging: Suitable for use in live acute brain slices, enabling the study of dynamic synaptic processes.[3][5]

Experimental Protocols

Preparation of Acute Brain Slices

A reliable method for preparing healthy acute brain slices is crucial for successful this compound imaging. The N-methyl-D-glucamine (NMDG) protective recovery method is recommended to enhance neuronal viability.[6][7]

Materials:

  • NMDG-based artificial cerebrospinal fluid (aCSF)

  • Standard aCSF

  • Vibrating microtome

  • Dissection tools

  • Carbogen gas (95% O2 / 5% CO2)

Procedure:

  • Anesthetize the animal and perform transcardial perfusion with ice-cold, carbogenated NMDG-aCSF.

  • Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG-aCSF.

  • Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-300 µm thick) in ice-cold, carbogenated NMDG-aCSF.[5]

  • Transfer the slices to a recovery chamber containing NMDG-aCSF at 32-34°C for a brief recovery period (e.g., 10-15 minutes).

  • Transfer the slices to a holding chamber containing standard aCSF at room temperature and allow them to equilibrate for at least 1 hour before this compound loading.[5] Slices can typically be used for imaging for up to 4 hours after preparation.[5]

This compound Loading Protocol

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Standard aCSF

Procedure:

  • Prepare a loading solution by diluting the this compound stock solution in standard aCSF to a final concentration of 5-10 µM.[3]

  • Incubate the acute brain slices in the this compound loading solution for 30 minutes at 32-34°C.[3] It is critical to keep the incubation time under 40 minutes to avoid non-specific staining.[8]

  • After incubation, wash the slices in fresh, this compound-free aCSF for at least 30 minutes to remove excess dye.

Live Imaging of this compound

Equipment:

  • Multiphoton laser-scanning microscope

  • Recording chamber for submerged slices

  • Perfusion system

  • Stimulation electrode (e.g., bipolar tungsten electrode)

Procedure:

  • Transfer a loaded brain slice to the recording chamber on the microscope stage.

  • Continuously perfuse the slice with carbogenated aCSF at a rate of 1-2 ml/min.[5]

  • Use a platinum harp with nylon strings to gently hold the slice in place and minimize movement.[5]

  • Identify the region of interest (e.g., striatum, cortex) and locate this compound-labeled puncta, which represent presynaptic terminals.[3]

  • Acquire baseline fluorescence images (xyz stacks over time) before stimulation.

  • Induce neurotransmitter release and this compound destaining using one of the following methods:

    • Electrical Stimulation: Apply electrical pulses through a bipolar electrode placed near the imaging area. Stimulation parameters can be varied (e.g., 1 Hz, 4 Hz, 20 Hz) to study frequency-dependent release.[3]

    • High Potassium Depolarization: Perfuse the slice with aCSF containing a high concentration of KCl (e.g., 70 mM) to induce widespread depolarization and release.[5][8]

    • Pharmacological Stimulation: Apply drugs like amphetamine (e.g., 20 µM) to induce neurotransmitter release.[3][8]

  • Acquire a time-lapse series of images during and after stimulation to monitor the decrease in this compound fluorescence.

Data Presentation

Table 1: this compound Properties and Loading Parameters

ParameterValueReference
VMAT2 Inhibition (IC50)1 µM[3]
Loading Concentration5 - 10 µM[3]
Loading Time30 minutes[3]
Maximum Recommended Loading Time< 40 minutes[8]

Table 2: this compound Destaining Parameters and Observations

Stimulation MethodConcentration / FrequencyObservationReference
Electrical Stimulation1 HzExponential destaining with a specific half-life (t1/2)[3]
Electrical Stimulation4 HzExponential destaining with a specific half-life (t1/2)[3]
Electrical Stimulation20 HzExponential destaining with a specific half-life (t1/2)[3]
High Potassium (KCl)70 mMDestaining within 2 minutes[5][8]
Amphetamine20 µMSubstantial loss of fluorescence after 20 minutes[3][8]
Cadmium Chloride (Ca2+ blocker)200 µMDestaining identical to unstimulated controls, indicating Ca2+-dependency of release[3]

Visualizations

FFN511_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyto This compound DAT->FFN511_cyto VMAT2 VMAT2 FFN511_cyto->VMAT2 Packaging FFN511_vesicle This compound VMAT2->FFN511_vesicle FFN511_vesicle->FFN511_ext Exocytosis (Stimulation-dependent release)

Mechanism of this compound uptake and release.

FFN511_Workflow SlicePrep 1. Acute Brain Slice Preparation (NMDG Method) Loading 2. This compound Loading (10 µM, 30 min) SlicePrep->Loading Wash 3. Wash (>30 min) Loading->Wash Imaging 4. Live Imaging (Multiphoton Microscopy) Wash->Imaging Baseline 5. Acquire Baseline Fluorescence Imaging->Baseline Stimulation 6. Induce Release (Electrical, K+, or Drug) Baseline->Stimulation Destaining 7. Image Destaining Stimulation->Destaining Analysis 8. Data Analysis (Quantify Fluorescence Change) Destaining->Analysis

Experimental workflow for this compound live imaging.

References

Optimizing FFN511 Concentration for Striatal Dopamine Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a fluorescent false neurotransmitter (FFN) that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] Its accumulation within dopaminergic vesicles allows for the visualization of dopamine (B1211576) storage and release from presynaptic terminals, making it a valuable tool for studying the dynamics of the striatal dopamine system.[1][2] Proper optimization of this compound concentration is critical to ensure specific labeling of dopaminergic terminals while minimizing potential confounding effects on dopamine release. This document provides detailed application notes and protocols for the optimization of this compound concentration for imaging of striatal dopamine vesicles, with a primary focus on ex vivo brain slice preparations and guidance for transitioning to in vivo applications.

Principle of Action

This compound is actively transported from the cytoplasm into synaptic vesicles by VMAT2, the same transporter responsible for loading dopamine.[1][2] This process is dependent on the pH gradient maintained by the vesicular H+-ATPase. Once sequestered within the acidic environment of the vesicles, this compound fluoresces, allowing for the optical detection of dopamine-containing terminals. The release of this compound can be stimulated by neuronal activity or pharmacological agents, providing a dynamic measure of vesicular release.

Data Presentation

This compound and Analogs: Ex Vivo Experimental Parameters

The following table summarizes key quantitative data from studies utilizing this compound and its analogs for striatal dopamine imaging in brain slices. This information can serve as a starting point for concentration optimization experiments.

CompoundConcentration (µM)Incubation Time (min)ApplicationKey FindingsReference
This compound1030Labeling of dopamine terminals in acute striatal slicesSufficient for labeling without significantly altering evoked dopamine release.[1]
This compound40Not SpecifiedAssessment of impact on dopamine releaseDecreased evoked dopamine release by 35.4 ± 1.4%.[1]
This compound5Not SpecifiedColocalization with FM1-43 in striatal slicesUsed in conjunction with 10 µM FM1-43 for sequential loading.[2]
FFN1021510Sequential loading with FM 1-43 in striatal slicesUsed for identification of active presynaptic dopaminergic boutons.[4]
FFN2001030Labeling of dopamine terminals in acute striatal slicesSelective for dopaminergic axons; followed by a 45-50 min washout.[4]
This compound Properties
PropertyValueReference
Molecular Weight284.35 Da[3]
Purity>98%[3]
VMAT2 IC50 (5-HT binding inhibition)1 µM[3]
FFN200 VMAT2 K_m13.7 ± 2.7 µM[4]

Experimental Protocols

Protocol 1: Ex Vivo this compound Staining of Acute Striatal Slices

This protocol details the procedure for labeling dopaminergic terminals in acute brain slices, which is fundamental for optimizing this compound concentration.

Materials:

  • This compound (e.g., Abcam, ab120331)

  • Artificial cerebrospinal fluid (ACSF), oxygenated (95% O2, 5% CO2)

  • Vibratome

  • Incubation chamber

  • Microscope (confocal or two-photon recommended)

Procedure:

  • Slice Preparation: Prepare 250-300 µm thick coronal brain slices containing the striatum from the animal model of choice using a vibratome in ice-cold, oxygenated ACSF.

  • Recovery: Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Concentration Gradient Preparation: Prepare a series of this compound solutions in ACSF at different concentrations (e.g., 1, 5, 10, 20, 40 µM) to determine the optimal concentration.

  • Incubation: Incubate individual slices in the different this compound solutions for 30 minutes at room temperature.

  • Washout: Transfer the slices to an this compound-free ACSF solution and allow for a washout period of 20-30 minutes to reduce background fluorescence.

  • Imaging: Mount the slices in a recording chamber on the microscope stage and perfuse with oxygenated ACSF. Acquire images of the striatum.

  • Analysis: Quantify the fluorescence intensity of puncta (representing dopaminergic terminals) and the background fluorescence. Determine the concentration that provides the best signal-to-noise ratio without causing observable morphological changes or a significant decrease in evoked dopamine release (if measured electrochemically).

Protocol 2: General Framework for Optimizing this compound Concentration for In Vivo Imaging

While in vivo imaging with this compound has not been extensively documented due to challenges with the loading process, the following protocol provides a systematic approach for its optimization.[5] This protocol is based on general principles for optimizing fluorescent probes for in vivo brain imaging.[6][7]

1. Preliminary Characterization:

  • Pharmacokinetics and Biodistribution: If not already known, initial studies should determine the pharmacokinetic profile of this compound, including its ability to cross the blood-brain barrier and its distribution to the striatum versus other brain regions and peripheral organs. This may involve radiolabeling this compound or a close analog for PET imaging or using techniques like mass spectrometry.
  • Route of Administration: Test different administration routes (e.g., intravenous, intraperitoneal) to determine the most effective delivery to the brain.

2. In Vivo Concentration-Response Study:

  • Animal Preparation: Anesthetize the animal and secure it in a stereotaxic frame. Prepare a cranial window over the striatum for optical imaging if using microscopy-based techniques.[8]
  • Dose Escalation: Administer this compound at increasing concentrations. Start with doses extrapolated from the optimal ex vivo concentrations, adjusting for systemic dilution.
  • Imaging Time Course: For each concentration, acquire images at multiple time points post-injection to determine the optimal imaging window (i.e., when the signal in the striatum is maximal and the background is minimal).
  • Data Analysis:
  • Quantify the fluorescence intensity in the striatum (region of interest, ROI) and a reference region lacking dopaminergic terminals (e.g., corpus callosum) to calculate a signal-to-background ratio.
  • Assess for any behavioral changes or physiological adverse effects at each concentration.
  • Perform ex vivo analysis of brain tissue post-imaging to confirm the localization of this compound to the striatum.

3. Validation of Specificity:

  • Pharmacological Blockade: Pre-treat animals with a VMAT2 inhibitor (e.g., tetrabenazine) before administering the optimized concentration of this compound. A significant reduction in the striatal fluorescence signal would confirm that the uptake is VMAT2-dependent.
  • Genetic Models: Utilize transgenic animal models with depleted dopaminergic neurons in the striatum (e.g., 6-OHDA lesioned animals) to confirm the specificity of this compound for these terminals.[2]

Visualizations

Dopamine Signaling Pathway and this compound Uptake

G cluster_presynaptic Presynaptic Dopaminergic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DOPA L-DOPA DA_cyto Dopamine (Cytosol) DOPA->DA_cyto DDC VMAT2 VMAT2 DA_cyto->VMAT2 DA_vesicle Dopamine (Vesicle) Vesicle Synaptic Vesicle VMAT2->DA_vesicle FFN511_vesicle This compound (Vesicle) VMAT2->FFN511_vesicle FFN511_cyto This compound (Cytosol) FFN511_cyto->VMAT2 Release Release Vesicle->Release DA_cleft Dopamine Release->DA_cleft FFN511_cleft This compound Release->FFN511_cleft DA_receptor Dopamine Receptors DA_cleft->DA_receptor

Caption: this compound is a substrate for VMAT2, accumulating in vesicles alongside dopamine.

Experimental Workflow for this compound Concentration Optimization

G start Start Optimization ex_vivo Ex Vivo Optimization (Brain Slices) start->ex_vivo concentration_range Test Concentration Range (e.g., 1-40 µM) ex_vivo->concentration_range image_analysis Image Acquisition & Analysis (Signal-to-Noise Ratio) concentration_range->image_analysis optimal_ex_vivo Determine Optimal Ex Vivo Concentration image_analysis->optimal_ex_vivo in_vivo In Vivo Optimization (Animal Model) optimal_ex_vivo->in_vivo pk_bd Pharmacokinetics & Biodistribution Studies in_vivo->pk_bd dose_escalation Dose Escalation & Time Course pk_bd->dose_escalation in_vivo_imaging In Vivo Imaging (e.g., Two-Photon Microscopy) dose_escalation->in_vivo_imaging in_vivo_analysis ROI Analysis (Striatum vs. Reference) in_vivo_imaging->in_vivo_analysis optimal_in_vivo Determine Optimal In Vivo Dose & Time Window in_vivo_analysis->optimal_in_vivo validation Validate Specificity (Pharmacological/Genetic) optimal_in_vivo->validation end Final Protocol validation->end

Caption: Workflow for optimizing this compound concentration from ex vivo to in vivo.

Relationship Between this compound Concentration and Imaging Signal

G cluster_legend Outcome concentration This compound Concentration low_conc Too Low concentration->low_conc Insufficient optimal_conc Optimal concentration->optimal_conc Balanced high_conc Too High concentration->high_conc Excessive low_signal Low Signal-to-Noise low_conc->low_signal low_bg Low Background low_conc->low_bg no_effect Minimal Effect low_conc->no_effect high_signal High Signal-to-Noise optimal_conc->high_signal optimal_conc->low_bg optimal_conc->no_effect high_conc->high_signal high_bg High Background high_conc->high_bg inhibition Inhibition of Release high_conc->inhibition signal Specific Signal (Striatum) background Background/Non-Specific Binding toxicity Potential Effects on Dopamine Release

Caption: Impact of this compound concentration on imaging outcomes.

Conclusion

The optimization of this compound concentration is a critical step for achieving reliable and reproducible results in striatal dopamine imaging. For ex vivo preparations, a concentration of approximately 10 µM generally provides a good starting point. For researchers aiming to translate this tool to in vivo studies, a systematic approach involving pharmacokinetic analysis, dose-escalation, and validation of specificity is required. The protocols and data presented here offer a comprehensive guide for researchers to develop and refine their experimental designs for utilizing this compound to investigate the intricacies of the striatal dopamine system.

References

Application Notes and Protocols for FFN511 Loading and Washout

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a fluorescent false neurotransmitter (FFN) that serves as a powerful tool for visualizing and quantifying the activity of vesicular monoamine transporter 2 (VMAT2).[1][2][3] By mimicking endogenous monoamines like dopamine (B1211576), this compound is taken up into presynaptic vesicles in an active process mediated by VMAT2.[4][5] This accumulation allows for the direct optical monitoring of neurotransmitter uptake, storage, and release from individual presynaptic terminals.[6][7][8] this compound has proven valuable in studying synaptic transmission, plasticity, and the effects of pharmacological agents on monoamine systems, with implications for research in neurodegenerative diseases like Parkinson's, as well as psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).[6]

This compound exhibits excitation and emission maxima at approximately 406 nm and 501 nm, respectively, in a pH 7 buffer.[1][2] It has an IC50 of 1 µM for inhibiting serotonin (B10506) binding to VMAT2, a value comparable to that of dopamine itself.[5][8]

Mechanism of Action

This compound acts as a substrate for VMAT2, a transporter protein located on the membrane of synaptic vesicles. VMAT2 actively transports monoamine neurotransmitters from the cytoplasm into the vesicles for storage and subsequent release. This compound is recognized and transported by VMAT2 into these vesicles, where it accumulates and its fluorescence can be visualized. The release of this compound from the vesicles, a process known as destaining or washout, is triggered by stimuli that induce exocytosis, such as electrical stimulation or high potassium concentrations.[5][9][10] This release is a calcium-dependent process.[5]

Figure 1: this compound Mechanism of Action.

Experimental Protocols

Materials
  • This compound (soluble in DMSO)[8]

  • Artificial cerebrospinal fluid (ACSF)

  • ADVASEP-7[9]

  • (+)-Amphetamine sulphate (AMPH)[9]

  • Potassium chloride (KCl)[9]

  • Reserpine (B192253) or Tetrabenazine (B1681281) (VMAT2 inhibitors for control experiments)[4]

  • Acute brain slices (e.g., striatal) or cultured cells expressing VMAT2

This compound Loading Protocol for Acute Brain Slices

This protocol is adapted from methodologies used for loading this compound into acute striatal brain slices.[9]

  • Slice Preparation:

    • Prepare acute brain slices (e.g., 250 µm thick coronal striatal slices) in ice-cold, oxygenated ACSF.[9]

    • Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour before loading. Slices can typically be used for up to 4 hours after preparation.[9]

  • Loading Solution Preparation:

    • Prepare a 10 µM this compound loading solution in ACSF. It is crucial to prepare this solution freshly.[9]

    • Oxygenate the loading solution for at least 15 minutes prior to use.[9]

  • Incubation:

    • Individually incubate each brain slice in the 10 µM this compound loading solution for 30 minutes at room temperature.[9]

    • Note: Incubation times less than 15 minutes may result in a weak fluorescent signal. Conversely, incubation for longer than 40 minutes may lead to nonspecific staining.[9][10]

  • Extracellular Dye Removal:

    • To remove this compound bound to extracellular tissue, incubate the loaded slice in oxygenated 100 µM ADVASEP-7 in ACSF for 30 minutes at room temperature.[9] This step helps to reduce background fluorescence. If this step is omitted, a longer washout period in ACSF is required.[9]

  • Imaging Preparation:

    • Transfer the this compound-loaded slice to the recording chamber of the microscope.

    • Superfuse the slice with oxygenated ACSF at a flow rate of 1-2 ml per minute.[9]

    • Allow the slice to stabilize for at least 10 minutes before imaging to minimize movement.[9]

FFN511_Loading_Workflow A Prepare Acute Brain Slices (e.g., 250µm striatal) B Recover Slices in ACSF (≥ 1 hour, room temp) A->B E Incubate Slices in this compound (30 mins, room temp) B->E C Prepare Fresh 10µM this compound Loading Solution in ACSF D Oxygenate Loading Solution (≥ 15 mins) C->D D->E F Wash with 100µM ADVASEP-7 in ACSF (30 mins) E->F G Transfer to Imaging Chamber and Stabilize (≥ 10 mins) F->G H Ready for Imaging G->H

Figure 2: this compound Loading Experimental Workflow.
This compound Washout (Destaining) Protocols

The washout or destaining of this compound reflects the release of the fluorescent probe from synaptic vesicles. This can be induced by various stimuli.

1. Washout via High Potassium Stimulation:

  • Prepare a high potassium ACSF solution (e.g., 70 mM KCl).[9]

  • Apply the high potassium ACSF to the this compound-loaded brain slice.

  • This will induce rapid destaining, typically within 2 minutes.[9][10]

  • Record time-lapse images (xyz-t) to track the destaining process.[9]

2. Washout via Amphetamine Stimulation:

  • Prepare a 20 µM (+)-amphetamine sulphate (AMPH) solution in ACSF.[9]

  • Apply the amphetamine solution to the loaded slice. Amphetamine induces the release of vesicular monoamines without requiring synaptic vesicle fusion.[5]

  • Destaining will occur over a period of approximately 20 minutes.[5][11]

  • Acquire images before and after amphetamine application to quantify the loss of fluorescence.

3. Washout via Electrical Stimulation:

  • Position a bipolar stimulating electrode in the region of interest.

  • Apply electrical stimulation at desired frequencies (e.g., 1 Hz, 4 Hz, 20 Hz).[5]

  • Record time-lapse images to monitor the stimulation-evoked exponential destaining.[5]

  • This process is calcium-dependent and can be blocked by calcium channel blockers like cadmium (200 µM).[5]

Data Presentation

The destaining of this compound can be quantified by measuring the decay of fluorescence intensity over time. The rate of destaining is often expressed as a half-time (t½).

Stimulation MethodConcentration/FrequencyMean Destaining Half-Time (t½)Reference
Electrical Stimulation1 Hz330 s[5]
Electrical Stimulation4 Hz257 s[5]
Electrical Stimulation20 Hz114 s[5]
High Potassium (KCl)70 mM~ 2 minutes[9][10]
Amphetamine (AMPH)20 µM~ 20 minutes[5]

Table 1: Quantitative Summary of this compound Destaining Kinetics

Logical Relationships in this compound Experiments

The successful application of this compound relies on a series of logical dependencies, from proper probe loading to the interpretation of the washout signal.

FFN511_Logic cluster_loading Loading Phase cluster_washout Washout/Destaining Phase cluster_controls Control Conditions A This compound Uptake into Presynaptic Terminal B VMAT2-mediated Transport into Vesicles A->B C Fluorescent Signal Accumulation B->C I VMAT2 Inhibitor (e.g., Reserpine) B->I Inhibition blocks uptake D Application of Stimulus (e.g., Electrical, High K+) C->D Proceed to Experiment E Ca2+ Influx D->E L No Stimulation D->L Absence of stimulus F Vesicular Exocytosis E->F K Ca2+ Channel Blocker E->K Blockade prevents influx G This compound Release into Synaptic Cleft F->G H Decrease in Fluorescent Signal G->H J No this compound Loading I->J M No Destaining J->M K->L L->M

Figure 3: Logical Relationships in this compound Experiments.

Troubleshooting and Considerations

  • Weak Signal: Insufficient incubation time (<15 minutes) can lead to a weak fluorescent signal.[9] Ensure adequate loading time and fresh preparation of the this compound solution.

  • High Background/Nonspecific Staining: Prolonged incubation (>40 minutes) can result in nonspecific staining.[10] The use of ADVASEP-7 is recommended to reduce extracellular background fluorescence.[9]

  • Phototoxicity/Photobleaching: As with any fluorescent probe, minimize light exposure to prevent phototoxicity and photobleaching, especially during time-lapse imaging.

  • Cell/Tissue Health: The viability of the preparation (acute slices or cultured cells) is critical for active transport processes. Ensure proper handling and physiological conditions (e.g., oxygenated ACSF, temperature).

  • Specificity: While this compound targets VMAT2, it may also label other monoaminergic terminals. For highly selective labeling of dopaminergic presynaptic terminals, FFN102 may be a more suitable alternative.[8] Control experiments using VMAT2 inhibitors like reserpine or tetrabenazine are essential to confirm the specificity of this compound uptake.[4]

References

Application Notes and Protocols for F-series Fluorescent Neurotransmitter 511 (FFN511) in Two-Photon Microscopy for Deep Tissue Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

F-series Fluorescent Neurotransmitter 511 (FFN511) is a fluorescent false neurotransmitter that serves as a powerful tool for visualizing monoaminergic, particularly dopaminergic, synaptic activity. As a substrate for the vesicular monoamine transporter 2 (VMAT2), this compound is actively packaged into synaptic vesicles.[1] Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing this compound into the synaptic cleft, which can be monitored as a decrease in the fluorescent signal within the presynaptic terminal. This property makes this compound an invaluable probe for studying the dynamics of neurotransmitter release, synaptic vesicle recycling, and the effects of pharmacological agents on these processes.

Two-photon microscopy is the ideal imaging modality for utilizing this compound in deep tissue preparations, such as acute brain slices and in vivo models. The use of near-infrared excitation light in two-photon microscopy minimizes light scattering and phototoxicity, allowing for high-resolution imaging at greater depths within biological tissues compared to conventional confocal microscopy.[1] These application notes provide a comprehensive guide to using this compound with two-photon microscopy for deep tissue imaging of dopaminergic systems.

Data Presentation

This compound Properties
PropertyValueReference
Molecular Weight 284.35 DaAbcam
One-Photon Excitation Max. ~406 nmTocris Bioscience
One-Photon Emission Max. ~501 nmTocris Bioscience
Purity >98%Abcam
Target Vesicular Monoamine Transporter 2 (VMAT2)[1]
IC50 for 5-HT binding to VMAT2 1 µM
This compound Release Kinetics in Acute Striatal Slices
Stimulation FrequencyMean Half-Time (t1/2) of Destaining
1 Hz330 s
4 Hz257 s
20 Hz114 s

Data from Gubernator et al., Science, 2009.[1]

Signaling Pathway and Mechanism of Action

This compound acts as a fluorescent cargo for VMAT2, allowing for the visualization of the synaptic vesicle cycle in monoaminergic neurons. The process can be summarized in the following steps:

  • Uptake: this compound, a membrane-permeable molecule, enters the presynaptic terminal of a monoaminergic neuron.

  • Vesicular Packaging: Inside the neuron, this compound is recognized and actively transported into synaptic vesicles by VMAT2, a process driven by a proton gradient across the vesicular membrane. This leads to an accumulation of this compound within the vesicles and a corresponding increase in fluorescence within the presynaptic bouton.

  • Stimulated Release: Upon the arrival of an action potential, voltage-gated calcium channels open, leading to an influx of Ca2+. This triggers the fusion of synaptic vesicles with the presynaptic membrane (exocytosis) and the release of their contents, including this compound, into the synaptic cleft.

  • Signal Detection: The release of this compound from the presynaptic terminal is observed as a decrease in the fluorescence intensity (destaining) within the labeled bouton over time. The rate of destaining is proportional to the rate of neurotransmitter release.

FFN511_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft FFN511_ext This compound (Extracellular) FFN511_cyt This compound (Cytosol) FFN511_ext->FFN511_cyt Diffusion Vesicle Synaptic Vesicle FFN511_cyt->Vesicle Packaging Fusion Vesicle Fusion (Exocytosis) Vesicle->Fusion VMAT2 VMAT2 Ca_channel Voltage-Gated Ca2+ Channel Ca_ion Ca_channel->Ca_ion Opening AP Action Potential AP->Ca_channel Depolarization Ca_ion->Fusion Triggers FFN511_released This compound (Released) Fusion->FFN511_released Release

This compound mechanism of action in presynaptic terminals.

Experimental Protocols

Protocol 1: this compound Labeling and Two-Photon Imaging in Acute Brain Slices

This protocol is adapted from Gubernator et al., 2009.[1]

Materials:

  • This compound (e.g., Abcam, Tocris)

  • Artificial cerebrospinal fluid (aCSF), oxygenated (95% O2 / 5% CO2)

  • Carbogen gas (95% O2 / 5% CO2)

  • Vibratome or tissue chopper

  • Incubation chamber

  • Two-photon microscope with a tunable femtosecond laser (e.g., Ti:Sapphire)

  • Water-immersion objective (e.g., 20x or 40x)

  • Perfusion system

  • Bipolar stimulating electrode

  • Data acquisition and analysis software

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate the animal (e.g., mouse or rat) in accordance with institutional guidelines.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Cut coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., striatum) using a vibratome.

    • Transfer slices to an incubation chamber containing oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • This compound Loading:

    • Prepare a 10 µM this compound loading solution in oxygenated aCSF.

    • Incubate the brain slices in the this compound solution for 30 minutes at room temperature.

  • Wash:

    • Transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye and reduce background fluorescence.

  • Two-Photon Imaging:

    • Place a slice in the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.

    • Use a water-immersion objective to locate the region of interest.

    • Set the two-photon excitation wavelength. While the optimal wavelength should be determined empirically, a starting point of 800 nm can be used.

    • Adjust the laser power to obtain a good signal-to-noise ratio while minimizing photobleaching.

    • Collect fluorescence emission between approximately 450 nm and 550 nm.

    • Acquire a baseline z-stack of the labeled presynaptic terminals.

  • Stimulation and Data Acquisition:

    • Position a bipolar stimulating electrode near the imaged area.

    • Apply electrical stimulation at desired frequencies (e.g., 1, 4, 10, 20 Hz) to evoke neurotransmitter release.

    • Acquire a time-lapse series of images (x-y-t or x-y-z-t) to monitor the destaining of this compound from individual puncta.

  • Data Analysis:

    • Identify individual fluorescent puncta (presynaptic terminals).

    • Measure the fluorescence intensity of each punctum over time.

    • Fit the destaining curves to an exponential decay function to calculate the time constant (τ) and half-time (t1/2) of release.

Experimental_Workflow_Slices Start Start Slice_Prep Acute Brain Slice Preparation Start->Slice_Prep Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Loading This compound Loading (10 µM, 30 min) Recovery->Loading Wash Wash (>30 min in aCSF) Loading->Wash Imaging_Setup Mount Slice and Setup Two-Photon Microscope Wash->Imaging_Setup Baseline Acquire Baseline Image Stack Imaging_Setup->Baseline Stimulation Electrical Stimulation Baseline->Stimulation Acquisition Time-Lapse Imaging of Destaining Stimulation->Acquisition Analysis Data Analysis (Measure fluorescence decay) Acquisition->Analysis End End Analysis->End

References

Application Notes and Protocols for Studying Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The study of synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to understanding learning, memory, and various neurological disorders. Fluorescent probes have emerged as indispensable tools for visualizing and quantifying the dynamic processes that underlie these changes. This document provides detailed application notes and protocols for two key types of fluorescent probes used to study different aspects of synaptic plasticity: FFN511 for monoaminergic systems and VGLUT-pHluorin for glutamatergic systems.

While this compound is a powerful tool for investigating dopamine (B1211576) release and its role in plasticity, it is crucial to select the appropriate probe for the specific neurotransmitter system under investigation. For studying the most common forms of synaptic plasticity, Long-Term Potentiation (LTP) and Long-Term Depression (LTD), which are primarily glutamatergic phenomena, VGLUT-pHluorin is a more suitable tool.

Part 1: this compound for Studying Dopaminergic Synaptic Plasticity

Application Note: this compound

This compound is a fluorescent false neurotransmitter that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] It mimics dopamine and is taken up into synaptic vesicles in monoaminergic neurons.[3] Upon stimulation and subsequent exocytosis, this compound is released from the presynaptic terminal, and the resulting decrease in fluorescence can be imaged to monitor neurotransmitter release from individual synapses in real-time.[1][2] This allows researchers to study the dynamics of dopamine release and how it is modulated during synaptic plasticity.[1][4]

Key Applications:

  • Visualizing dopamine release from individual presynaptic terminals.[1][3]

  • Studying the frequency-dependent nature of dopamine release.[1]

  • Investigating the effects of drugs on dopamine transporter activity.[3]

  • Exploring the role of dopamine in learning, memory, and neurological diseases like Parkinson's.[3]

Quantitative Data Summary

The following table summarizes key quantitative data from studies using this compound to investigate dopamine release dynamics.

ParameterValueExperimental ConditionsReference
This compound Loading Concentration 10 µMAcute striatal brain slices, 30-minute incubation[1]
This compound Concentration (no interference) 10 µMDid not significantly alter evoked dopamine release.[1]
This compound Concentration (interference) 40 µMDecreased evoked dopamine release by 35.4 ± 1.4%.[1]
Destaining Half-Time (t1/2) at 1 Hz ~330 sBipolar stimulation of acute striatal brain slices.[1]
Destaining Half-Time (t1/2) at 20 Hz Faster than at 1 HzBipolar stimulation of acute striatal brain slices.[1]
VMAT2 Inhibition (IC50) 1 µMInhibition of 5-HT binding to VMAT2.
Amphetamine-Induced Destaining 20 µM20-minute application caused substantial fluorescence loss.[1]
Experimental Protocols

Protocol 1: this compound Loading and Imaging in Acute Brain Slices

This protocol describes the loading of this compound into acute brain slices and subsequent imaging of dopamine release.

Materials:

  • This compound

  • Artificial cerebrospinal fluid (aCSF)

  • Acute brain slices (e.g., striatum)

  • Two-photon or confocal microscope

  • Bipolar stimulating electrode

Procedure:

  • Prepare acute brain slices (250-300 µm thick) from the brain region of interest (e.g., striatum).

  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

  • Incubate the slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C.

  • Transfer the slices to a recording chamber continuously perfused with fresh, oxygenated aCSF.

  • Position a bipolar stimulating electrode to evoke neurotransmitter release.

  • Acquire baseline fluorescence images of this compound-loaded terminals using a two-photon or confocal microscope.

  • Apply electrical stimulation at various frequencies (e.g., 1 Hz, 4 Hz, 20 Hz) to induce this compound release.

  • Capture a time-series of images during and after stimulation to monitor the decrease in fluorescence (destaining).

  • Analyze the rate of destaining to quantify the kinetics of dopamine release.

Diagrams

FFN511_Mechanism cluster_presynaptic Presynaptic Terminal cluster_detection Fluorescence Detection FFN511_ext This compound (extracellular) VMAT2 VMAT2 FFN511_ext->VMAT2 Uptake Microscope Microscope FFN511_ext->Microscope Detection SynapticVesicle Synaptic Vesicle VMAT2->SynapticVesicle Packaging SynapticVesicle->FFN511_ext Exocytosis (Release) FFN511_vesicle This compound Ca_channel Voltage-gated Ca²⁺ Channel Ca_ion Ca²⁺ Ca_channel->Ca_ion Influx Ca_ion->SynapticVesicle Triggers Fusion AP Action Potential AP->Ca_channel Depolarization Fluorescence Fluorescence Signal Microscope->Fluorescence

Caption: Mechanism of this compound action and detection.

FFN511_Workflow SlicePrep Prepare Acute Brain Slices Recovery Slice Recovery (≥1 hr) SlicePrep->Recovery Loading Incubate with 10 µM this compound (30 min) Recovery->Loading Transfer Transfer to Recording Chamber Loading->Transfer Baseline Acquire Baseline Fluorescence Transfer->Baseline Stimulate Apply Electrical Stimulation Baseline->Stimulate Image Time-Lapse Imaging (Destaining) Stimulate->Image Analyze Analyze Release Kinetics Image->Analyze

Caption: Experimental workflow for this compound imaging.

Part 2: VGLUT-pHluorin for Studying Glutamatergic Synaptic Plasticity (LTP/LTD)

Application Note: VGLUT-pHluorin

To study synaptic plasticity in glutamatergic neurons, a more appropriate tool is VGLUT-pHluorin. This consists of a pH-sensitive variant of Green Fluorescent Protein (GFP), called pHluorin, fused to the vesicular glutamate (B1630785) transporter (VGLUT).[5][6] VGLUT is responsible for packaging glutamate into synaptic vesicles.[7][8]

Inside the acidic environment of the synaptic vesicle, the pHluorin fluorescence is quenched. Upon exocytosis, the vesicle lumen is exposed to the neutral pH of the synaptic cleft, causing a rapid increase in pHluorin fluorescence.[9] Subsequent endocytosis and re-acidification of the vesicle lead to a decrease in fluorescence.[9] This cycle allows for the direct visualization of synaptic vesicle exocytosis and recycling at individual glutamatergic synapses, providing a powerful tool to study changes in glutamate release during LTP and LTD.[10][11][12]

Key Applications:

  • Measuring single-vesicle fusion events at glutamatergic synapses.[5]

  • Quantifying changes in the probability of glutamate release.

  • Studying the kinetics of synaptic vesicle endocytosis and recycling.[9]

  • Investigating the presynaptic mechanisms of LTP and LTD.[10]

Quantitative Data Summary

The following table summarizes key quantitative data from studies using VGLUT-pHluorin to investigate glutamatergic vesicle dynamics.

ParameterValueExperimental ConditionsReference
Vesicular pH ~5.5Resting state of synaptic vesicles.[9]
Extracellular pH ~7.4Physiological pH of the synaptic cleft.[9]
Fluorescence Increase upon Exocytosis ~17-foldMeasured upon NH₄Cl application to alkalinize all vesicles.[9]
Endocytosis Time Constant (τ_endo) 15 ± 1 sFollowing a single action potential stimulus.[9]
Reacidification Time Constant (τ_reacid) ~4 sFollowing endocytosis.[9]
Signal-to-Noise Ratio (Single Vesicle) ~4.8For detecting single vesicle fusion events with vGlut1-pHluorin.[5]
Experimental Protocols

Protocol 2: VGLUT-pHluorin Imaging in Cultured Neurons

This protocol describes the transfection of cultured neurons with VGLUT-pHluorin and subsequent imaging of synaptic vesicle cycling.

Materials:

  • Primary neuronal cultures (e.g., hippocampal neurons)

  • VGLUT-pHluorin plasmid DNA

  • Transfection reagent (e.g., Lipofectamine)

  • Tyrode's solution or other imaging buffer

  • Field stimulation electrodes

  • Fluorescence microscope with a sensitive camera

Procedure:

  • Culture primary neurons on glass coverslips.

  • At an appropriate developmental stage (e.g., DIV 7-10), transfect the neurons with the VGLUT-pHluorin plasmid using a suitable transfection method.

  • Allow 2-4 days for protein expression.

  • Mount the coverslip in a perfusion chamber on the microscope stage and perfuse with imaging buffer.

  • Identify transfected neurons and locate synaptic boutons expressing VGLUT-pHluorin.

  • Acquire a baseline image series.

  • Stimulate the neurons with a field electrode using a defined protocol (e.g., a single pulse, or a train of pulses to induce LTP or LTD).

  • Capture a time-series of images during and after stimulation to monitor the fluorescence changes.

  • To measure the total vesicle pool, at the end of the experiment, perfuse with a buffer containing NH₄Cl (e.g., 50 mM) to alkalinize all vesicles and maximize the pHluorin signal.[13]

  • Analyze the fluorescence intensity changes to quantify exocytosis, endocytosis, and changes in release probability.

Diagrams

VGLUT_pHluorin_Mechanism cluster_vesicle_cycle Synaptic Vesicle Cycle cluster_detection Fluorescence Detection Vesicle_acidic Synaptic Vesicle (Acidic, pH ~5.5) Fluorescence Quenched Vesicle_neutral Fused Vesicle (Neutral, pH ~7.4) Fluorescence ON Vesicle_acidic->Vesicle_neutral Exocytosis Microscope Microscope Vesicle_acidic->Microscope Endocytosis Endocytosis Vesicle_neutral->Endocytosis Membrane Retrieval Vesicle_neutral->Microscope Reacidification Re-acidification Endocytosis->Reacidification Reacidification->Vesicle_acidic Fluorescence_ON High Fluorescence Microscope->Fluorescence_ON Fluorescence_OFF Low Fluorescence Microscope->Fluorescence_OFF

Caption: VGLUT-pHluorin mechanism of action.

LTP_LTD_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Spine Presynaptic_Ca Presynaptic Ca²⁺ Influx Glutamate_Release Glutamate Release Presynaptic_Ca->Glutamate_Release NMDA_R NMDA Receptor Glutamate_Release->NMDA_R AMPA_R AMPA Receptor Glutamate_Release->AMPA_R Postsynaptic_Ca Postsynaptic Ca²⁺ Influx NMDA_R->Postsynaptic_Ca High_Ca High [Ca²⁺]i Postsynaptic_Ca->High_Ca High-frequency stimulation Low_Ca Low [Ca²⁺]i Postsynaptic_Ca->Low_Ca Low-frequency stimulation LTP LTP High_Ca->LTP LTD LTD Low_Ca->LTD

Caption: Simplified signaling in glutamatergic LTP and LTD.

References

Application Notes and Protocols for Imaging Amphetamine-Induced Dopamine Release with FFN511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent False Neurotransmitters (FFNs) are a class of optical probes designed to mimic endogenous monoamine neurotransmitters, allowing for the direct visualization of neurotransmitter uptake and release at the level of individual presynaptic terminals. FFN511 is a first-generation FFN that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), accumulating in synaptic vesicles of monoaminergic neurons.[1][2] This property makes this compound a valuable tool for studying the dynamics of dopamine (B1211576) transmission.

Amphetamine is a psychostimulant that induces non-vesicular dopamine release by disrupting the vesicular storage of dopamine and promoting reverse transport through the dopamine transporter (DAT).[1] By imaging the amphetamine-induced destaining of this compound from dopaminergic terminals, researchers can visualize and quantify this critical aspect of dopamine neuropharmacology with high spatial resolution.[1][3]

These application notes provide detailed protocols for utilizing this compound to image amphetamine-induced dopamine release in ex vivo brain slice preparations, a summary of key quantitative data, and visualizations of the underlying mechanisms and experimental procedures.

Data Presentation

This compound Properties and Experimental Parameters
ParameterValueReference
This compound
TargetVesicular Monoamine Transporter 2 (VMAT2)[1][2]
IC50 for VMAT2 (serotonin binding inhibition)1 µM[1]
Excitation Maximum (pH 7)406 nm
Emission Maximum (pH 7)501 nm
Experimental Conditions (Ex Vivo Brain Slices)
This compound Labeling Concentration10 µM[1]
This compound Labeling Duration30 minutes[1]
Amphetamine Concentration for Destaining20 µM[1][3]
Amphetamine Application Duration20 minutes[1][3]
VMAT2 Inhibitor (Reserpine) Concentration20 µM[1]

Signaling Pathway and Experimental Workflow

Amphetamine-Induced this compound Release from Dopaminergic Terminals

Mechanism of Amphetamine-Induced this compound Release cluster_terminal Dopaminergic Presynaptic Terminal Amphetamine Amphetamine DAT Dopamine Transporter (DAT) Amphetamine->DAT Enters via SynapticVesicle Synaptic Vesicle Amphetamine->SynapticVesicle Disrupts pH gradient Cytosol Cytosol DAT->Cytosol FFN511_extra This compound DAT->FFN511_extra VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) VMAT2->SynapticVesicle FFN511_cyto This compound SynapticVesicle->FFN511_cyto Displaces FFN511_vesicle This compound Dopamine_cyto Dopamine SynapticVesicle->Dopamine_cyto Displaces Dopamine_vesicle Dopamine FFN511_cyto->DAT Reverse transport via FFN511_cyto->VMAT2 Uptake via Extracellular Extracellular Space

Caption: Amphetamine enters the presynaptic terminal and disrupts vesicular storage, leading to the release of this compound.

Experimental Workflow for this compound Imaging

Workflow for Imaging Amphetamine-Induced this compound Release Start Start: Prepare Acute Brain Slices Incubation Incubate with 10 µM this compound (30 minutes) Start->Incubation Wash Wash with ACSF Incubation->Wash BaselineImaging Acquire Baseline Fluorescence Images (Two-Photon Microscopy) Wash->BaselineImaging Amphetamine Apply 20 µM Amphetamine (20 minutes) BaselineImaging->Amphetamine PostAmphetamineImaging Acquire Post-Amphetamine Images Amphetamine->PostAmphetamineImaging Analysis Image Analysis: Quantify Fluorescence Destaining PostAmphetamineImaging->Analysis End End: Data Interpretation Analysis->End

Caption: Step-by-step workflow for this compound labeling, imaging, and analysis in brain slices.

Experimental Protocols

Protocol 1: Preparation of Acute Brain Slices
  • Anesthetize a mouse according to approved institutional animal care and use committee protocols.

  • Perfuse the animal transcardially with ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF) of the following composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 1.3 MgCl2, 2.5 CaCl2, and 10 glucose.

  • Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated ACSF.

  • Prepare 300 µm thick coronal or sagittal slices containing the region of interest (e.g., striatum) using a vibratome.

  • Transfer the slices to a holding chamber containing oxygenated ACSF at 32-34°C for at least 30 minutes to recover.

  • After recovery, maintain the slices at room temperature in oxygenated ACSF until use.

Protocol 2: this compound Labeling of Dopaminergic Terminals
  • Transfer a brain slice to a small volume of ACSF containing 10 µM this compound.

  • Incubate the slice for 30 minutes at 32-34°C, ensuring continuous oxygenation.[1]

  • Following incubation, wash the slice thoroughly with fresh, oxygenated ACSF for at least 15-20 minutes to remove excess this compound.

Protocol 3: Imaging Amphetamine-Induced this compound Destaining
  • Place the this compound-labeled brain slice in the recording chamber of a two-photon microscope, continuously perfused with oxygenated ACSF at a flow rate of 1-2 mL/min.

  • Locate the region of interest (e.g., dorsal striatum) under the microscope.

  • Acquire baseline fluorescence images of this compound-labeled terminals. Use an excitation wavelength of approximately 760 nm for this compound.[4]

  • Switch the perfusion solution to ACSF containing 20 µM amphetamine.[1][3]

  • Continuously acquire images of the same field of view for 20 minutes to monitor the destaining of this compound fluorescence.[1][3]

  • For control experiments, perfuse with ACSF without amphetamine or with ACSF containing a VMAT2 inhibitor like 20 µM reserpine (B192253) prior to this compound labeling to confirm VMAT2-dependent uptake.[1]

Protocol 4: Image Analysis and Quantification
  • Use image analysis software (e.g., ImageJ/Fiji) to quantify the fluorescence intensity of individual this compound-labeled puncta over time.

  • Correct for any photobleaching by normalizing the fluorescence intensity of the experimental region to a control region not exposed to amphetamine or by fitting the decay in a control slice to an exponential function and using this to correct the experimental data.

  • Calculate the percentage of fluorescence destaining for each punctum by comparing the fluorescence intensity before and after amphetamine application.

  • Statistical analysis can be performed to compare the destaining rates between different experimental conditions.

In Vivo Applications and Future Directions

Currently, the application of this compound for imaging amphetamine-induced dopamine release is well-established for ex vivo brain slice preparations using optical microscopy.[1] This technique provides excellent spatial resolution for studying individual synapses.

The translation of this compound and similar fluorescent probes to in vivo imaging in living animals presents several challenges, including probe delivery across the blood-brain barrier, signal-to-noise ratio in deep brain structures, and potential phototoxicity with prolonged imaging. While two-photon microscopy can be used for in vivo imaging in superficial brain regions of anesthetized or head-fixed animals, its application for deep brain structures like the striatum is limited.

There is currently no evidence to suggest that this compound has been adapted for in vivo imaging modalities such as Positron Emission Tomography (PET). PET studies investigating amphetamine-induced dopamine release typically employ radiolabeled receptor antagonists like [11C]raclopride, which compete with endogenous dopamine for binding to D2/D3 receptors. An increase in synaptic dopamine following amphetamine administration leads to a displacement of the radiotracer and a reduction in the PET signal. While conceptually different, these PET studies provide a complementary in vivo method for assessing dopamine release.

Future development of FFNs with improved photophysical properties, enhanced blood-brain barrier permeability, and potential for conjugation with PET isotopes could open new avenues for multimodal imaging of amphetamine action in the living brain.

References

Application Notes and Protocols: FFN511 in Combination with Electrophysiological Recordings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing FFN511, a fluorescent false neurotransmitter, in conjunction with electrophysiological recordings to investigate presynaptic mechanisms of dopamine (B1211576) release and their role in synaptic plasticity.

Introduction to this compound

This compound is a fluorescent analog of monoamine neurotransmitters that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] Upon entering monoaminergic neurons, this compound is actively transported into synaptic vesicles. Electrical or chemical stimulation triggers the exocytosis of these vesicles, leading to the release of this compound along with the endogenous neurotransmitter. The resulting decrease in fluorescence intensity at individual presynaptic terminals can be visualized and quantified using fluorescence microscopy, providing a direct optical measure of neurotransmitter release.[1][3][4] This technique offers a powerful tool to study the dynamics of presynaptic activity at the single-synapse level, which is not achievable with conventional electrophysiological methods alone.[3]

Mechanism of Action of this compound

The utility of this compound as a tracer for monoamine release is based on its specific interaction with VMAT2.

FFN511_Mechanism cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyt This compound DAT->FFN511_cyt VMAT2 VMAT2 FFN511_cyt->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle FFN511_vesicle This compound Release Exocytosis Vesicle->Release Action Potential (Stimulation) Release->FFN511_ext Release

This compound cellular uptake and release pathway.

This compound is taken up from the extracellular space into the presynaptic terminal by the dopamine transporter (DAT). Once in the cytoplasm, it is recognized as a substrate by VMAT2 and actively transported into synaptic vesicles. Upon arrival of an action potential, the synaptic vesicle fuses with the presynaptic membrane, releasing this compound into the synaptic cleft. This activity-dependent destaining of presynaptic boutons serves as a direct proxy for neurotransmitter release.[1]

Quantitative Data for this compound Application

The following table summarizes key quantitative parameters for the use of this compound based on published literature.

ParameterValueSpecies/PreparationReference
VMAT2 Inhibition (IC50) 1 µMMembranes expressing VMAT2[1][5][6][7]
Labeling Concentration 10 µMAcute striatal brain slices (mouse)[1]
Labeling Time 30 minutesAcute striatal brain slices (mouse)[1]
Concentration Affecting Dopamine Release 40 µM (35.4 ± 1.4% decrease)Acute striatal brain slices (mouse)[1]
Stimulation for Destaining 1, 4, 20 Hz (bipolar electrode) or high K+Acute striatal brain slices (mouse)[1]
Imaging Method Two-photon fluorescence microscopyMouse brain[1]

Experimental Protocols

Protocol 1: Simultaneous this compound Imaging and Whole-Cell Patch-Clamp Recording

This protocol allows for the direct correlation of presynaptic dopamine release (via this compound destaining) with postsynaptic currents recorded from a single neuron.

Materials:

  • This compound (from a reputable supplier)

  • Acute brain slices (e.g., from mouse striatum)

  • Standard artificial cerebrospinal fluid (aCSF)

  • Intracellular solution for patch-clamp recording

  • Two-photon microscope equipped for fluorescence imaging

  • Patch-clamp amplifier and data acquisition system

  • Stimulating electrode (e.g., bipolar tungsten electrode)

Experimental Workflow:

Patch_Clamp_Workflow Slice_Prep 1. Prepare Acute Brain Slices FFN511_Loading 2. Incubate slices with 10 µM this compound in aCSF for 30 min Slice_Prep->FFN511_Loading Transfer 3. Transfer slice to recording chamber on microscope FFN511_Loading->Transfer Patch 4. Obtain whole-cell patch-clamp recording from a target neuron Transfer->Patch Baseline 5. Record baseline postsynaptic currents (EPSCs/IPSCs) and this compound fluorescence Patch->Baseline Stimulate 6. Apply electrical stimulation to evoke synaptic responses and this compound release Baseline->Stimulate Record 7. Simultaneously record postsynaptic currents and image this compound destaining Stimulate->Record Analysis 8. Correlate changes in this compound fluorescence with changes in postsynaptic current properties Record->Analysis

Workflow for combined this compound imaging and patch-clamp.

Detailed Methodology:

  • Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) from the brain region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour at room temperature in oxygenated aCSF.

  • This compound Loading: Incubate the recovered slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C.[1] Ensure continuous oxygenation.

  • Transfer to Recording Chamber: After incubation, transfer a single slice to the recording chamber of the two-photon microscope. Continuously perfuse the slice with oxygenated aCSF at a rate of 2-3 ml/min.

  • Whole-Cell Patch-Clamp: Using infrared differential interference contrast (IR-DIC) optics, identify a target neuron for recording. Obtain a whole-cell patch-clamp recording using standard techniques.

  • Baseline Recording: Establish a stable baseline recording of spontaneous or evoked postsynaptic currents (e.g., EPSCs or IPSCs) for 5-10 minutes. Simultaneously, acquire baseline fluorescence images of this compound-loaded terminals in the vicinity of the patched neuron.

  • Stimulation and Recording: Position a stimulating electrode near the recorded neuron to evoke synaptic responses. Apply a stimulation protocol of interest (e.g., a train of pulses at a specific frequency). Simultaneously trigger the acquisition of both the electrophysiological trace and a time-lapse series of fluorescence images.

  • Data Analysis: Quantify the change in this compound fluorescence intensity over time in individual presynaptic boutons. Correlate the kinetics of this compound destaining with the amplitude, frequency, and kinetics of the recorded postsynaptic currents.

Protocol 2: this compound Imaging with Field Potential Recordings to Study Synaptic Plasticity (LTP/LTD)

This protocol enables the investigation of how presynaptic dopamine release dynamics are altered during the induction and expression of long-term potentiation (LTP) or long-term depression (LTD).

Materials:

  • This compound

  • Acute brain slices (e.g., from mouse hippocampus or striatum)

  • Standard aCSF

  • Two-photon microscope

  • Field potential recording amplifier and data acquisition system

  • Stimulating electrode

  • Recording electrode (e.g., glass micropipette filled with aCSF)

Experimental Workflow:

LTP_LTD_Workflow Slice_Prep 1. Prepare Acute Brain Slices FFN511_Loading 2. Incubate slices with 10 µM this compound in aCSF for 30 min Slice_Prep->FFN511_Loading Transfer 3. Transfer slice to recording chamber FFN511_Loading->Transfer Electrode_Placement 4. Position stimulating and recording electrodes for field potential recording Transfer->Electrode_Placement Baseline 5. Record baseline fEPSPs and this compound fluorescence Electrode_Placement->Baseline Plasticity_Induction 6. Apply high-frequency (for LTP) or low-frequency (for LTD) stimulation protocol Baseline->Plasticity_Induction Post_Induction_Recording 7. Record fEPSPs and image this compound destaining post-induction Plasticity_Induction->Post_Induction_Recording Analysis 8. Correlate changes in synaptic strength (fEPSP slope) with changes in this compound release dynamics Post_Induction_Recording->Analysis

Workflow for this compound imaging during synaptic plasticity.

Detailed Methodology:

  • Slice Preparation and this compound Loading: Follow steps 1 and 2 from Protocol 1.

  • Electrode Placement: In the recording chamber, place a stimulating electrode in the appropriate afferent pathway and a recording electrode in the dendritic field where the synaptic response is maximal (e.g., stratum radiatum for Schaffer collateral stimulation in the hippocampus).

  • Baseline Recording: Record stable baseline field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes by delivering single test pulses at a low frequency (e.g., 0.05 Hz). During this period, acquire baseline this compound fluorescence images.

  • Plasticity Induction: Induce LTP with a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second) or LTD with a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Post-Induction Recording: Continue to record fEPSPs for at least 60 minutes after the induction protocol to monitor the change in synaptic strength. Simultaneously, acquire time-lapse images of this compound-loaded terminals to observe any changes in release probability or vesicle pool dynamics.

  • Data Analysis: Analyze the slope of the fEPSP to quantify the magnitude of LTP or LTD. Analyze the rate and extent of this compound destaining before and after the induction of plasticity to determine if presynaptic release properties are altered.

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison. For instance, when correlating this compound destaining with electrophysiological responses, a table could include columns for baseline fluorescence, rate of destaining, peak postsynaptic current amplitude, and the integral of the postsynaptic response.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between this compound application, neuronal stimulation, and the resulting optical and electrical signals, which forms the basis for studying presynaptic mechanisms of synaptic plasticity.

Logical_Relationship FFN511_Application This compound Application (Vesicular Loading) Presynaptic_Activity Increased Presynaptic Ca2+ Influx and Exocytosis FFN511_Application->Presynaptic_Activity Electrical_Stimulation Electrical Stimulation (e.g., HFS for LTP) Electrical_Stimulation->Presynaptic_Activity FFN511_Destaining This compound Destaining (Optical Signal) Presynaptic_Activity->FFN511_Destaining Postsynaptic_Response Postsynaptic Depolarization (Electrophysiological Signal) Presynaptic_Activity->Postsynaptic_Response Synaptic_Plasticity Induction of LTP/LTD Postsynaptic_Response->Synaptic_Plasticity

Logical flow of combined this compound and electrophysiology.

By combining the optical readout of presynaptic activity provided by this compound with the functional postsynaptic measurements from electrophysiology, researchers can gain unprecedented insights into the presynaptic mechanisms that underlie synaptic plasticity and contribute to learning and memory.

References

Application Notes and Protocols for FFN511 in Parkinson's Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FFN511 is a fluorescent false neurotransmitter that serves as a powerful tool for investigating dopamine (B1211576) dynamics in various experimental models, including those relevant to Parkinson's disease (PD).[1][2][3] As a substrate for the vesicular monoamine transporter 2 (VMAT2), this compound is actively taken up into synaptic vesicles within dopaminergic neurons.[1] Upon neuronal stimulation, this compound is released along with dopamine, allowing for the visualization and quantification of neurotransmitter release from individual presynaptic terminals.[1][4] This property makes it invaluable for studying the progressive loss of dopaminergic function, a hallmark of Parkinson's disease, and for evaluating the efficacy of potential therapeutic interventions.

These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in cellular and tissue models of Parkinson's disease.

Mechanism of Action

This compound is a cell-permeant molecule that is actively transported into presynaptic terminals of monoaminergic neurons. Inside the neuron, it is recognized and sequestered into synaptic vesicles by VMAT2, the same transporter responsible for packaging dopamine.[1] The accumulation of this compound within these vesicles results in discrete fluorescent puncta that can be visualized using fluorescence microscopy.[1]

Upon depolarization of the presynaptic terminal, synaptic vesicles fuse with the plasma membrane, releasing their contents, including this compound and dopamine, into the synaptic cleft in a process known as exocytosis.[1][3] The resulting decrease in fluorescence intensity within the presynaptic terminal can be monitored over time to provide a dynamic measure of dopamine release.

Applications in Parkinson's Disease Models

This compound is particularly useful for studying the pathophysiology of Parkinson's disease in various models:

  • Neurotoxin-based models: In models utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration, this compound can be used to assess the extent of functional deficit at the terminal level.[1] A reduction in this compound loading and release provides a quantitative measure of the loss of dopaminergic terminals.

  • Genetic models: In models based on genetic mutations associated with familial Parkinson's disease (e.g., α-synuclein, Parkin, PINK1), this compound can help elucidate how these mutations affect dopamine storage and release.[5]

  • Drug screening: this compound-based assays can be employed to screen for compounds that may protect dopaminergic neurons, enhance dopamine release, or restore normal synaptic function in PD models.

Data Presentation

This compound Properties
PropertyValueReference
Chemical Name9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]-benzopyrano[6,7,8-ij]quinolizin-11-one
Molecular Weight284.35 g/mol [3]
Excitation Maxima406 nm (in pH 7 buffer)
Emission Maxima501 nm (in pH 7 buffer)
VMAT2 IC501 µM (for serotonin (B10506) binding inhibition)[3]
Experimental Parameters in Published Studies
ParameterValueModel SystemReference
This compound Concentration10 µMAcute mouse striatal slices[1]
Incubation Time30 minutesAcute mouse striatal slices[1]
This compound Concentration350 nMCultured mouse chromaffin cells[1]
Incubation Time30 minutesCultured mouse chromaffin cells[1]
This compound Concentration5 µMAcute mouse cortical-striatal slices[1]

Experimental Protocols

Protocol 1: Live-Cell Imaging of Dopamine Release in a 6-OHDA Cellular Model of Parkinson's Disease

This protocol describes the use of this compound to visualize and quantify dopamine release from cultured dopaminergic neurons, such as SH-SY5Y or primary midbrain neurons, following treatment with the neurotoxin 6-OHDA.

Materials:

  • This compound (e.g., from Abcam, Tocris Bioscience, or Sigma-Aldrich)

  • Cultured dopaminergic neurons (e.g., SH-SY5Y cells differentiated into a dopaminergic phenotype)

  • 6-hydroxydopamine (6-OHDA)

  • Culture medium

  • HEPES-buffered saline (HBS) or similar imaging buffer

  • High potassium stimulation buffer (e.g., HBS with 56 mM KCl)

  • Fluorescence microscope equipped for live-cell imaging (e.g., confocal or multiphoton) with appropriate filter sets for this compound (Excitation ~405 nm, Emission ~500 nm)

Procedure:

  • Cell Culture and 6-OHDA Treatment:

    • Plate dopaminergic neurons on glass-bottom dishes suitable for live-cell imaging.

    • Allow cells to adhere and differentiate according to standard protocols.

    • To induce a Parkinson's-like phenotype, treat a subset of the cultures with an appropriate concentration of 6-OHDA for a specified duration (e.g., 25-100 µM for 24 hours). Include an untreated control group.

  • This compound Loading:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in pre-warmed culture medium or HBS to the desired final concentration (e.g., 5-10 µM).

    • Remove the culture medium from the cells and wash once with pre-warmed HBS.

    • Incubate the cells with the this compound-containing solution for 30 minutes at 37°C.

  • Wash and Imaging:

    • After incubation, wash the cells three times with pre-warmed HBS to remove excess this compound.

    • Mount the dish on the microscope stage, maintaining physiological conditions (37°C and 5% CO2).

    • Acquire baseline fluorescence images of the this compound-loaded terminals.

  • Stimulation and Data Acquisition:

    • To evoke dopamine release, perfuse the cells with high potassium stimulation buffer.

    • Acquire a time-lapse series of images to monitor the decrease in this compound fluorescence (destaining) from individual puncta.

    • Continue imaging until the fluorescence intensity reaches a plateau.

  • Data Analysis:

    • Identify and select regions of interest (ROIs) corresponding to individual fluorescent puncta.

    • Measure the mean fluorescence intensity within each ROI for each time point.

    • Normalize the fluorescence intensity to the baseline (pre-stimulation) intensity.

    • Calculate the rate and extent of destaining for each punctum.

    • Compare the destaining kinetics between control and 6-OHDA-treated cells to quantify the deficit in dopamine release.

Protocol 2: Visualizing Dopaminergic Terminals in Acute Brain Slices from a Parkinson's Disease Mouse Model

This protocol details the use of this compound to label and visualize dopaminergic terminals in acute brain slices from a mouse model of Parkinson's disease, such as mice treated with MPTP or 6-OHDA.

Materials:

  • This compound

  • Parkinson's disease mouse model and control littermates

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Vibratome or tissue slicer

  • Multiphoton or confocal microscope

Procedure:

  • Acute Brain Slice Preparation:

    • Anesthetize the mouse and perfuse transcardially with ice-cold, oxygenated aCSF.

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare coronal or sagittal slices (e.g., 250-300 µm thick) containing the region of interest (e.g., striatum) using a vibratome.

    • Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • This compound Staining:

    • Transfer the brain slices to a chamber containing oxygenated aCSF with this compound at a final concentration of 10 µM.[1]

    • Incubate the slices for 30 minutes at 32-34°C.[1]

  • Wash and Imaging:

    • After incubation, transfer the slices to a recording chamber on the microscope stage and continuously perfuse with warm, oxygenated aCSF to wash out excess dye.

    • Using a multiphoton or confocal microscope, visualize the this compound-labeled terminals.[1]

  • Analysis of Terminal Density and Release (Optional):

    • Acquire z-stack images from corresponding regions in control and PD model brain slices.

    • Quantify the density of this compound-positive puncta to assess the loss of dopaminergic terminals.

    • To measure release, perform electrical stimulation of afferent pathways while acquiring a time-lapse series of images to monitor this compound destaining, similar to the cellular protocol.

Mandatory Visualizations

FFN511_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyto This compound DAT->FFN511_cyto VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) Synaptic_Vesicle Synaptic Vesicle VMAT2->Synaptic_Vesicle FFN511_vesicle This compound Dopamine_vesicle Dopamine Exocytosis Exocytosis (Stimulation) Synaptic_Vesicle->Exocytosis Fusion FFN511_cyto->VMAT2 Packaging Dopamine_cyto Dopamine Dopamine_cyto->VMAT2 FFN511_released This compound Exocytosis->FFN511_released Dopamine_released Dopamine Exocytosis->Dopamine_released

Caption: this compound is taken up by DAT, packaged into vesicles by VMAT2, and released via exocytosis.

Experimental_Workflow_this compound cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Model Prepare PD Model (e.g., 6-OHDA treated cells or brain slices) Loading Load with this compound (e.g., 10 µM, 30 min) Model->Loading Control Prepare Control Model Control->Loading Wash Wash to remove excess this compound Loading->Wash Imaging_baseline Acquire Baseline Fluorescence Image Wash->Imaging_baseline Stimulation Stimulate Release (e.g., High K+) Imaging_baseline->Stimulation Imaging_timelapse Acquire Time-Lapse Images Stimulation->Imaging_timelapse ROI Define ROIs on Puncta Imaging_timelapse->ROI Measure_Intensity Measure Fluorescence Intensity Over Time ROI->Measure_Intensity Normalize Normalize to Baseline Measure_Intensity->Normalize Compare Compare Destaining Kinetics (PD vs. Control) Normalize->Compare

Caption: Workflow for studying dopamine dynamics with this compound in PD models.

Dopaminergic_Signaling_Pathway_PD cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_pd_pathology Parkinson's Disease Pathology Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine L_DOPA->Dopamine DDC VMAT2 VMAT2 Dopamine->VMAT2 Vesicle Synaptic Vesicle (Dopamine) VMAT2->Vesicle DA_synapse Dopamine Vesicle->DA_synapse Exocytosis DAT DAT DA_synapse->DAT Reuptake D2R D2 Receptor DA_synapse->D2R Signaling Postsynaptic Signaling D2R->Signaling PD Neurodegeneration (e.g., 6-OHDA, α-synuclein) PD->Vesicle Reduced Storage & Release (Measured by this compound) PD->DAT Impaired Reuptake

Caption: Dopaminergic signaling and points of disruption in Parkinson's disease.

References

Application Note: High-Throughput Screening for VMAT2 Inhibitors Using FFN511

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Vesicular Monoamine Transporter 2 (VMAT2) is a crucial protein in monoaminergic neurons, responsible for packaging neurotransmitters like dopamine, serotonin, and norepinephrine (B1679862) from the cytoplasm into synaptic vesicles. This process is vital for proper neuronal communication, and dysfunction of VMAT2 is implicated in a range of neurological and psychiatric disorders, including Parkinson's disease and Huntington's disease. As such, VMAT2 is a significant target for drug discovery. FFN511 is a fluorescent false neurotransmitter that acts as a substrate for VMAT2, enabling the optical measurement of VMAT2 activity.[1][2] Its uptake into synaptic vesicles can be competitively inhibited by compounds that block VMAT2, making it an ideal tool for high-throughput screening (HTS) of potential VMAT2 inhibitors. This application note provides a detailed protocol for a cell-based HTS assay using this compound to identify and characterize VMAT2 inhibitors.

Principle of the Assay

This assay utilizes a cell line, such as HEK293, stably expressing VMAT2. The fluorescent probe this compound is actively transported into intracellular vesicles by VMAT2. In the presence of a VMAT2 inhibitor, the uptake of this compound is reduced, leading to a decrease in intracellular fluorescence. The fluorescence intensity is therefore directly proportional to VMAT2 activity. By measuring the fluorescence in the presence of various test compounds, their inhibitory effect on VMAT2 can be quantified.

Materials and Reagents

ReagentSupplierCat. No.
This compoundAbcamab120331
HEK293 cells stably expressing VMAT2(User-defined)-
Dulbecco's Modified Eagle Medium (DMEM)Thermo Fisher Scientific11965092
Fetal Bovine Serum (FBS)Thermo Fisher Scientific26140079
Penicillin-StreptomycinThermo Fisher Scientific15140122
Geneticin (G418)Thermo Fisher Scientific10131035
Reserpine (B192253) (Positive Control)Sigma-AldrichR0875
Tetrabenazine (B1681281) (Positive Control)Sigma-AldrichT0816
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
Phosphate-Buffered Saline (PBS)Thermo Fisher Scientific10010023
96-well black, clear-bottom platesCorning3603

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound and known VMAT2 inhibitors, which are essential for assay design and data interpretation.

Table 1: Properties of this compound

PropertyValueReference
Molecular Weight284.35 g/mol [1]
Excitation Maximum406 nm
Emission Maximum501 nm
IC50 (vs. Serotonin binding to VMAT2)1 µM[1][2]

Table 2: Potency of Known VMAT2 Inhibitors

InhibitorIC50 (inhibition of this compound uptake)
Reserpine~73.1 nM (with FFN206)
Tetrabenazine~30.4 nM (with FFN206)

Experimental Protocols

Cell Culture and Seeding
  • Culture HEK293-VMAT2 cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and an appropriate concentration of G418 to maintain VMAT2 expression.

  • Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, harvest the cells and seed them into 96-well black, clear-bottom plates at a density of 40,000-60,000 cells per well in 100 µL of culture medium.

  • Incubate the plates for 24-48 hours to allow the cells to form a confluent monolayer.

Compound Preparation and Addition
  • Prepare stock solutions of test compounds and positive controls (reserpine, tetrabenazine) in DMSO.

  • Create a dilution series of the compounds in assay buffer (e.g., PBS or HBSS). The final DMSO concentration in the assay should be kept below 0.5% to avoid cellular toxicity.

  • Carefully aspirate the culture medium from the cell plates.

  • Add 90 µL of assay buffer to each well.

  • Add 10 µL of the diluted compounds or vehicle (for control wells) to the respective wells.

  • Incubate the plate at 37°C for 30 minutes.

This compound Addition and Incubation
  • Prepare a working solution of this compound in assay buffer. A final concentration of 1-5 µM this compound is recommended as a starting point, based on its IC50 value for VMAT2 binding.[1][2]

  • Add 100 µL of the this compound working solution to each well, resulting in a final volume of 200 µL.

  • Incubate the plate at 37°C for 60-90 minutes, protected from light.

Fluorescence Measurement
  • After incubation, measure the fluorescence intensity of each well using a fluorescence plate reader.

  • Set the excitation wavelength to ~405 nm and the emission wavelength to ~500 nm.

Data Analysis

  • Calculate Percent Inhibition:

    • Normalize the data using the signals from the positive control (e.g., 10 µM reserpine for maximum inhibition) and the vehicle control (0% inhibition).

    • Percent Inhibition = (1 - (Signal_Compound - Signal_PositiveControl) / (Signal_Vehicle - Signal_PositiveControl)) * 100

  • Determine IC50 Values:

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

  • Assay Quality Control (Z'-Factor):

    • The Z'-factor is a statistical indicator of the quality of an HTS assay.

    • Z' = 1 - (3 * (SD_Vehicle + SD_PositiveControl)) / |Mean_Vehicle - Mean_PositiveControl|

    • A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.

Visualizations

VMAT2 Signaling Pathway and this compound Uptake

VMAT2_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle FFN511_ext This compound (extracellular) FFN511_cyt This compound (cytosolic) FFN511_ext->FFN511_cyt Uptake via plasma membrane transporters VMAT2 VMAT2 FFN511_cyt->VMAT2 FFN511_ves This compound (vesicular) VMAT2->FFN511_ves Transport Proton_out H+ VMAT2->Proton_out Vesicle Synaptic Vesicle Inhibitor VMAT2 Inhibitor Inhibitor->VMAT2 Inhibition Proton H+ Proton->VMAT2 Proton Gradient (Antiport)

Caption: Mechanism of this compound uptake by VMAT2 and its inhibition.

High-Throughput Screening Workflow

HTS_Workflow start Start seed_cells Seed HEK293-VMAT2 cells in 96-well plates start->seed_cells incubate_cells Incubate cells for 24-48h seed_cells->incubate_cells add_compounds Add test compounds and controls incubate_cells->add_compounds incubate_compounds Incubate for 30 min at 37°C add_compounds->incubate_compounds add_this compound Add this compound solution incubate_compounds->add_this compound incubate_this compound Incubate for 60-90 min at 37°C add_this compound->incubate_this compound read_plate Read fluorescence (Ex: 405 nm, Em: 500 nm) incubate_this compound->read_plate analyze_data Data Analysis: - Percent Inhibition - IC50 Determination - Z'-Factor Calculation read_plate->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound-based HTS assay.

Conclusion

The this compound-based assay provides a robust and efficient method for high-throughput screening of VMAT2 inhibitors. Its fluorescence-based readout is amenable to automation and offers a direct functional measure of VMAT2 activity in a cellular context. This application note provides a comprehensive protocol that can be adapted and optimized for specific screening campaigns, facilitating the discovery of novel therapeutics targeting VMAT2.

References

Application Notes and Protocols: Combining FFN511 Imaging with Optogenetic Stimulation for High-Resolution Analysis of Dopamine Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise regulation of neurotransmitter release is fundamental to neural communication and is implicated in numerous neurological disorders. Understanding the dynamics of vesicular release at individual synapses is crucial for elucidating the mechanisms of synaptic transmission and for the development of novel therapeutics. This document provides detailed application notes and protocols for a powerful combination of two cutting-edge techniques: FFN511 imaging and optogenetic stimulation.

This compound is a fluorescent false neurotransmitter that acts as a tracer for vesicular monoamine transport and release.[1][2] It is taken up into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2) and is released upon neuronal stimulation, allowing for the optical monitoring of presynaptic activity at the level of individual boutons.[1][2] Optogenetics, the use of genetically encoded light-sensitive proteins, enables the precise temporal and cell-type-specific control of neuronal activity.[3] By combining these two methodologies, researchers can trigger the release of dopamine (B1211576) from genetically defined neurons with millisecond precision and simultaneously visualize the dynamics of this release from individual presynaptic terminals. This approach offers an unparalleled level of spatial and temporal resolution for studying the mechanisms of neurotransmitter release and its modulation.

Data Presentation

The following table summarizes quantitative data on the destaining of this compound from dopaminergic terminals in acute striatal slices upon electrical stimulation at various frequencies. This data, adapted from Gubernator et al., 2009, illustrates the frequency-dependent nature of vesicular release and provides a baseline for comparison with optogenetically-evoked release.[1][4]

Stimulation Frequency (Hz)Mean Half-Time of Destaining (t½ in seconds)Number of Puncta AnalyzedNumber of Slices
13307659
42574107
201144166
No Stimulation (Control)Negligible destaining1533
4 Hz + 200 µM Cadmium (Ca²⁺ channel blocker)Negligible destaining4755

Signaling Pathway and Experimental Workflow

To visualize the underlying mechanisms and the experimental sequence, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of Optogenetically-Evoked this compound Release

FFN511_Opto_Pathway cluster_light Light Stimulation cluster_neuron Presynaptic Dopaminergic Terminal Light Blue Light (e.g., 470 nm) ChR2 Channelrhodopsin-2 (ChR2) Light->ChR2 Activation Depolarization Membrane Depolarization ChR2->Depolarization Cation Influx VGCC Voltage-Gated Ca²⁺ Channels (N- and P/Q-type) Depolarization->VGCC Opening Ca_Influx Ca²⁺ Influx VGCC->Ca_Influx Ca²⁺ Entry Vesicle_Fusion Synaptic Vesicle Fusion (Exocytosis) Ca_Influx->Vesicle_Fusion Triggers FFN511_Release This compound & Dopamine Release Vesicle_Fusion->FFN511_Release

Caption: Optogenetic activation of ChR2 leads to Ca²⁺-dependent vesicular release.

Experimental Workflow for this compound Imaging with Optogenetic Stimulation

FFN511_Opto_Workflow cluster_prep Animal & Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis AAV_Injection Stereotaxic AAV Injection (e.g., AAV-hSyn-ChR2-eYFP) in VTA/SNc Incubation Incubation for Opsin Expression (3-4 weeks) AAV_Injection->Incubation Slice_Preparation Acute Brain Slice Preparation (e.g., Striatum) Incubation->Slice_Preparation FFN511_Loading This compound Loading (e.g., 10 µM for 30 min) Slice_Preparation->FFN511_Loading Washout Washout FFN511_Loading->Washout Imaging_Setup Two-Photon Microscopy Setup Washout->Imaging_Setup Opto_Stimulation Optogenetic Stimulation (e.g., 470 nm light pulses) Imaging_Setup->Opto_Stimulation Image_Acquisition Time-Lapse Image Acquisition Opto_Stimulation->Image_Acquisition Puncta_Identification Identification of this compound-labeled Presynaptic Boutons Image_Acquisition->Puncta_Identification Fluorescence_Measurement Measurement of Fluorescence Intensity Over Time Puncta_Identification->Fluorescence_Measurement Destaining_Kinetics Calculation of Destaining Kinetics (t½) Fluorescence_Measurement->Destaining_Kinetics

Caption: Workflow from animal surgery to data analysis for the combined technique.

Experimental Protocols

Protocol 1: Cell-Type Specific Expression of Channelrhodopsin-2 in Dopaminergic Neurons

This protocol describes the stereotaxic injection of a Cre-dependent adeno-associated virus (AAV) for the expression of Channelrhodopsin-2 (ChR2) in dopaminergic neurons of transgenic mice.

Materials:

  • DAT-Cre transgenic mice

  • AAV-hSyn-DIO-hChR2(H134R)-EYFP (or similar Cre-dependent ChR2 construct)

  • Stereotaxic surgery setup

  • Anesthesia (e.g., isoflurane)

  • Nanoinjector system

Procedure:

  • Anesthetize the DAT-Cre mouse and mount it in the stereotaxic frame.

  • Perform a craniotomy over the target brain region (e.g., Ventral Tegmental Area - VTA or Substantia Nigra pars compacta - SNc).

  • Load the AAV construct into the nanoinjector.

  • Slowly lower the injection needle to the target coordinates.

  • Infuse the AAV solution (e.g., 0.5-1.0 µL) at a slow rate (e.g., 100 nL/min).

  • Leave the needle in place for 5-10 minutes post-injection to allow for diffusion before slowly retracting it.

  • Suture the incision and provide post-operative care.

  • Allow 3-4 weeks for optimal expression of ChR2-EYFP in dopaminergic neurons and their axonal projections.

Protocol 2: this compound Imaging of Optogenetically-Evoked Dopamine Release in Acute Brain Slices

This protocol details the procedure for loading acute brain slices with this compound and imaging its release upon optogenetic stimulation using two-photon microscopy.

Materials:

  • Acute brain slices (e.g., coronal striatal slices, 300 µm thick) from mice expressing ChR2 in dopaminergic neurons.

  • Artificial cerebrospinal fluid (aCSF), continuously bubbled with 95% O₂ / 5% CO₂.

  • This compound

  • Two-photon microscope equipped with a femtosecond laser (e.g., tuned to ~760 nm for this compound excitation) and a water-immersion objective.

  • Optical fiber or LED light source for optogenetic stimulation (e.g., 470 nm).

  • Image analysis software.

Procedure:

  • Slice Preparation: Prepare acute brain slices from the ChR2-expressing mouse and allow them to recover in aCSF at 32-34°C for at least 1 hour.

  • This compound Loading: Incubate the slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C.[1]

  • Washout: Transfer the slices to this compound-free aCSF for at least 30 minutes to wash out excess dye.

  • Imaging:

    • Place a slice in the recording chamber of the two-photon microscope and perfuse with aCSF.

    • Identify a region of interest with EYFP-positive dopaminergic axons and terminals.

    • Acquire baseline images of this compound fluorescence. This compound can be excited using a two-photon laser at approximately 760 nm.[5]

  • Optogenetic Stimulation and Image Acquisition:

    • Position the optical fiber or align the LED light source to illuminate the region of interest.

    • Initiate time-lapse imaging of this compound fluorescence.

    • Deliver light pulses (e.g., 5-10 ms (B15284909) pulses at desired frequencies) to stimulate the ChR2-expressing terminals.

    • Continue imaging to capture the destaining of this compound puncta over time.

  • Data Analysis:

    • Identify individual this compound-labeled puncta (presynaptic boutons).

    • Measure the fluorescence intensity of each punctum over the time course of the experiment.

    • Calculate the destaining rate for each punctum, typically by fitting the fluorescence decay to an exponential function to determine the half-life (t½).[1]

Pharmacological Validation

To confirm that the observed this compound destaining is due to vesicular release and dependent on calcium influx, the following pharmacological agents can be applied:

  • Tetrodotoxin (TTX): A voltage-gated sodium channel blocker that will inhibit action potential propagation and thus prevent release evoked by stimulation of axons distant from the terminals.

  • Cadmium (Cd²⁺): A non-specific voltage-gated calcium channel blocker that will inhibit calcium influx and subsequent vesicular release.[1] Application of Cd²⁺ should block this compound destaining upon stimulation.

  • Reserpine (B192253): An inhibitor of VMAT2 that will prevent the loading of this compound into synaptic vesicles.[6] Pre-incubation with reserpine should abolish this compound labeling.

  • Amphetamine: Induces non-exocytotic release of dopamine from vesicles, which can be used as a positive control for this compound destaining.[1][6]

Conclusion

The combination of this compound imaging with optogenetic stimulation provides a robust and versatile platform for investigating the intricacies of dopamine neurotransmission with high precision. These techniques enable researchers to dissect the functional properties of specific neural circuits and to screen for the effects of pharmacological compounds on presynaptic function. The detailed protocols and application notes provided herein serve as a comprehensive guide for implementing this powerful experimental approach in neuroscience and drug discovery research.

References

Troubleshooting & Optimization

troubleshooting low FFN511 fluorescence signal in brain tissue

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low FFN511 fluorescence signals in brain tissue experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent false neurotransmitter that enables the optical imaging of presynaptic terminal activity.[1] It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), which is predominantly found in the central nervous system and is responsible for packaging monoamine neurotransmitters like dopamine (B1211576), serotonin, and norepinephrine (B1679862) into synaptic vesicles.[2][3] this compound mimics these neurotransmitters, allowing it to be taken up into synaptic vesicles.[4][5] Upon stimulation that would typically cause neurotransmitter release, this compound is released via exocytosis, and the resulting change in fluorescence can be monitored.[1]

Q2: My this compound signal is very weak or undetectable. What are the possible causes?

A low or absent this compound signal can stem from several factors throughout the experimental workflow, from tissue preparation to image acquisition. The most common culprits include:

  • Suboptimal Staining Protocol: Incorrect concentration of this compound, insufficient incubation time, or inadequate washing steps.

  • Poor Tissue Quality: Unhealthy or improperly prepared brain slices can have compromised VMAT2 function.

  • Low VMAT2 Expression: The brain region of interest may have naturally low levels of VMAT2 expression.

  • Imaging System Issues: Incorrect microscope settings, such as filter sets, laser power, or detector sensitivity.

  • Reagent Quality: Degradation of the this compound probe due to improper storage.

  • Photobleaching: Excessive exposure to excitation light can diminish the fluorescent signal.

Q3: How can I optimize my this compound staining protocol for a better signal?

Optimizing your staining protocol is crucial for achieving a strong and specific signal. Here are key parameters to consider:

  • This compound Concentration: While a concentration of 10 µM for 30 minutes has been used successfully in acute striatal slices, it's important to titrate the concentration for your specific brain region and experimental conditions.[6] Higher concentrations (e.g., 40 µM) might increase signal but could also interfere with normal dopamine release.[6]

  • Incubation Time: Ensure sufficient time for this compound to be taken up by the terminals. A 30-minute incubation is a good starting point.[6]

  • Washing Steps: After incubation, thorough washing is necessary to remove background fluorescence. However, excessive washing could also reduce the specific signal.

  • VMAT2 Inhibitors as Controls: To confirm that the signal is specific to VMAT2 uptake, use inhibitors like reserpine (B192253) or tetrabenazine (B1681281) as negative controls.[6] A significant reduction in fluorescence in the presence of these inhibitors indicates successful and specific labeling.

Q4: Could the brain region I'm studying be the reason for the low signal?

Yes, the expression level of VMAT2 varies significantly across different brain regions.[1][2] Regions with high densities of monoaminergic neurons, such as the striatum, will exhibit much stronger this compound labeling compared to areas with sparse monoamine terminals like the corpus callosum.[6] It is advisable to consult literature on VMAT2 distribution in the brain to ensure your region of interest has sufficient expression for this compound labeling.[1][2]

Q5: What are the optimal imaging parameters for this compound?

Proper microscope settings are critical for detecting the this compound signal while minimizing background noise and phototoxicity.

  • Excitation and Emission Wavelengths: this compound has an excitation maximum at approximately 406 nm and an emission maximum at 501 nm in a pH 7 buffer.[7] Ensure you are using the appropriate filter sets for these wavelengths.

  • Microscope Type: Two-photon fluorescence microscopy is well-suited for imaging this compound in brain slices as it provides better penetration and reduced scattering.[1]

  • Laser Power and Exposure Time: Use the lowest possible laser power and exposure time that still provides a detectable signal to minimize photobleaching and phototoxicity to the live tissue.

  • Detector Settings: Optimize the gain and offset of your detector to maximize the signal-to-noise ratio.

Q6: Are there alternatives to this compound that might provide a better signal?

Yes, newer fluorescent false neurotransmitters have been developed with improved properties.

  • FFN102: This probe is also a substrate for VMAT2 and the dopamine transporter (DAT).[5] A key feature of FFN102 is its pH-sensitive fluorescence, which results in a significant increase in signal upon release from the acidic environment of the synaptic vesicle into the neutral extracellular space.[5] This "flashing" property can be advantageous in regions with low monoamine signals.

  • FFN200: Developed as a more polar derivative of this compound, FFN200 shows high selectivity for dopaminergic neurons and is the first FFN to successfully label these neurons in both culture and acute brain slices.[5][8]

Experimental Protocols & Data

This compound Staining Protocol for Acute Brain Slices

This protocol is a general guideline and may require optimization for your specific application.

StepProcedureKey Considerations
1. Slice Preparation Prepare acute brain slices (e.g., 300 µm thick) from the region of interest using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).Maintaining slice health is critical for VMAT2 function. Ensure continuous oxygenation and proper temperature control.
2. Recovery Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.A proper recovery period is essential for restoring normal physiological activity.
3. This compound Incubation Incubate slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C. Protect from light.The optimal concentration and incubation time may need to be determined empirically.
4. Washing Wash the slices in this compound-free aCSF for at least 30 minutes, with several changes of the wash solution.This step is crucial for reducing non-specific background fluorescence.
5. Imaging Transfer the slice to the microscope recording chamber perfused with oxygenated aCSF.Use appropriate imaging settings to maximize signal and minimize photobleaching.
6. Negative Control (Optional) In a parallel experiment, co-incubate slices with this compound and a VMAT2 inhibitor (e.g., 20 µM reserpine) to confirm signal specificity.[6]A significant reduction in signal in the presence of the inhibitor validates the staining.
Comparison of FFN Probes
ProbeMechanism of ActionKey FeaturesRecommended Application
This compound VMAT2 substrateFirst-generation fluorescent false neurotransmitter, photostable.[1]Imaging presynaptic terminal activity in acute brain slices, particularly in regions with high VMAT2 expression.
FFN102 VMAT2 and DAT substratepH-sensitive fluorescence ("flashing") upon exocytosis.[5]Useful for regions with low monoamine signals where detecting a change in fluorescence is challenging.
FFN200 VMAT2 substrateHighly selective for dopaminergic neurons, effective in both culture and acute slices.[5][8]Studies requiring high specificity for dopaminergic terminals.

Visual Guides

This compound Signaling Pathway

FFN511_Pathway cluster_extracellular Extracellular Space cluster_neuron Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyto This compound DAT->FFN511_cyto VMAT2 VMAT2 FFN511_vesicle This compound VMAT2->FFN511_vesicle FFN511_released This compound FFN511_vesicle->FFN511_released Exocytosis (Stimulation-dependent) FFN511_cyto->VMAT2 Packaging

Caption: this compound uptake and release mechanism in a presynaptic terminal.

Troubleshooting Workflow for Low this compound Signal

Troubleshooting_Workflow Start Low this compound Signal Check_Protocol Review Staining Protocol Start->Check_Protocol Check_Tissue Assess Tissue Health Check_Protocol->Check_Tissue Optimal Optimize_Protocol Optimize this compound concentration and incubation time Check_Protocol->Optimize_Protocol Suboptimal Check_Imaging Verify Imaging Settings Check_Tissue->Check_Imaging Healthy Improve_Slicing Improve slice preparation and recovery conditions Check_Tissue->Improve_Slicing Poor Check_Reagent Check Reagent Quality Check_Imaging->Check_Reagent Correct Adjust_Imaging Adjust laser power, exposure, and detector settings Check_Imaging->Adjust_Imaging Incorrect New_Reagent Use fresh this compound stock Check_Reagent->New_Reagent Old/Degraded Consider_Alternative Consider alternative probes (e.g., FFN102, FFN200) Check_Reagent->Consider_Alternative Good Quality Success Signal Improved Optimize_Protocol->Success Improve_Slicing->Success Adjust_Imaging->Success New_Reagent->Success

Caption: Decision tree for troubleshooting low this compound fluorescence.

References

reducing high background noise in FFN511 imaging experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with high background noise in FFN511 imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is the first described fluorescent false neurotransmitter (FFN). It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), enabling the optical imaging of presynaptic terminal activity, particularly dopamine (B1211576) release.[1][2] this compound mimics dopamine, allowing researchers to visualize neurotransmitter uptake and release from individual presynaptic terminals.[3]

Q2: How does this compound work?

This compound is taken up into presynaptic terminals and then packaged into synaptic vesicles by VMAT2.[4] Upon stimulation that would typically cause neurotransmitter release, the fluorescent this compound is released from the vesicles via exocytosis. This release can be imaged to study the dynamics of synaptic vesicle fusion and neurotransmitter release.[1]

Q3: What are the optimal concentration and incubation time for this compound?

The optimal concentration and incubation time can vary depending on the experimental system. However, a common starting point for acute brain slices is a concentration of 10 µM for 30 minutes.[1] For cultured mouse chromaffin cells, a concentration of 350 nM for 30 minutes has been used.[1][5] It is critical to avoid prolonged incubation, as periods longer than 40 minutes may result in non-specific staining.[6]

Q4: How can I confirm that the this compound signal is specific to VMAT2 activity?

To confirm the specificity of this compound labeling, you can use VMAT2 inhibitors. Pre-treatment with inhibitors such as reserpine (B192253) (20 µM) should significantly reduce or abolish the this compound signal.[1]

Q5: Can this compound affect normal neurotransmission?

At optimal concentrations for imaging (e.g., 10 µM for 30 minutes in striatal slices), this compound has been shown to not significantly alter evoked dopamine release. However, higher concentrations (e.g., 40 µM) can decrease evoked dopamine release, likely by displacing vesicular dopamine.[1]

Troubleshooting Guide: High Background Noise

High background noise is a common issue in fluorescence microscopy that can obscure the desired signal. The following guide provides specific troubleshooting steps for reducing background when using this compound.

Issue 1: High background fluorescence across the entire field of view.
Possible Cause Troubleshooting Step Expected Outcome
Excess unbound this compound Increase the number and duration of washing steps after this compound incubation. Use an optically clear buffered saline solution like PBS for washing.[6] A 30-minute wash with a dye-free physiological solution has been shown to be effective.[7]Reduction of diffuse background fluorescence, improving the signal-to-noise ratio.
This compound concentration too high Perform a concentration titration to determine the lowest effective concentration that provides a detectable signal with minimal background. Start with the recommended concentrations and test lower concentrations.[6]A clearer signal from specifically labeled terminals with reduced background haze.
Autofluorescence from media or vessel Image cells in an optically clear, low-background imaging medium such as Gibco FluoroBrite DMEM.[6] If using plastic-bottom dishes, switch to glass-bottom vessels, which have lower intrinsic fluorescence.[6]Decreased background signal originating from the experimental setup.
Issue 2: Non-specific staining or puncta not related to synaptic terminals.
Possible Cause Troubleshooting Step Expected Outcome
Prolonged incubation time Reduce the incubation time with this compound. For acute striatal slices, incubation for longer than 40 minutes can cause extensive non-specific staining.[6]Staining becomes more localized to the expected presynaptic terminals.
This compound hydrophobicity Due to its relatively hydrophobic nature, ensure proper solubilization of this compound in your working solution to prevent aggregation, which can appear as non-specific puncta. This compound is soluble in DMSO and ethanol.[2]A more uniform and specific labeling pattern.
Labeling of non-VMAT2 structures Confirm VMAT2-specificity by co-staining with a known marker for dopaminergic terminals or by using VMAT2 inhibitors like reserpine to see if the signal is abolished.[1] For highly selective labeling of dopaminergic presynaptic terminals, consider using FFN102.[2]Confidence that the observed signal is from the intended target.
Issue 3: High autofluorescence from the tissue or cells.
Possible Cause Troubleshooting Step Expected Outcome
Endogenous fluorophores Treat samples with an autofluorescence quenching agent such as sodium borohydride (B1222165) or Sudan Black B.[7]Reduction of background signal originating from the biological sample itself.
Fixation-induced autofluorescence If using fixed samples, aldehyde fixatives can increase autofluorescence. Consider using an alternative fixation method, such as cold methanol, or treating with a reducing agent like sodium borohydride after fixation.[8]Lower background in fixed preparations.

Quantitative Data Summary

Parameter Value Context Reference
This compound IC50 for VMAT2 1 µMInhibition of serotonin (B10506) binding to VMAT2-containing membranes.[1][2][5]
Effective Staining Concentration 350 nM - 10 µMConcentration range for labeling cultured chromaffin cells and acute brain slices, respectively.[1][5]
Effect on Dopamine Release (10 µM) No significant alterationAt concentrations sufficient to label terminals in the striatum.[1]
Effect on Dopamine Release (40 µM) 35.4 ± 1.4% decreaseHigher concentrations can displace vesicular dopamine.[1]
Excitation Maximum 406 nmIn pH 7 buffer.[4][9]
Emission Maximum 501 nmIn pH 7 buffer.[4][9]

Experimental Protocols & Visualizations

This compound Labeling and Imaging Workflow

A typical "pulse-chase" protocol for this compound imaging in acute brain slices involves loading the tissue with this compound and then stimulating to observe its release.[1]

FFN511_Workflow cluster_prep Sample Preparation cluster_loading This compound Loading cluster_wash Washing cluster_imaging Imaging and Stimulation prep Prepare acute brain slices or cultured cells load Incubate with this compound (e.g., 10 µM for 30 min) prep->load wash Wash with dye-free buffered saline load->wash image_pre Acquire baseline fluorescence image wash->image_pre stimulate Stimulate release (e.g., electrical or high K+) image_pre->stimulate image_post Acquire time-lapse images during and after stimulation stimulate->image_post

This compound experimental workflow from sample preparation to imaging.

This compound Signaling Pathway

This compound is transported into the presynaptic terminal and then into synaptic vesicles by VMAT2, acting as a fluorescent tracer for monoamine neurotransmitter packaging and release.

FFN511_Pathway cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_synaptic_cleft Synaptic Cleft FFN511_ext This compound (extracellular) DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyt This compound (cytosolic) DAT->FFN511_cyt VMAT2 VMAT2 FFN511_cyt->VMAT2 Packaging FFN511_ves This compound (vesicular) VMAT2->FFN511_ves FFN511_rel Released this compound FFN511_ves->FFN511_rel Exocytosis upon stimulation

Mechanism of this compound uptake and release via VMAT2.

Logical Troubleshooting Flowchart

This flowchart provides a structured approach to diagnosing and resolving high background noise issues in this compound experiments.

Troubleshooting_Flowchart start High Background Noise in this compound Imaging check_controls Are controls (no this compound, VMAT2 inhibitor) showing high background? start->check_controls autofluorescence Issue is likely autofluorescence check_controls->autofluorescence Yes optimize_wash Optimize washing protocol (increase washes/duration) check_controls->optimize_wash No check_media Switch to low-background media and glass-bottom vessel autofluorescence->check_media optimize_conc Optimize this compound concentration (perform titration) optimize_wash->optimize_conc reduce_incubation Reduce incubation time (<40 minutes) optimize_conc->reduce_incubation solution Problem Resolved check_media->solution reduce_incubation->solution

Troubleshooting flowchart for high background noise in this compound experiments.

References

how to prevent FFN511 photobleaching during time-lapse microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FFN511, a fluorescent false neurotransmitter used to visualize vesicular monoamine transporter 2 (VMAT2) activity. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize this compound photobleaching during time-lapse microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in time-lapse microscopy?

This compound is a fluorescent analog of monoamine neurotransmitters that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2). It is actively transported into synaptic vesicles, allowing for the visualization of neurotransmitter uptake, storage, and release in real-time. Its suitability for two-photon fluorescence microscopy and its relative photostability make it a valuable tool for studying the dynamics of monoaminergic systems over extended periods.

Q2: What is photobleaching and why is it a concern with this compound?

Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This leads to a progressive decrease in the fluorescent signal over time, which can compromise the quantitative analysis of time-lapse imaging data. While this compound is described as "sufficiently bright and photostable," all fluorophores are susceptible to photobleaching to some extent, especially during long-term imaging experiments.

Q3: How can I distinguish between this compound photobleaching and genuine biological signal changes (e.g., neurotransmitter release)?

Distinguishing between these two phenomena is a critical challenge. A common approach is to perform control experiments. For instance, imaging a sample under identical conditions but without stimulating neurotransmitter release can help quantify the rate of photobleaching. Additionally, VMAT2 inhibitors like reserpine (B192253) can be used to block the uptake of this compound into vesicles, providing a baseline for non-vesicular fluorescence and its decay.[1][2]

Q4: Are there alternatives to this compound with higher photostability?

For highly selective labeling of dopaminergic presynaptic terminals, FFN102 is a recommended alternative. Researchers should consult the specifications of different fluorescent false neurotransmitters to determine the best option for their specific experimental needs, considering factors like brightness, photostability, and selectivity.

Troubleshooting Guide: Minimizing this compound Photobleaching

This guide provides practical strategies to reduce this compound photobleaching during your time-lapse microscopy experiments.

Issue 1: Rapid Signal Loss During Imaging

Possible Cause: Excessive excitation light exposure.

Solutions:

  • Reduce Laser Power: Use the lowest laser power that still provides an adequate signal-to-noise ratio (SNR). A higher laser power will excite more fluorophores but will also accelerate photobleaching.

  • Decrease Exposure Time: Minimize the duration the sample is illuminated for each time point.

  • Optimize Imaging Frequency: Acquire images at the slowest frame rate that can still capture the biological process of interest. Unnecessarily frequent imaging increases the cumulative light exposure.

  • Use a High Quantum Yield Detector: A more sensitive detector, such as an electron-multiplying charge-coupled device (EMCCD) or a scientific CMOS (sCMOS) camera, can capture a usable signal with less excitation light.

Issue 2: Poor Signal-to-Noise Ratio (SNR) with Reduced Excitation Light

Possible Cause: Insufficient emission signal relative to background noise.

Solutions:

  • Increase Detector Gain: While this can amplify noise, a moderate increase in gain may improve the SNR without significantly compromising image quality.

  • Frame Averaging/Integration: Averaging multiple frames at each time point can reduce random noise and improve the SNR.

  • Use Image Denoising Algorithms: Post-acquisition processing with appropriate denoising algorithms can enhance image quality.[3]

  • Optimize Emission Filters: Ensure that your emission filter is well-matched to the emission spectrum of this compound to maximize the collection of emitted photons while rejecting background light.[4]

Issue 3: Phototoxicity and Cellular Health Decline

Possible Cause: High-intensity or prolonged light exposure can generate reactive oxygen species (ROS) that are toxic to cells.

Solutions:

  • Implement the strategies from Issue 1: Reducing overall light exposure is the most effective way to minimize phototoxicity.

  • Use Antifade Reagents and Oxygen Scavengers: Supplementing the imaging medium with commercially available antifade reagents or oxygen scavenging systems can reduce the formation of ROS.

  • Consider Two-Photon Microscopy: Two-photon excitation confines fluorescence excitation to the focal plane, reducing out-of-focus photobleaching and phototoxicity in thicker samples.

Experimental Protocols and Data

Quantitative Data on this compound Destaining

The following table summarizes the destaining half-life of this compound in response to electrical stimulation at different frequencies. While "destaining" includes both photobleaching and vesicle release, this data provides a useful proxy for signal loss under experimental conditions.

Stimulation Frequency (Hz)Mean Destaining Half-life (s)
1330
4257
20114

Data adapted from Gubernator et al., Science, 2009.

Recommended Starting Parameters for Time-Lapse Imaging of this compound in Primary Neurons

This protocol provides a general guideline. Optimization will be necessary for specific experimental setups and biological questions.

ParameterRecommendation
This compound Concentration 5-10 µM
Loading Time 30 minutes
Wash Steps 3x with imaging buffer
Imaging Buffer Artificial cerebrospinal fluid (aCSF) or similar, consider supplementing with an oxygen scavenger.
Microscope Confocal or two-photon microscope
Objective High numerical aperture (NA) water or oil immersion objective (e.g., 40x or 60x)
Excitation Wavelength ~405 nm (for one-photon) or ~780-820 nm (for two-photon)
Laser Power Start at the lowest setting and gradually increase to achieve a good SNR.
Exposure Time 50-200 ms
Time Interval 1-10 seconds, depending on the dynamics of interest
Antifade Reagent Consider using a commercially available live-cell antifade reagent.

Visualizations

VMAT2 Signaling Pathway

VMAT2_Pathway cluster_synaptic_cleft Synaptic Cleft Cytosolic_this compound Cytosolic this compound VMAT2 VMAT2 Cytosolic_this compound->VMAT2 Binds Vesicle Synaptic Vesicle Vesicular_this compound Vesicular this compound Vesicle->Vesicular_this compound Contains VMAT2->Vesicle Transports into Released_this compound Released this compound Vesicular_this compound->Released_this compound Exocytosis

Caption: VMAT2-mediated uptake of this compound into synaptic vesicles.

Experimental Workflow for this compound Time-Lapse Imaging

FFN511_Workflow Start Start Prepare_Cells Prepare Primary Neuronal Culture Start->Prepare_Cells Load_this compound Load Cells with this compound (5-10 µM, 30 min) Prepare_Cells->Load_this compound Wash Wash 3x with Imaging Buffer Load_this compound->Wash Setup_Microscope Setup Time-Lapse Microscopy Wash->Setup_Microscope Acquire_Baseline Acquire Baseline Fluorescence Setup_Microscope->Acquire_Baseline Stimulate Apply Experimental Stimulus (Optional) Acquire_Baseline->Stimulate Acquire_TimeLapse Acquire Time-Lapse Images Stimulate->Acquire_TimeLapse Analyze Analyze Data (Quantify Fluorescence Change) Acquire_TimeLapse->Analyze End End Analyze->End

Caption: A logical workflow for a typical this compound time-lapse imaging experiment.

Troubleshooting Logic for Photobleaching

Photobleaching_Troubleshooting Start Rapid Signal Loss? Reduce_Light Reduce Excitation Light (Power/Time/Frequency) Start->Reduce_Light Yes Consider_Antifade Consider Antifade Reagents Start->Consider_Antifade No, but want to be proactive Check_SNR SNR Adequate? Reduce_Light->Check_SNR Increase_Detection Increase Detection Efficiency (Gain/Averaging) Check_SNR->Increase_Detection No Continue_Imaging Continue Imaging Check_SNR->Continue_Imaging Yes Increase_Detection->Continue_Imaging Optimize_Microscopy Optimize Microscopy Technique (e.g., Two-Photon) Consider_Antifade->Optimize_Microscopy Optimize_Microscopy->Continue_Imaging Problem_Solved Problem Solved

Caption: A decision-making flowchart for troubleshooting this compound photobleaching.

References

FFN511 Technical Support Center: Minimizing Non-Specific Binding in Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FFN511. This resource is designed for researchers, scientists, and drug development professionals utilizing this compound to visualize presynaptic activity in neuronal cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize non-specific binding and achieve optimal results in your experiments.

Understanding this compound

This compound is a fluorescent false neurotransmitter that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2][3] This allows for the optical imaging of monoamine uptake into synaptic vesicles and their subsequent release.[1][4] However, due to its relatively hydrophobic nature, this compound is prone to non-specific binding, particularly with prolonged incubation times, which can lead to high background fluorescence and difficulty in interpreting results.[3] For highly selective labeling of dopaminergic presynaptic terminals, especially in neuronal cultures, newer probes such as FFN102 and FFN200 have been developed to address these limitations.[2][5][6] FFN200, in particular, is the first fluorescent false neurotransmitter reported to successfully label dopaminergic neurons in culture.[5][6]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of high background staining with this compound?

A1: The primary cause of high background and non-specific binding of this compound is its hydrophobic nature.[3] This can lead to its accumulation in lipid-rich structures other than synaptic vesicles, especially with incubation times exceeding 40 minutes.[3]

Q2: Is this compound the best choice for imaging neuronal cultures?

A2: While this compound was a pioneering tool, for neuronal cultures, newer fluorescent false neurotransmitters are recommended. FFN200 was specifically developed for improved selectivity in dopaminergic neurons and is the first FFN to effectively label these neurons in culture.[5][6] FFN102 also shows better colocalization with dopaminergic markers compared to this compound.[5] If you are not restricted to using this compound, consider using FFN200 for clearer results in cultured neurons.

Q3: What is the mechanism of action of this compound?

A3: this compound is a substrate for VMAT2, a transporter protein located on the membrane of synaptic vesicles.[1][3] VMAT2 actively transports monoamines, such as dopamine (B1211576), from the cytoplasm into the vesicle for storage and subsequent release. This compound mimics these monoamines and is similarly packaged into vesicles. Upon neuronal stimulation, these vesicles fuse with the presynaptic membrane, releasing their contents, including this compound, which can be visualized as a decrease in fluorescence (destaining).[1]

Q4: What are the excitation and emission maxima for this compound?

A4: The excitation and emission maxima for this compound are approximately 395 nm and 510 nm, respectively.

Troubleshooting Guide: Minimizing Non-Specific Binding

This guide provides specific strategies to reduce non-specific binding of this compound in your neuronal culture experiments.

Problem Potential Cause Recommended Solution
High background fluorescence across the entire field of view Prolonged incubation time with this compound.Reduce the incubation time to 30 minutes or less. Studies have shown that incubation times longer than 40 minutes lead to extensive non-specific staining.[3]
Inadequate washing after this compound loading.Implement a thorough washing step. Using a wash solution containing 100 µM ADVASEP-7 in artificial cerebrospinal fluid (ACSF) for 30 minutes can effectively remove extracellularly bound dye.[3] If ADVASEP-7 is not used, a longer washout period in ACSF is necessary.[3]
This compound concentration is too high.Optimize the this compound concentration. While 10 µM is a common starting point for acute slices,[1][3] it may be beneficial to perform a concentration titration (e.g., 1-10 µM) to find the optimal balance between signal and background for your specific neuronal culture system.
Punctate staining in non-neuronal cells or cellular compartments other than presynaptic terminals Lipophilic nature of this compound leading to accumulation in acidic organelles.While challenging to eliminate completely with this compound, reducing incubation time and concentration can help. For definitive presynaptic terminal labeling, consider co-localization with established presynaptic markers like synaptophysin. The use of more specific probes like FFN200 is strongly recommended to avoid this issue in cultured neurons.[6]
Weak specific signal from presynaptic terminals Insufficient loading of this compound.Ensure an adequate, but not excessive, loading period. Incubation for less than 15 minutes may result in a weak signal.[3] A 30-minute incubation is a good starting point.[3]
Photobleaching during imaging.Minimize the exposure of your sample to excitation light. Use the lowest possible laser power and exposure time that still provides a detectable signal. The use of an anti-fade mounting medium can also be beneficial if applicable to your live-cell imaging setup.

Experimental Protocols

Protocol for this compound Staining in Neuronal Cultures (with recommendations for minimizing non-specific binding)

This protocol is adapted from methodologies used for acute brain slices and includes critical modifications for neuronal cultures.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Neuronal culture medium (e.g., Neurobasal medium with supplements)

  • Artificial Cerebrospinal Fluid (ACSF), oxygenated

  • ADVASEP-7 (optional, but recommended)

  • VMAT2 inhibitor (e.g., Reserpine) for control experiments

  • High potassium (High K+) ACSF for stimulation (optional)

Procedure:

  • Preparation of Loading Solution:

    • Prepare a fresh this compound loading solution at a final concentration of 1-10 µM in your neuronal culture medium or ACSF. A starting concentration of 5-10 µM is suggested, but optimization is crucial.

  • This compound Loading:

    • Aspirate the culture medium from your neuronal cultures.

    • Gently add the this compound loading solution to the cells.

    • Incubate for a maximum of 30 minutes at room temperature, protected from light.[3]

  • Washing:

    • Standard Wash: Aspirate the loading solution and wash the cells 3-5 times with pre-warmed ACSF.

    • Enhanced Wash (Recommended): To significantly reduce non-specific binding, incubate the loaded cultures in ACSF containing 100 µM ADVASEP-7 for 30 minutes at room temperature.[3] Following this, wash an additional 2-3 times with ACSF.

  • Imaging:

    • Image the cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~395 nm, Emission: ~510 nm).

    • For functional imaging (destaining), acquire a baseline fluorescence image.

    • Stimulate the neurons to induce vesicular release. This can be achieved through electrical field stimulation or by perfusion with a high K+ ACSF solution.

    • Acquire a time-lapse series of images to monitor the decrease in fluorescence intensity at presynaptic terminals.

  • Controls:

    • To confirm that this compound is being taken up by VMAT2, pre-incubate a control culture with a VMAT2 inhibitor (e.g., 1 µM Reserpine) for 30 minutes before adding the this compound loading solution. This should significantly reduce the specific fluorescent signal.

Quantitative Data Summary

Parameter This compound FFN102 FFN200 Reference
Target VMAT2VMAT2, DATVMAT2[1][5][6]
IC50 for VMAT2 ~1 µMNot specifiedNot specified[1][2]
Selectivity for Dopaminergic Neurons Moderate (significant non-specific binding)HighHigh (first FFN to successfully label in culture)[5][6]
Recommended for Neuronal Cultures No (with caveats)Better alternativeYes (Recommended) [5][6]

Visualizations

Signaling Pathway of this compound Uptake and Release

FFN511_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle FFN511_ext This compound FFN511_cyt This compound FFN511_ext->FFN511_cyt Diffusion VMAT2 VMAT2 FFN511_cyt->VMAT2 Binds to FFN511_ves This compound VMAT2->FFN511_ves Transports into vesicle FFN511_ves->FFN511_ext Release upon stimulation

Caption: this compound uptake and release pathway via VMAT2.

Experimental Workflow for Minimizing Non-Specific Binding

FFN511_Workflow start Start Experiment prep_loading Prepare this compound Loading Solution (1-10 µM) start->prep_loading load Incubate Neurons with this compound (max 30 min) prep_loading->load wash_choice Washing Method load->wash_choice standard_wash Standard Wash (3-5x with ACSF) wash_choice->standard_wash Standard enhanced_wash Enhanced Wash (ADVASEP-7 for 30 min) wash_choice->enhanced_wash Recommended image Live-Cell Imaging standard_wash->image enhanced_wash->image stimulate Stimulate Neurons (e.g., High K+) image->stimulate analyze Analyze Destaining stimulate->analyze end End analyze->end

References

identifying and avoiding common artifacts in FFN511 imaging

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and avoid common artifacts when using FFN511 for imaging presynaptic terminal activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound imaging experiments.

Issue 1: High Background Fluorescence

Question: My images have high background fluorescence, making it difficult to distinguish specific signals from noise. What are the possible causes and how can I resolve this?

Answer: High background fluorescence can obscure the desired punctate staining of presynaptic terminals. The primary causes are often related to non-specific binding of this compound to cellular membranes or issues with the imaging setup.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Details
Residual surface-bound this compound Prolonged and efficient washing after this compound incubation is crucial. The use of a wash solution containing ADVASEP-7 can facilitate the removal of dye from surface membranes.[1]After incubation with this compound, wash the sample for 30 minutes with a dye-free physiological solution containing 50 µM ADVASEP-7 at a flow rate of 5 ml/min.[1]
Non-specific binding to other cellular components Optimize the this compound concentration. Higher concentrations can lead to increased non-specific binding.Start with a concentration of 10 µM for 30 minutes and titrate down if background remains high. At 40 µM, this compound has been shown to decrease evoked dopamine (B1211576) release, suggesting potential off-target effects at higher concentrations.[2]
Autofluorescence of the tissue Before this compound staining, acquire a baseline image of the unstained tissue using the same imaging parameters. This will help identify and potentially subtract the endogenous fluorescence.Image the tissue before adding this compound to establish a baseline autofluorescence profile.
Suboptimal imaging parameters Adjust the gain and offset settings on the microscope to minimize background noise. Ensure that the pinhole is appropriately set for confocal microscopy to reject out-of-focus light.Refer to your microscope's user manual for instructions on optimizing signal-to-noise ratio.

Troubleshooting Workflow for High Background:

start High Background Observed wash Improve Washing Protocol (e.g., use ADVASEP-7) start->wash concentration Optimize this compound Concentration (Titrate down from 10 µM) wash->concentration Issue Persists end Background Reduced wash->end Issue Resolved autofluorescence Check for Autofluorescence (Image unstained sample) concentration->autofluorescence Issue Persists concentration->end Issue Resolved imaging Optimize Imaging Parameters (Gain, offset, pinhole) autofluorescence->imaging Issue Persists autofluorescence->end Issue Resolved imaging->end Issue Resolved

Caption: Troubleshooting flowchart for high background fluorescence.

Issue 2: Weak or No this compound Signal

Question: I am not observing any fluorescent puncta after incubating my sample with this compound. What could be the reason for the lack of signal?

Answer: A weak or absent this compound signal typically indicates a problem with VMAT2-mediated uptake of the probe, compromised tissue health, or incorrect imaging settings.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Details
VMAT2 Inhibition Ensure that no VMAT2 inhibitors, such as reserpine (B192253), are present in your experimental solutions. This compound labeling is strongly inhibited by reserpine.[2]As a control, you can intentionally treat a sample with 20 µM reserpine to confirm that the signal is VMAT2-dependent.[2]
Compromised Tissue/Cell Health The uptake of this compound is an active process and requires healthy, metabolically active cells. Ensure that your tissue slices or cell cultures are viable throughout the experiment.Follow established protocols for preparing and maintaining acute slices or cell cultures to ensure their viability.
Incorrect Filter Sets/Laser Lines Verify that the excitation and emission filters on your microscope are appropriate for this compound.This compound is compatible with GFP tags and other optical probes, suggesting similar spectral properties.[3] Consult the manufacturer's specifications for optimal excitation and emission wavelengths.
Insufficient this compound Concentration or Incubation Time While high concentrations can cause background, a concentration that is too low or an incubation time that is too short will result in a weak signal.A standard starting point is 10 µM this compound for 30 minutes.[2] You may need to optimize this for your specific sample type.
Loss of Dopaminergic Terminals In experimental models where dopaminergic neurons are lesioned (e.g., with 6-OHDA), a loss of this compound signal is expected and serves as a confirmation of the lesion.[2][4]Use positive controls with intact dopaminergic systems to ensure the labeling protocol is working.

Troubleshooting Workflow for Weak/No Signal:

start Weak or No Signal filters Verify Microscope Settings (Filters, Laser Lines) start->filters health Assess Tissue/Cell Viability filters->health Settings Correct end Signal Restored filters->end Issue Resolved vmat2 Check for VMAT2 Inhibitors (e.g., Reserpine) health->vmat2 Sample is Viable health->end Issue Resolved concentration Optimize this compound Incubation (Concentration and Time) vmat2->concentration No Inhibitors Present vmat2->end Issue Resolved positive_control Run a Positive Control (Healthy, untreated tissue) concentration->positive_control Issue Persists concentration->end Issue Resolved positive_control->end Protocol Validated

Caption: Troubleshooting flowchart for weak or no this compound signal.

Issue 3: Uneven or Patchy Staining

Question: The this compound staining in my sample is not uniform, with some areas showing strong labeling while others have none. Why is this happening?

Answer: Uneven staining can be attributed to several factors, including the health of the tissue, inconsistent application of the probe, or the inherent distribution of monoaminergic terminals.

Potential Causes and Solutions:

Potential Cause Recommended Solution Experimental Details
Regional Differences in VMAT2 Expression This compound labels monoaminergic terminals, and their density varies across different brain regions. Abundant labeling is expected in the striatum, with sparser labeling in the cortex and no label in the corpus callosum.[1][2][4]Use anatomical landmarks to identify the brain regions being imaged and compare your results with the expected distribution of dopaminergic terminals. Co-staining with a marker like tyrosine hydroxylase (TH) can confirm the identity of the labeled terminals.[2]
Poor Tissue Perfusion during Incubation/Washing Ensure that the entire tissue slice is uniformly exposed to the this compound solution and subsequent wash buffers. Inadequate perfusion can lead to patchy labeling.Use a perfusion chamber that ensures a constant and even flow of solutions over the tissue.
Edge Artifacts in Tissue Slices The edges of acute tissue slices are more prone to damage during preparation, which can affect cell health and this compound uptake.Image areas away from the edges of the slice to assess labeling in healthier regions.
Phototoxicity/Photobleaching Repeatedly imaging the same area with high laser power can lead to photobleaching and a decrease in signal in that specific region, giving the appearance of uneven staining.Use the lowest possible laser power that provides an adequate signal-to-noise ratio. Minimize the duration of exposure to the excitation light.

Logical Relationship for Staining Pattern Interpretation:

start Observe Uneven Staining anatomical Correlate with Known Anatomy (e.g., Striatum vs. Cortex) start->anatomical perfusion Check Experimental Setup (e.g., Perfusion Chamber) start->perfusion edge_effect Image Central Regions of Slice start->edge_effect photobleaching Reduce Laser Power/Exposure start->photobleaching conclusion1 Consistent with known terminal density anatomical->conclusion1 conclusion2 Indicates technical issue with probe application perfusion->conclusion2 edge_effect->conclusion2 photobleaching->conclusion2

Caption: Interpreting the causes of uneven this compound staining.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a fluorescent false neurotransmitter. It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), which is responsible for packaging monoamines like dopamine into synaptic vesicles.[1][2] this compound is taken up into these vesicles, allowing for the visualization of presynaptic terminals. Upon neuronal stimulation, these vesicles undergo exocytosis, releasing this compound into the synaptic cleft, which can be observed as a decrease in fluorescence (destaining).[1][2]

Q2: How specific is this compound for dopaminergic neurons?

A2: this compound is a substrate for VMAT2, which is present in all monoaminergic neurons (dopamine, norepinephrine, serotonin). Therefore, it is not exclusively specific to dopaminergic neurons. However, in brain regions with a high density of dopaminergic terminals, such as the striatum, the signal is predominantly from these neurons.[2] For highly selective labeling of dopaminergic presynaptic terminals, another probe, FFN102, is recommended.[3]

Q3: What are the recommended concentrations and incubation times for this compound?

A3: A commonly used and effective starting point for labeling acute brain slices is 10 µM this compound for 30 minutes.[2] However, the optimal conditions may vary depending on the specific tissue or cell type and should be determined empirically.

Q4: Can this compound be used in combination with other fluorescent probes?

A4: Yes, this compound is compatible with GFP tags and other optical probes.[3] For example, it has been successfully used in tissue from transgenic mice expressing GFP under the control of the tyrosine hydroxylase (TH) promoter to show co-localization.[2]

Q5: Is this compound suitable for two-photon microscopy?

A5: Yes, this compound is sufficiently bright and photostable for two-photon fluorescence microscopy.[3]

Q6: How should I prepare my this compound stock solution?

A6: It is recommended to reconstitute this compound and then aliquot the stock solution and freeze it at -20°C. Stock solutions are reported to be stable for up to 3 months at -20°C.

Experimental Protocols

Protocol 1: this compound Labeling of Acute Brain Slices

This protocol is adapted from methodologies described in the literature.[2]

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the region of interest (e.g., striatum) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Recovery: Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.

  • This compound Incubation: Transfer slices to a chamber with aCSF containing 10 µM this compound. Incubate for 30 minutes at 32-34°C, continuously bubbling with 95% O2 / 5% CO2.

  • Washing: After incubation, transfer the slices to a recording chamber and perfuse with dye-free, oxygenated aCSF for at least 30 minutes to remove extracellular and non-specifically bound this compound. For enhanced removal of surface-bound dye, a wash solution containing 50 µM ADVASEP-7 can be used.[1]

  • Imaging: Proceed with imaging using a confocal or two-photon microscope with appropriate filter sets.

Signaling Pathway and Experimental Workflow:

cluster_cell Presynaptic Terminal VMAT2 VMAT2 Vesicle Synaptic Vesicle VMAT2->Vesicle Packaging Exocytosis Stimulation & Exocytosis Vesicle->Exocytosis FFN511_ext This compound (extracellular) FFN511_int This compound (intracellular) FFN511_ext->FFN511_int Uptake into neuron FFN511_int->VMAT2 Destaining Fluorescence Destaining Exocytosis->Destaining

Caption: this compound uptake and release pathway.

References

FFN511 data analysis workflow for quantifying fluorescence changes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical support resource for using FFN511, a fluorescent false neurotransmitter for imaging presynaptic terminal activity. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and a data analysis workflow.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work? A1: this compound is a fluorescent false neurotransmitter designed to act as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1] VMAT2 transports monoamines, like dopamine (B1211576), from the cytoplasm into synaptic vesicles.[1][2] this compound mimics this process, accumulating in monoaminergic vesicles.[1][3] Upon stimulation that triggers exocytosis, the fluorescent probe is released from the presynaptic terminal.[1] This "destaining" can be measured over time to quantify neurotransmitter release and synaptic vesicle dynamics.[3][4]

Q2: What types of terminals does this compound label? A2: this compound was designed to target VMAT2 and has been shown to specifically label dopamine terminals in the striatum.[1][4] It also labels presumed catecholamine and/or serotonin (B10506) terminals in the cortex.[4] Evidence for its specificity includes its colocalization with tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and the inhibition of its uptake by VMAT2 inhibitors like reserpine (B192253).[1]

Q3: Is this compound suitable for use in cell culture? A3: The initial this compound compound was primarily developed for use in acute brain slice preparations and is reportedly not taken up by cells in culture.[5] Newer fluorescent false neurotransmitters, such as FFN200 and FFN206, have been developed for use in cultured cells and high-throughput screening assays.[6][7][8]

Q4: What are the excitation and emission wavelengths for this compound? A4: While specific maxima can vary with instrumentation, one study using two-photon microscopy excited this compound at 395 nm and collected emission between 420-520 nm.[9] It is compatible with GFP tags and other optical probes.

Q5: Does this compound interfere with normal neurotransmission? A5: At optimal concentrations (e.g., 10 μM for 30 min in slices), this compound does not significantly alter evoked dopamine release.[1] However, higher concentrations (e.g., 40 μM) have been shown to decrease dopamine release, likely by competing with and displacing vesicular dopamine.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for using this compound in acute brain slice preparations.

ParameterValueNotes
Target Vesicular Monoamine Transporter 2 (VMAT2)Acts as a fluorescent substrate.[1]
IC₅₀ 1 µMInhibition of 5-HT binding to VMAT2.
Typical Loading Concentration 10 µMFor acute brain slices.[1][4]
Typical Loading Time 30 minutesAt room temperature for acute brain slices.[1][4]
Excitation Wavelength ~395 nmFor two-photon microscopy.[9]
Emission Wavelength 420 - 520 nmBandpass filter used for collection.[9]
VMAT2 Inhibitors Reserpine, Tetrabenazine (TBZ)Used to confirm VMAT2-dependent uptake.[1][5]
Destaining Stimuli Electrical Stimulation, High K⁺ (e.g., 70 mM), Amphetamine (e.g., 20 µM)Used to evoke release of this compound.[1][4]

Signaling & Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and the general experimental workflow.

FFN511_Mechanism cluster_outside Extracellular Space cluster_terminal Presynaptic Terminal FFN511_ext This compound FFN511_cyt This compound FFN511_ext->FFN511_cyt Uptake VMAT2 VMAT2 FFN511_cyt->VMAT2 Binds to FFN511_ves This compound VMAT2->FFN511_ves Transports into Vesicle Synaptic Vesicle Exocytosis Exocytosis (Stimulation) Vesicle->Exocytosis Exocytosis->FFN511_ext Release (Destaining)

This compound uptake and release mechanism.

FFN511_Workflow cluster_prep Sample Preparation cluster_load Dye Loading & Washout cluster_acq Image Acquisition cluster_analysis Data Analysis A 1. Prepare Acute Brain Slices B 2. Incubate Slices (Recovery) A->B C 3. Load with 10µM this compound (30 min) B->C D 4. Washout with ADVASEP-7 or ACSF (30 min) C->D E 5. Acquire Baseline Image (xyz) D->E F 6. Apply Stimulus (e.g., High K+, Electrical) E->F G 7. Acquire Time-Lapse Images (xyz-t) F->G H 8. Identify Regions of Interest (ROIs) G->H I 9. Measure Fluorescence Intensity over Time H->I J 10. Normalize Data & Calculate Destaining Rate I->J

General experimental workflow for this compound.

Experimental Protocol: this compound Staining in Acute Brain Slices

This protocol is adapted from established methods for labeling dopamine terminals in acute striatal slices.[4]

1. Preparation of Solutions:

  • Artificial Cerebrospinal Fluid (ACSF): Prepare and oxygenate (95% O₂ / 5% CO₂) ice-cold ACSF for at least 15 minutes before use.

  • This compound Loading Solution: Prepare a 10 µM this compound solution in oxygenated ACSF. Prepare this solution fresh.

  • Washout Solution: Prepare a 100 µM ADVASEP-7 solution in oxygenated ACSF to help remove extracellular dye. Alternatively, use standard ACSF for a longer washout period.[4]

2. Acute Slice Preparation:

  • Rapidly extract and mount the brain (e.g., mouse) in ice-cold, oxygenated ACSF.[4]

  • Cut coronal slices (e.g., 250 µm thickness) containing the region of interest (e.g., striatum).[4]

  • Transfer slices to a recovery chamber with oxygenated ACSF at room temperature and allow them to recover for at least 1 hour. Slices are typically viable for up to 4 hours post-preparation.[4]

3. This compound Loading and Washout:

  • Individually incubate each slice in the 10 µM this compound loading solution for 30 minutes at room temperature.[4]

  • Transfer the slice to the washout solution (100 µM ADVASEP-7 in ACSF) and incubate for 30 minutes to remove non-specifically bound, extracellular dye.[4] The slice is now ready for imaging.

4. Imaging this compound Destaining:

  • Transfer the loaded slice to the imaging chamber of a microscope (e.g., two-photon or confocal) perfused with oxygenated ACSF.

  • Acquire a baseline xyz stack of the fluorescently labeled terminals.

  • Induce neurotransmitter release by applying a stimulus. This can be achieved by:

    • High Potassium: Perfuse the slice with ACSF containing a high concentration of KCl (e.g., 70 mM).[4]

    • Electrical Stimulation: Apply current through a bipolar electrode placed near the imaging area.[4]

    • Pharmacological Agent: Apply a releasing agent like amphetamine (e.g., 20 µM).[1][4]

  • Record a time-lapse series of images (xyz-t) to track the decrease in fluorescence (destaining) from individual terminals over time.[4]

Troubleshooting Guide

Q: Why is my fluorescent signal too weak?

  • Insufficient Loading Time: Loading for less than 15 minutes may result in a weak signal. Ensure a full 30-minute incubation period.[4]

  • Slice Health: Poor slice health can impair VMAT2 function. Ensure the ACSF is continuously oxygenated and kept ice-cold during the slicing procedure, and that slices have adequate recovery time.[4]

  • Reagent Degradation: this compound solutions should be prepared fresh. If using a stock solution, ensure it has been stored properly (aliquoted and frozen at -20°C).

Q: Why is the background fluorescence too high?

  • Non-specific Staining: this compound is hydrophobic and can produce non-specific staining if the loading period is too long (e.g., >40 minutes).[4] Adhere strictly to the 30-minute loading time.

  • Inadequate Washout: Extracellular dye that is not washed away will contribute to high background. Use a washout solution containing ADVASEP-7 or prolong the washout time in standard ACSF.[4]

Q: My this compound signal is not decreasing after stimulation. What could be the problem?

  • Ineffective Stimulation: Verify that your stimulation method is working. For electrical stimulation, check electrode placement and stimulus parameters. For chemical stimulation, ensure the correct concentration is being delivered to the slice.

  • Calcium Dependence: Activity-dependent release is calcium-dependent. Chelation of calcium (e.g., with CdCl₂) will inhibit destaining.[4] Ensure your ACSF contains an appropriate concentration of Ca²⁺.

  • VMAT2 Inhibition: Accidental exposure to VMAT2 inhibitors like reserpine will prevent this compound loading into vesicles, thus preventing its release.[1]

Q: How do I analyze the destaining kinetics?

  • Image Analysis: Use imaging software to identify individual fluorescent puncta (ROIs) corresponding to presynaptic terminals.

  • Quantification: Measure the mean fluorescence intensity of each ROI in each frame of the time-lapse series.

  • Normalization: Normalize the fluorescence intensity of each punctum to its pre-stimulation (baseline) level (F/F₀).

  • Curve Fitting: Plot the normalized intensity over time. The resulting destaining curve can often be fitted with a single exponential decay function to calculate the rate of release or the half-life (t₁/₂) of destaining.[4]

References

dealing with FFN511 precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FFN511. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions regarding the use of this compound, with a specific focus on addressing precipitation in aqueous solutions.

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving common precipitation issues encountered during experiments with this compound.

Issue Potential Cause(s) Recommended Solution(s)
Precipitation upon dilution of DMSO stock solution in aqueous buffer/media 1. Poor Aqueous Solubility: this compound is inherently hydrophobic and has limited solubility in aqueous solutions.[1] 2. High Final Concentration: The final concentration of this compound may exceed its solubility limit in the aqueous medium. 3. Improper Dilution Technique: Rapid addition of the concentrated DMSO stock into the aqueous solution can cause localized high concentrations, leading to precipitation. 4. Low Temperature of Aqueous Solution: The solubility of this compound may decrease at lower temperatures.1. Optimize Solvent System: For in vivo or certain in vitro applications, consider using a co-solvent system. A common formulation includes 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] 2. Lower Final Concentration: Determine the lowest effective concentration for your experiment to stay within the solubility limit. 3. Improve Dilution Method: Pre-warm the aqueous buffer or media to 37°C. Add the this compound stock solution dropwise while gently swirling or vortexing the solution to ensure rapid and uniform mixing. 4. Work at Physiological Temperature: Maintain the temperature of your aqueous solutions at 37°C during the preparation of the final working solution.
Precipitation observed in cell culture media during incubation 1. Compound Instability: this compound may degrade or precipitate over extended incubation periods in complex biological media. 2. Interaction with Media Components: Proteins, salts, or other components in the cell culture media may interact with this compound, reducing its solubility.[3] 3. Media Evaporation: Evaporation of media in the incubator can increase the concentration of this compound, leading to precipitation.[4]1. Reduce Incubation Time: If possible, shorten the incubation period with this compound. For acute striatal slices, incubation for longer than 40 minutes may result in nonspecific staining.[1] 2. Media Change: For longer experiments, consider changing the media with freshly prepared this compound solution periodically (e.g., every 24 hours). 3. Ensure Proper Humidification: Maintain proper humidity levels in your cell culture incubator to minimize evaporation.[4]
Inconsistent experimental results or lower than expected fluorescence 1. Partial Precipitation: Micro-precipitation, not always visible to the naked eye, can reduce the effective concentration of this compound in your experiment. 2. Inaccurate Stock Solution Concentration: The initial stock solution may not be at the intended concentration.1. Filter the Working Solution: Before adding to your cells or tissue, filter the final working solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. 2. Verify Stock Solution: Ensure your this compound stock solution is fully dissolved. If you observe any precipitate in the stock, gentle warming and sonication may be used to aid dissolution.[2] Prepare fresh stock solutions regularly and store them appropriately.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

A1: this compound is a fluorescent false neurotransmitter (FFN). It acts as a substrate for the vesicular monoamine transporter 2 (VMAT2) and is used to visualize the uptake and release of monoamines, such as dopamine, from individual presynaptic terminals.[5] It is a valuable tool for studying synaptic transmission and plasticity.[6]

Q2: What is the solubility of this compound?

A2: The solubility of this compound can vary depending on the solvent. The following table summarizes the reported solubility data:

Solvent Solubility
DMSO5 mM[7][8][9], up to 100 mM
1 eq. HCl25 mM[7]
Ethanolup to 100 mM
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (8.79 mM)[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL (8.79 mM)[2]

Q3: How should I prepare and store this compound stock solutions?

A3: It is recommended to prepare a concentrated stock solution in a high-quality, anhydrous solvent like DMSO. Following reconstitution, it is best to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[2][8] Store the stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months.[2][8]

Q4: What are the excitation and emission wavelengths for this compound?

A4: In a pH 7 buffer, the excitation and emission maxima for this compound are approximately 406 nm and 501 nm, respectively.[7][10]

Q5: Are there any known issues with the specificity of this compound?

A5: this compound is relatively hydrophobic. While it targets VMAT2, prolonged incubation periods (e.g., longer than 40 minutes in striatal slices) can lead to nonspecific staining.[1] For highly selective labeling of dopaminergic presynaptic terminals, FFN102 may be a recommended alternative.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (Molecular Weight: 284.35 g/mol )[7][8]

    • Anhydrous DMSO

    • Sterile microcentrifuge tubes

  • Procedure:

    • Weigh out 2.84 mg of this compound.

    • Add 1 mL of anhydrous DMSO to the this compound.

    • Gently vortex or sonicate until the this compound is completely dissolved. The solution should be clear.

    • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of this compound Working Solution for Cell Culture

  • Materials:

    • 10 mM this compound stock solution in DMSO

    • Pre-warmed (37°C) cell culture medium or desired aqueous buffer

    • Sterile tubes

  • Procedure:

    • Determine the final desired concentration of this compound for your experiment (e.g., 10 µM).

    • In a sterile tube, add the appropriate volume of pre-warmed cell culture medium.

    • While gently vortexing the medium, add the required volume of the 10 mM this compound stock solution dropwise. For example, to make 1 mL of 10 µM working solution, add 1 µL of the 10 mM stock to 999 µL of medium.

    • Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, it may be necessary to lower the final concentration or use a co-solvent formulation.

    • Use the freshly prepared working solution immediately.

Visualizations

FFN511_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_vesicle Synaptic Vesicle cluster_exocytosis Exocytosis FFN511_ext This compound (Extracellular) DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_int This compound (Cytosolic) DAT->FFN511_int VMAT2 VMAT2 FFN511_int->VMAT2 Uptake FFN511_vesicle This compound (Vesicular) VMAT2->FFN511_vesicle FFN511_release This compound Release FFN511_vesicle->FFN511_release Stimulation-dependent

Caption: Mechanism of this compound uptake and release at the presynaptic terminal.

Troubleshooting_Workflow Start This compound Precipitation Observed Check_Concentration Is the final concentration too high? Start->Check_Concentration Check_Dilution Was the dilution method appropriate? Check_Concentration->Check_Dilution No Solution_Concentration Lower final concentration Check_Concentration->Solution_Concentration Yes Check_Solvent Is the solvent system optimized? Check_Dilution->Check_Solvent Yes Solution_Dilution Pre-warm media and add stock solution dropwise with mixing Check_Dilution->Solution_Dilution No Check_Incubation Is precipitation occurring during incubation? Check_Solvent->Check_Incubation Yes Solution_Solvent Consider using a co-solvent system (e.g., with PEG300, Tween-80) Check_Solvent->Solution_Solvent No Solution_Incubation Reduce incubation time or perform periodic media changes Check_Incubation->Solution_Incubation Yes End Precipitation Resolved Check_Incubation->End No Solution_Concentration->End Solution_Dilution->End Solution_Solvent->End Solution_Incubation->End

Caption: Troubleshooting workflow for this compound precipitation.

References

FFN511 Technical Support Center: Ensuring Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for FFN511, a fluorescent false neurotransmitter designed for monitoring vesicular monoamine transporter 2 (VMAT2) activity and visualizing neurotransmitter release. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize the stability of this compound for long-term imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fluorescent analog of monoamine neurotransmitters. It is a substrate for the vesicular monoamine transporter 2 (VMAT2), which transports it from the cytoplasm into synaptic vesicles.[1][2][3] This process is driven by a proton gradient maintained by the vesicular H+-ATPase.[4] By accumulating in these vesicles, this compound acts as an optical tracer for vesicular loading and release. Upon stimulation that triggers exocytosis, this compound is released from the vesicles into the synaptic cleft, leading to a decrease in the fluorescent signal within the presynaptic terminal (destaining).[5][6]

Q2: My fluorescent signal is weak or absent after loading. What could be the issue?

Several factors can contribute to a weak this compound signal:

  • Insufficient Loading Time or Concentration: Ensure you are using the recommended concentration and incubation time for your specific cell type or tissue preparation. For acute striatal slices, a common starting point is 10 μM for 30 minutes.[5][6] However, optimal conditions may vary.

  • VMAT2 Inhibition: Co-incubation with VMAT2 inhibitors, such as reserpine (B192253) or tetrabenazine (B1681281), will block the uptake of this compound into vesicles and prevent signal accumulation.[7]

  • Cell Health: Poor cell viability will compromise the necessary proton gradient for VMAT2 function, leading to reduced this compound loading. Ensure your cells are healthy before and during the experiment.

  • Incorrect Imaging Settings: Verify that the excitation and emission wavelengths on your microscope are correctly set for this compound (see spectral properties in the data table below).

Q3: I'm observing a gradual decrease in signal intensity during my long-term experiment, even without stimulation. What is causing this signal decay?

Signal decay in the absence of stimulation can be due to several factors:

  • Photobleaching: Continuous or repeated exposure to excitation light will cause irreversible damage to the fluorophore, leading to a loss of fluorescence. This is a common issue in long-term imaging. To mitigate this, reduce the excitation light intensity, decrease the frequency of image acquisition, and use a more sensitive detector.[8][9][10]

  • Probe Leakage: Over extended periods, this compound may slowly leak from the vesicles back into the cytoplasm. While specific data on this compound leakage is limited, this is a known phenomenon for some vesicular probes.

  • Cytotoxicity: Prolonged exposure to high concentrations of this compound or the imaging conditions themselves can lead to cellular stress and a breakdown of the vesicular proton gradient, causing the probe to be released from the vesicles. Monitor cell health throughout your experiment using viability assays.[11][12]

Q4: How can I minimize phototoxicity during long-term this compound imaging?

Minimizing phototoxicity is crucial for maintaining cell health and obtaining reliable data in long-term experiments.[13][14][15] Consider the following strategies:

  • Optimize Illumination: Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio. Reduce the duration of exposure for each image captured.

  • Reduce Acquisition Frequency: Image your samples only as often as is necessary to capture the biological process of interest.

  • Use Appropriate Hardware: Employ sensitive cameras (e.g., EMCCD or sCMOS) that can detect low light levels. Confocal systems with spinning disk technology are often gentler on live samples than point-scanning systems.[13]

  • Incorporate Antioxidants: Supplementing your imaging medium with antioxidants like Trolox (a water-soluble vitamin E analog) or ascorbic acid (vitamin C) can help neutralize reactive oxygen species (ROS) generated during fluorescence excitation.[13][16]

Q5: Can I use this compound in combination with other fluorescent probes, like GFP?

Yes, this compound is compatible with GFP and other optical probes.[17] However, it is essential to check the spectral properties of all fluorophores in your experiment to avoid spectral overlap and bleed-through. Use appropriate filter sets and, if necessary, sequential imaging to separate the signals.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Weak or No this compound Signal 1. Inadequate loading (time/concentration). 2. VMAT2 inhibitor present. 3. Poor cell health. 4. Incorrect microscope settings.1. Optimize loading conditions; perform a concentration and time course titration. 2. Ensure no VMAT2 inhibitors are present in your media. 3. Assess cell viability before and during the experiment. 4. Verify excitation/emission filters match this compound's spectra.
High Background Fluorescence 1. Incomplete washout of extracellular this compound. 2. Nonspecific binding of the probe. 3. Autofluorescence from cells or media.1. Increase the duration and/or number of washes after loading. Consider using a wash solution containing a low concentration of a scavenger like ADVASEP-7.[6] 2. Reduce the loading concentration of this compound. 3. Image a control sample without this compound to assess autofluorescence. Use phenol (B47542) red-free media.
Rapid Signal Loss (Photobleaching) 1. High excitation light intensity. 2. Frequent image acquisition. 3. Long exposure times.1. Reduce laser power or lamp intensity to the minimum required for a good signal. 2. Decrease the frequency of image capture. 3. Shorten the exposure time per image.
Cell Death or Abnormal Morphology 1. Phototoxicity from imaging. 2. Cytotoxicity of this compound at high concentrations or over long durations. 3. Suboptimal culture conditions.1. Implement strategies to minimize phototoxicity (see FAQ Q4). 2. Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound for your long-term experiment. 3. Ensure proper temperature, CO2, and humidity control during imaging.
No Destaining Upon Stimulation 1. Stimulation protocol is ineffective. 2. Vesicular release machinery is compromised. 3. This compound is not properly localized in releasable vesicles.1. Verify the efficacy of your stimulation method (e.g., check that high potassium solution is depolarizing, or electrical stimulation parameters are correct). 2. Assess cell health; compromised cells may not undergo exocytosis. 3. Confirm VMAT2-dependent loading by co-incubating with a VMAT2 inhibitor in a control experiment.

Data Presentation

Table 1: this compound Properties

PropertyValueReference(s)
Molecular Weight 284.35 Da[17]
Purity >98%[17]
Excitation Maximum ~406 nm (in pH 7 buffer)[18][19]
Emission Maximum ~501 nm (in pH 7 buffer)[18][19]
Solubility Soluble in DMSO to 100 mM, Ethanol to 100 mM[17]
VMAT2 IC50 ~1 µM (for serotonin (B10506) binding inhibition)[18]

Table 2: Typical Experimental Parameters for this compound in Acute Brain Slices

ParameterValueReference(s)
Loading Concentration 10 µM[5][6]
Loading Duration 30 minutes[5][6]
Stimulation (High K+) 70 mM KCl[6]
Stimulation (Electrical) 1, 4, 20 Hz[5]
Destaining Half-Life (t1/2) at 1 Hz ~330 s[5]
Destaining Half-Life (t1/2) at 20 Hz ~114 s[5]

Experimental Protocols

Protocol 1: Long-Term Live-Cell Imaging of this compound in Cultured Neurons

This protocol provides a framework for long-term imaging experiments. Optimization of concentrations and timings is recommended for specific cell types and experimental goals.

Materials:

  • Cultured neurons on glass-bottom imaging dishes

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Phenol red-free imaging medium (e.g., Neurobasal or Hibernate) supplemented with desired factors and antioxidants

  • Antioxidant stock solutions (e.g., 100 mM Trolox in DMSO, 500 mM Ascorbic Acid in water)

  • VMAT2 inhibitor (e.g., Reserpine) for control experiments

  • Live-cell imaging system with environmental control (37°C, 5% CO2)

Procedure:

  • Preparation of Imaging Medium: Prepare phenol red-free imaging medium. For long-term experiments, supplement the medium with an antioxidant such as Trolox (final concentration 100-300 µM) or ascorbic acid (final concentration 200-500 µM) to mitigate phototoxicity.[13][16]

  • This compound Loading: a. Dilute the this compound stock solution in the prepared imaging medium to the desired final concentration (start with a titration from 1-10 µM). b. Remove the culture medium from the neurons and replace it with the this compound-containing imaging medium. c. Incubate the cells for 30-60 minutes at 37°C and 5% CO2.

  • Wash: a. Gently remove the this compound-containing medium. b. Wash the cells 2-3 times with fresh, pre-warmed imaging medium (containing antioxidants) to remove extracellular this compound.

  • Long-Term Imaging: a. Place the imaging dish on the microscope stage within the environmental chamber. b. Allow the cells to equilibrate for at least 15-20 minutes before starting the experiment. c. Set up your time-lapse imaging parameters, prioritizing the minimization of phototoxicity:

    • Use the lowest possible excitation intensity.
    • Use the shortest possible exposure time.
    • Set the longest possible interval between image acquisitions that will still capture your biological event of interest. d. Acquire images over the desired time course.

  • Stimulation and Destaining (Optional): a. To observe release, perfuse the cells with a stimulation solution (e.g., high K+ medium or a pharmacological agent like amphetamine). b. Continue time-lapse imaging to capture the destaining kinetics.

  • Controls:

    • Phototoxicity Control: Image a set of cells under the same conditions but without this compound to monitor for morphological signs of phototoxicity.

    • VMAT2-Dependency Control: In a parallel experiment, co-incubate cells with this compound and a VMAT2 inhibitor (e.g., 1 µM reserpine) to confirm that loading is VMAT2-dependent.

    • Viability Control: At the end of the experiment, perform a cell viability assay to assess the health of the cells.

Protocol 2: Assessing Neuronal Viability During Long-Term Experiments

This protocol uses common fluorescent viability indicators to assess cell health.

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., containing Calcein AM and Ethidium Homodimer-1)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • At the end of your long-term imaging experiment, remove the imaging medium from the cells.

  • Wash the cells once with PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically a mixture of Calcein AM and Ethidium Homodimer-1 in PBS).

  • Incubate the cells with the staining solution for 15-30 minutes at room temperature, protected from light.

  • Image the cells using appropriate filter sets for the viability dyes (e.g., green for live cells stained with Calcein AM, and red for dead cells stained with Ethidium Homodimer-1).

  • Quantify the number of live and dead cells to determine the percentage of viable cells.

Mandatory Visualizations

FFN511_Signaling_Pathway cluster_vesicle Synaptic Vesicle FFN511_ext This compound FFN511_cyt This compound FFN511_ext->FFN511_cyt FFN511_ves This compound FFN511_cyt->FFN511_ves VMAT2 FFN511_ves->FFN511_ext H_ves H+ H_ves->FFN511_cyt Antiport

Caption: this compound uptake and release signaling pathway.

Experimental_Workflow prep Prepare Neuronal Culture and Imaging Medium load Load with this compound (e.g., 10 µM, 30 min) prep->load wash Wash 2-3x with Imaging Medium load->wash image Long-Term Live-Cell Imaging (Minimize Phototoxicity) wash->image stim Stimulate Release (Optional) image->stim viability Assess Cell Viability image->viability destain Image Destaining stim->destain destain->viability

Caption: Experimental workflow for long-term this compound imaging.

Troubleshooting_Logic start Weak/No Signal? check_loading Optimize Loading (Concentration/Time) start->check_loading Yes signal_decay Signal Decay (No Stimulation)? start->signal_decay No check_health Assess Cell Health check_loading->check_health check_settings Verify Microscope Settings check_health->check_settings reduce_photo Reduce Phototoxicity (Lower Light, Less Frequent Imaging) signal_decay->reduce_photo Yes add_antioxidants Add Antioxidants to Medium reduce_photo->add_antioxidants

Caption: Troubleshooting logic for common this compound issues.

References

FFN511 compatibility with different imaging buffers and media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of FFN511, a fluorescent false neurotransmitter for imaging vesicular monoamine transporter 2 (VMAT2) activity. This guide includes detailed troubleshooting information, frequently asked questions (FAQs), experimental protocols, and quantitative data to facilitate successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fluorescent analog of monoamine neurotransmitters and acts as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] VMAT2 is a proton-dependent antiporter responsible for loading monoamine neurotransmitters from the cytoplasm into synaptic vesicles.[3] this compound is taken up into VMAT2-expressing vesicles, where it fluoresces, allowing for the optical imaging of presynaptic terminal activity and neurotransmitter release.[1]

Q2: In which types of cells and tissues can this compound be used?

This compound has been successfully used in a variety of experimental systems, including:

  • Acute brain slices (e.g., striatum, cortex)[4][5]

  • Cultured neurons[4][6]

  • Chromaffin cells[4]

Q3: Is this compound compatible with other fluorescent probes?

Yes, this compound is compatible with GFP-based tags and other optical probes, such as the endocytic marker FM1-43.[4] This allows for multi-labeling experiments to correlate VMAT2 activity with other cellular structures and processes.

Q4: What are the key differences between this compound, FFN102, and FFN200?

This compound, FFN102, and FFN200 are all fluorescent false neurotransmitters, but they have different properties:

  • This compound: The first-generation probe, it is relatively non-selective and can label synapses that do not express VMAT2, potentially due to its lipophilic nature.[7]

  • FFN102: A more polar and pH-sensitive dual substrate for VMAT and the dopamine (B1211576) transporter (DAT). It shows higher selectivity for dopaminergic neurons compared to this compound and its fluorescence is pH-dependent, allowing for the measurement of vesicular pH.[3][6]

  • FFN200: A more polar derivative of this compound designed for improved selectivity for dopaminergic neurons. It is the first FFN to effectively label dopaminergic neurons in both culture and acute brain slices.[6][7]

Troubleshooting Guides

High Background Fluorescence

High background can obscure the specific this compound signal. Here are common causes and solutions:

Potential Cause Troubleshooting Steps
Excessive this compound Concentration Titrate the this compound concentration to find the optimal balance between signal and background. Start with the recommended concentration (e.g., 10 µM for brain slices) and perform a dilution series.[1]
Insufficient Washing Increase the duration and number of wash steps after this compound incubation to remove unbound probe from the extracellular space.[8] The use of a wash solution containing ADVASEP-7 (e.g., 50-100 µM) can help remove extracellularly bound dye.[8][9]
Non-Specific Binding Due to its hydrophobic nature, this compound can exhibit non-specific binding.[7] Consider adding a low concentration of a non-ionic surfactant like Tween 20 to the wash buffer.[10] Including a protein blocker such as Bovine Serum Albumin (BSA) in the buffer can also help reduce non-specific protein-protein interactions.[10]
Autofluorescence Image an unstained control sample to assess the level of intrinsic fluorescence from the cells or tissue. If autofluorescence is high, consider using spectral unmixing if your imaging system supports it, or choose imaging channels that minimize autofluorescence.
Low or No this compound Signal

A weak or absent signal can prevent accurate data acquisition.

Potential Cause Troubleshooting Steps
Insufficient this compound Loading Increase the incubation time with this compound. For acute brain slices, a 30-minute incubation is a good starting point.[1][9] Ensure the loading solution is freshly prepared and properly oxygenated.[9]
Low VMAT2 Expression Confirm that your cell type or tissue expresses VMAT2 at a sufficient level. You can verify this through techniques like immunocytochemistry or western blotting.
Incorrect Imaging Settings Optimize microscope settings, including laser power, exposure time, and detector gain, to maximize signal detection while minimizing phototoxicity.
This compound Degradation Store this compound stock solutions properly, aliquoted and frozen at -20°C for up to 3 months. Avoid repeated freeze-thaw cycles.
Phototoxicity and Photobleaching

Excessive light exposure can damage cells and reduce the fluorescent signal over time.

Potential Cause Troubleshooting Steps
High Illumination Intensity Reduce the laser power or illumination intensity to the minimum level required for adequate signal detection.
Long Exposure Times Use the shortest possible exposure time that still provides a good signal-to-noise ratio.
Frequent Imaging Decrease the frequency of image acquisition in time-lapse experiments to minimize the cumulative light exposure.
Use of Antifade Reagents For fixed-cell imaging, use a mounting medium containing an antifade reagent. For live-cell imaging, consider specialized live-cell imaging solutions that may reduce phototoxicity.[11]

Quantitative Data

The following tables summarize key quantitative parameters for this compound and compatible imaging buffers.

Table 1: this compound Properties

PropertyValueReference(s)
Mechanism of Action VMAT2 Substrate[1][2][12]
IC50 for 5-HT binding to VMAT2 ~1 µM[1][2][13]
Molecular Weight 284.35 Da
Solubility Soluble in DMSO and Ethanol to 100 mM

Table 2: Common Imaging Buffer Compositions

ComponentArtificial Cerebrospinal Fluid (ACSF)Krebs-Ringer-HEPES Buffer
NaCl124-127 mM120 mM
KCl2.5-5 mM5 mM
KH₂PO₄1.2 mM-
MgSO₄ / MgCl₂1.2-2 mM1 mM (MgCl₂)
CaCl₂2-2.4 mM2 mM
NaHCO₃26 mM-
D-Glucose10 mM1 mM
HEPES-5.5-20 mM
pH ~7.4 (when bubbled with 95% O₂/5% CO₂)~7.4
Reference(s) [5][14][15][16][4][17][18][19]

Experimental Protocols

Protocol 1: this compound Staining in Acute Brain Slices

This protocol is adapted from published methods for labeling dopaminergic terminals in acute striatal slices.[1][9]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial Cerebrospinal Fluid (ACSF), continuously bubbled with 95% O₂/5% CO₂

  • ADVASEP-7 (optional, for reducing background)

  • Brain slice preparation setup

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 250-300 µm thick) in ice-cold, oxygenated ACSF. Allow slices to recover in oxygenated ACSF at room temperature for at least 1 hour.

  • Loading: Incubate slices in a freshly prepared solution of 10 µM this compound in oxygenated ACSF for 30 minutes at room temperature.

  • Washing:

    • Standard Wash: Transfer slices to fresh, oxygenated ACSF and wash for at least 30 minutes, changing the ACSF every 10-15 minutes.

    • Enhanced Wash (Optional): To reduce background, wash slices in oxygenated ACSF containing 100 µM ADVASEP-7 for 30 minutes, followed by a brief wash in ACSF alone.[9]

  • Imaging: Transfer the slice to the imaging chamber perfused with oxygenated ACSF. Acquire images using appropriate filter sets for this compound (Excitation ~405 nm, Emission ~510 nm).

Protocol 2: this compound Staining in Cultured Neurons

This protocol provides a general guideline for staining cultured neurons with this compound. Optimization of concentrations and incubation times may be necessary for different neuron types.[6]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Krebs-Ringer-HEPES (KRH) buffer or other suitable physiological buffer

  • Cultured neurons on coverslips or imaging dishes

Procedure:

  • Preparation: Aspirate the culture medium from the neurons and gently wash once with pre-warmed KRH buffer.

  • Loading: Add KRH buffer containing the desired concentration of this compound (start with a range of 1-10 µM) to the cells. Incubate for 15-30 minutes at 37°C.

  • Washing: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed KRH buffer to remove unbound this compound.

  • Imaging: Add fresh, pre-warmed KRH buffer to the cells and proceed with imaging.

Visualizations

This compound Mechanism of Action

FFN511_Mechanism cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_vesicle Synaptic Vesicle FFN511_ext This compound FFN511_cyt This compound FFN511_ext->FFN511_cyt Passive Diffusion VMAT2 VMAT2 FFN511_cyt->VMAT2 Binds to VMAT2 Proton_cyt H+ VMAT2->Proton_cyt Antiport FFN511_ves This compound (Fluorescent) VMAT2->FFN511_ves Transport into Vesicle V_ATPase V-ATPase Proton_cyt->V_ATPase Proton_ves H+ Proton_ves->VMAT2 Antiport V_ATPase->Proton_ves Proton Pumping (maintains gradient)

Caption: this compound passively diffuses into the cytoplasm and is transported into synaptic vesicles by VMAT2 in exchange for protons.

Experimental Workflow for this compound Imaging

FFN511_Workflow A Prepare Cells/Tissue (e.g., acute brain slices or cultured neurons) B Incubate with this compound (e.g., 10 µM for 30 min) A->B C Wash to Remove Unbound this compound B->C D Image with Fluorescence Microscope (Excitation ~405 nm, Emission ~510 nm) C->D E Induce Release (Optional) (e.g., electrical stimulation, high K+) D->E F Acquire Time-Lapse Images to Monitor Destaining E->F G Data Analysis (e.g., measure fluorescence intensity changes) F->G

Caption: A typical experimental workflow for labeling and imaging with this compound.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Start Imaging Experiment Problem Problem Encountered? Start->Problem HighBg High Background? Problem->HighBg Yes End Successful Experiment Problem->End No LowSignal Low/No Signal? HighBg->LowSignal No Sol_HighBg Reduce [this compound] Increase Wash Steps Use ADVASEP-7 HighBg->Sol_HighBg Yes PhotoTox Phototoxicity/ Photobleaching? LowSignal->PhotoTox No Sol_LowSignal Increase [this compound] Increase Incubation Time Check VMAT2 Expression LowSignal->Sol_LowSignal Yes Sol_PhotoTox Reduce Laser Power Reduce Exposure Time Decrease Imaging Frequency PhotoTox->Sol_PhotoTox Yes PhotoTox->End No Sol_HighBg->Start Sol_LowSignal->Start Sol_PhotoTox->Start

Caption: A decision tree for troubleshooting common issues during this compound imaging experiments.

References

Validation & Comparative

Validating FFN511 Specificity: A Comparison with VMAT2 Knockout Models and Alternative Probes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise molecular interactions of fluorescent probes is paramount. This guide provides a comprehensive comparison of FFN511, a fluorescent false neurotransmitter, and evaluates its specificity for the vesicular monoamine transporter 2 (VMAT2). The analysis incorporates expected outcomes from VMAT2 knockout models and contrasts this compound with alternative imaging agents, supported by experimental data and detailed protocols.

This compound is a valuable tool for visualizing monoamine release from presynaptic terminals. It acts as a substrate for VMAT2, accumulating in synaptic vesicles and enabling the optical tracking of vesicular turnover. However, questions regarding its absolute specificity persist, particularly its potential for off-target labeling. While direct experimental validation of this compound in VMAT2 knockout models is not extensively documented in peer-reviewed literature, its known mechanism of action allows for strong predictions of its behavior in such a system.

The Critical Role of VMAT2 in this compound Uptake

The vesicular monoamine transporter 2 (VMAT2) is responsible for packaging monoamine neurotransmitters, such as dopamine (B1211576), serotonin, and norepinephrine, from the cytoplasm into synaptic vesicles. This process is crucial for subsequent neurotransmitter release into the synaptic cleft. This compound mimics these endogenous monoamines, allowing it to be recognized and transported by VMAT2.

The uptake of this compound is demonstrably inhibited by known VMAT inhibitors like reserpine (B192253) and tetrabenazine.[1] This pharmacological blockade provides strong evidence that VMAT2 is the primary transporter responsible for the vesicular accumulation of this compound.

Hypothetical Validation with VMAT2 Knockout Models

The definitive test of this compound's dependence on VMAT2 would involve its use in VMAT2 knockout (KO) animal models. Although direct studies are lacking, based on the established function of VMAT2, a clear outcome can be predicted. In neurons lacking VMAT2, the primary mechanism for this compound accumulation in vesicles would be absent. Consequently, one would expect to observe a significant reduction or complete absence of fluorescent puncta corresponding to synaptic vesicles in VMAT2 KO neurons compared to wild-type controls. Any residual, diffuse fluorescence would likely represent non-specific binding or accumulation in other cellular compartments.

The generation of VMAT2 knockout mice has been reported, and these animals exhibit phenotypes consistent with a lack of vesicular monoamine storage, including neonatal lethality in homozygous knockouts.[2] Heterozygous VMAT2 knockout mice, which have reduced VMAT2 expression, show altered responses to amphetamine, a drug that acts on vesicular monoamine release.[2] These existing models provide a ready platform for the definitive validation of this compound and other VMAT2-targeted probes.

This compound Performance and Comparison with Alternatives

While a powerful tool, this compound is not without its limitations. A notable drawback is its reported lack of complete specificity for dopaminergic neurons, as it may also label other synapses that do not express VMAT2.[3] For researchers requiring highly selective labeling of dopaminergic terminals, alternative probes have been developed.

ProbeTarget(s)Reported SpecificityAdvantagesDisadvantagesKey Reference(s)
This compound VMAT2Moderate; labels dopaminergic and other monoaminergic terminals. May label non-VMAT2 expressing synapses.Bright, photostable, suitable for two-photon microscopy.Not completely specific for dopaminergic neurons.[1][3]
FFN102 DAT, VMAT2High for dopaminergic neurons.Highly selective for dopaminergic presynaptic terminals, pH-responsive.May have different uptake kinetics than this compound.[3][4]
FFN200 VMAT2High for monoamine exocytosis.Selectively traces monoamine exocytosis in cell culture and brain tissue.May have different photophysical properties than this compound.[5][6]
[¹¹C]DTBZ VMAT2HighWell-established PET tracer for VMAT2 imaging in humans and animals.Requires cyclotron for production of ¹¹C, short half-life.[7][8][9]
[¹⁸F]FP-(+)-DTBZ VMAT2HighLonger half-life than ¹¹C allows for more flexible imaging protocols.More complex radiosynthesis compared to ¹¹C tracers.[8][9]

Experimental Protocols

This compound Imaging in Acute Brain Slices

This protocol is adapted from established methods for imaging this compound in acute brain slices.[10]

1. Slice Preparation:

  • Anesthetize and decapitate a mouse.
  • Rapidly remove the brain and place it in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
  • Cut 250-300 µm thick coronal or sagittal slices using a vibratome.
  • Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

2. This compound Loading:

  • Incubate slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C.
  • Wash the slices in fresh aCSF for 30 minutes to remove excess dye.

3. Imaging:

  • Transfer a slice to the recording chamber of a two-photon microscope.
  • Perfuse with oxygenated aCSF.
  • Excite this compound at approximately 780-820 nm and collect emission at 450-550 nm.
  • Acquire baseline fluorescence images.

4. Stimulation and Data Analysis:

  • Stimulate the slice electrically or with high potassium to evoke neurotransmitter release.
  • Record the decrease in this compound fluorescence over time.
  • Analyze the rate of destaining to quantify vesicular release.

Validation with VMAT2 Inhibitors (Control Experiment)

To pharmacologically validate VMAT2-dependent uptake, a parallel experiment should be conducted:

  • Pre-incubate slices with a VMAT2 inhibitor (e.g., 1 µM reserpine or 10 µM tetrabenazine) for 30 minutes before and during this compound loading.

  • A significant reduction in this compound fluorescence intensity compared to control slices indicates VMAT2-dependent uptake.[1]

Visualizing the Workflow and Signaling

FFN511_VMAT2_Pathway This compound Uptake and Release Pathway cluster_extracellular Extracellular Space cluster_presynaptic Presynaptic Terminal cluster_release Neurotransmitter Release FFN511_ext This compound DAT Dopamine Transporter (DAT) FFN511_ext->DAT Uptake FFN511_cyto Cytoplasmic this compound DAT->FFN511_cyto VMAT2 VMAT2 FFN511_cyto->VMAT2 Transport Vesicle Synaptic Vesicle VMAT2->Vesicle FFN511_vesicle Vesicular this compound Exocytosis Exocytosis Vesicle->Exocytosis Action_Potential Action Potential Ca_influx Ca²⁺ Influx Action_Potential->Ca_influx Ca_influx->Exocytosis FFN511_released Released this compound Exocytosis->FFN511_released

Caption: this compound cellular uptake and release pathway.

VMAT2_KO_Validation_Workflow Experimental Workflow for VMAT2 KO Validation cluster_animals Animal Models cluster_preparation Tissue Preparation cluster_experiment This compound Labeling and Imaging cluster_results Expected Results WT_mouse Wild-Type Mouse WT_slices Prepare Brain Slices WT_mouse->WT_slices VMAT2_KO_mouse VMAT2 KO Mouse KO_slices Prepare Brain Slices VMAT2_KO_mouse->KO_slices Incubate_this compound Incubate with this compound WT_slices->Incubate_this compound KO_slices->Incubate_this compound Image_WT Image WT Slices Incubate_this compound->Image_WT Image_KO Image KO Slices Incubate_this compound->Image_KO WT_result Fluorescent Puncta (Vesicular Labeling) Image_WT->WT_result KO_result No/Reduced Puncta (Lack of Vesicular Labeling) Image_KO->KO_result

Caption: Logical workflow for validating this compound with VMAT2 KO models.

References

FFN511 vs. FFN102: A Comparative Guide to Selective Dopamine Terminal Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in neuroscience and pharmacology, the precise labeling and imaging of dopaminergic terminals are crucial for understanding neurotransmission and developing novel therapeutics. Fluorescent false neurotransmitters (FFNs) have emerged as powerful tools for this purpose. This guide provides a detailed comparison of two prominent FFNs, FFN511 and FFN102, to aid researchers in selecting the optimal probe for their experimental needs.

Overview and Mechanism of Action

Both this compound and FFN102 are fluorescent molecules designed to mimic endogenous dopamine (B1211576). Their core mechanism involves uptake into presynaptic terminals by the dopamine transporter (DAT) and subsequent packaging into synaptic vesicles by the vesicular monoamine transporter 2 (VMAT2).[1] This process allows for the selective labeling of monoaminergic, and particularly dopaminergic, terminals. Once loaded, the release of these probes can be triggered by neuronal stimulation, enabling the visualization of synaptic vesicle exocytosis.[2][3]

The fundamental difference in their utility lies in their selectivity. While this compound was a pioneering FFN, it has been observed to label other presynaptic terminals in addition to dopaminergic ones.[4] In contrast, FFN102 was developed as a more selective probe for dopaminergic synapses. FFN102 is a pH-responsive probe, exhibiting greater fluorescence in the neutral pH of the extracellular space compared to the acidic interior of synaptic vesicles.[5][6][7] This property provides a dynamic range for monitoring vesicle release.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters of this compound and FFN102 based on available experimental data.

PropertyThis compoundFFN102
Molecular Weight 284.35 Da353.68 Da[8]
Purity >98% or ≥99%>98%[8]
Excitation Maxima 406 nm (in pH 7 buffer)[9]340 nm (at pH 5.0), 370 nm (at pH 7.4)[1][7]
Emission Maxima 501 nm (in pH 7 buffer)[9]435 nm (at both pH 5.0 and 7.5)[1]
Primary Transporter Targets VMAT2[2][9][10]DAT and VMAT2[1]
Selectivity Labels dopamine and other presynaptic terminalsMore selective for dopaminergic synapses than this compound[8]
VMAT2 Inhibition (IC50) 1 µM (for serotonin (B10506) binding)[10]Not explicitly stated, but is a VMAT2 substrate[8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for labeling dopamine terminals in acute brain slices.

This compound Labeling Protocol
  • Slice Preparation : Prepare acute cortical-striatal brain slices (e.g., 300 µm thick) from the animal model of choice.

  • Incubation : Incubate the slices in artificial cerebrospinal fluid (aCSF) containing 10 µM this compound for 30 minutes at 37°C.[2] It is critical to limit the incubation time to under 40 minutes to avoid non-specific staining.[11]

  • Wash : After incubation, wash the slices with this compound-free aCSF for at least 15 minutes to remove excess probe.

  • Imaging : Mount the slices in a perfusion chamber on a microscope (e.g., two-photon or confocal) for imaging.

  • Stimulation-induced Destaining : To observe release, perfuse the slice with a high potassium aCSF solution (e.g., 70 mM KCl) or apply local electrical stimulation.[11] This will induce depolarization and subsequent exocytosis, leading to a decrease in fluorescence at the terminals. Alternatively, 20 µM amphetamine can be used to induce non-exocytotic release.[2][11]

FFN102 Labeling Protocol
  • Slice Preparation : Prepare acute brain slices as described for this compound.

  • Incubation : Incubate slices in aCSF containing 10 µM FFN102 for 20 minutes at 37°C.

  • Wash : Wash the slices in FFN102-free aCSF for at least 10 minutes.

  • Imaging : Image the slices using a two-photon microscope. For FFN102, an excitation wavelength of 760 nm can be used.[5]

  • Monitoring Release : The pH-sensitivity of FFN102 allows for the measurement of release by detecting the increase in fluorescence as the probe moves from the acidic vesicles to the neutral extracellular space.[5][6][7] Stimulation can be applied as described for this compound.

Visualizing the Workflow and Mechanism

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the mechanism of action for these fluorescent false neurotransmitters.

FFN_Mechanism cluster_extracellular Extracellular Space cluster_terminal Dopaminergic Terminal FFN_ext This compound / FFN102 DAT DAT FFN_ext->DAT Uptake FFN_cyto Cytosolic FFN DAT->FFN_cyto VMAT2 VMAT2 FFN_cyto->VMAT2 Packaging Vesicle Synaptic Vesicle VMAT2->Vesicle FFN_vesicle Vesicular FFN FFN_vesicle->FFN_ext Exocytosis

Caption: Mechanism of FFN uptake, packaging, and release at a dopaminergic terminal.

FFN_Workflow Slice_Prep Acute Brain Slice Preparation Incubation Incubation with This compound or FFN102 Slice_Prep->Incubation Wash Wash to Remove Excess Probe Incubation->Wash Imaging Microscopy (Two-Photon / Confocal) Wash->Imaging Stimulation Stimulation (Electrical / High K+) Imaging->Stimulation Analysis Image Analysis (Fluorescence Change) Stimulation->Analysis

Caption: General experimental workflow for using FFNs in acute brain slices.

Conclusion

Both this compound and FFN102 are valuable tools for visualizing monoaminergic terminals. This compound, as the first-generation probe, is effective but may have broader specificity. For researchers specifically interested in dopaminergic systems, FFN102 offers higher selectivity and the added advantage of pH-sensitivity, which can provide a more direct measure of vesicle release.[7] The choice between these two probes will ultimately depend on the specific research question and the level of selectivity required for the experiment.

References

A Comparative Guide to FFN511 and SynaptopHluorin for Exocytosis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The study of exocytosis, the fundamental process of neurotransmitter and hormone release, relies on precise and quantitative methods to visualize synaptic vesicle fusion. Among the powerful tools available, the fluorescent false neurotransmitter FFN511 and the genetically encoded pH-sensitive probe synaptopHluorin have emerged as popular choices. This guide provides an objective comparison of their performance for exocytosis studies, supported by experimental data and detailed methodologies, to aid researchers in selecting the optimal tool for their specific experimental needs.

At a Glance: this compound vs. SynaptopHluorin

FeatureThis compoundSynaptopHluorin
Probe Type Small molecule fluorescent false neurotransmitterGenetically encoded pH-sensitive fluorescent protein
Mechanism of Action Accumulates in synaptic vesicles via monoamine transporters (e.g., VMAT) and is released upon exocytosis.Fused to a synaptic vesicle protein, its fluorescence is quenched in the acidic vesicle lumen and increases upon exposure to the neutral pH of the synaptic cleft during exocytosis.[1]
Specificity Specific to monoaminergic vesicles (e.g., dopamine (B1211576), serotonin).[2]Can be targeted to specific vesicle populations by fusing to different vesicle proteins (e.g., VAMP2, synaptophysin).[1]
Signal Readout Decrease in intracellular fluorescence (destaining) as the probe is released.[2]Increase in fluorescence upon exocytosis, followed by a decrease upon endocytosis and re-acidification.[1]
Temporal Resolution Capable of millisecond resolution, directly tracking fusion pore opening.[3]Good temporal resolution, but the signal reflects both exocytosis and subsequent endocytosis/re-acidification.[1]
Mode of Delivery Bath application to cell cultures or brain slices.[2]Requires genetic transfection or viral transduction of cells.[4]

In-Depth Comparison

Mechanism of Action

This compound is a fluorescent molecule that mimics endogenous monoamine neurotransmitters. It is actively transported into synaptic vesicles by vesicular monoamine transporters (VMATs).[2] Upon stimulation and subsequent exocytosis, this compound is released from the vesicle into the extracellular space, leading to a decrease in the fluorescence signal within the presynaptic terminal. This "destaining" provides a direct measure of neurotransmitter release.

SynaptopHluorin is a pH-sensitive variant of Green Fluorescent Protein (GFP) that is genetically fused to a synaptic vesicle protein, such as VAMP2 (also known as synaptobrevin-2) or synaptophysin.[1] The acidic environment of the synaptic vesicle lumen (pH ~5.5) quenches the fluorescence of synaptopHluorin. When the vesicle fuses with the plasma membrane during exocytosis, the lumen is exposed to the neutral pH of the synaptic cleft (pH ~7.4), causing a rapid increase in fluorescence.[1] The subsequent decay in fluorescence reflects the retrieval of the vesicle membrane via endocytosis and the re-acidification of the vesicle lumen.[1]

Signaling Pathway of SNARE-Mediated Exocytosis

The fusion of synaptic vesicles with the presynaptic membrane is a tightly regulated process mediated by the SNARE (Soluble NSF Attachment Protein Receptor) complex.

SNARE_Exocytosis cluster_vesicle Synaptic Vesicle cluster_membrane Presynaptic Membrane cluster_process Exocytosis Steps VAMP2 VAMP2 (v-SNARE) Docking Docking VAMP2->Docking interacts with Synaptotagmin Synaptotagmin (Ca²⁺ Sensor) Fusion Fusion & Release Synaptotagmin->Fusion triggers Syntaxin Syntaxin-1 (t-SNARE) Syntaxin->Docking SNAP25 SNAP-25 (t-SNARE) SNAP25->Docking Priming Priming Docking->Priming SNARE complex assembly Ca_Influx Ca²⁺ Influx Priming->Ca_Influx awaits signal Priming->Fusion Ca_Influx->Synaptotagmin binds to

Caption: SNARE-mediated synaptic vesicle exocytosis pathway.

Quantitative Performance Data

Direct comparative studies between this compound and synaptopHluorin are limited. The following tables summarize performance metrics gathered from individual studies.

Table 1: Photostability

ProbePhotobleaching RateExperimental ConditionsReference
This compound Not explicitly quantified, but described as "photostable" for two-photon microscopy.Two-photon imaging of dopamine release in acute mouse brain slices.
SynaptopHluorin (vGlut1-pHluorin) ≈0.01% per frame488 nm laser illumination in cultured hippocampal neurons.[5]

Table 2: Kinetics

ProbeReported KineticsExperimental SystemReference
This compound Fast events lasting <30 ms (B15284909) observed with high-speed imaging.TIRF microscopy of dense core vesicle exocytosis in primary mouse adrenal chromaffin cells.[3]
SynaptopHluorin (SypHy) Fluorescence decay mono-exponentially with a time constant (τ) of 17.7 ± 0.3 s (50 APs) and 20.7 ± 0.2 s (200 APs).Cultured hippocampal neurons stimulated at 20 Hz.[1]

Table 3: Signal-to-Noise Ratio

ProbeReported Signal ChangeNotesReference
This compound Sufficiently bright for imaging individual presynaptic terminals.Signal is dependent on the concentration of this compound loaded into vesicles.[2]
SynaptopHluorin (vGlut1-pHluorin) ≈17-fold increase in fluorescence upon exocytosis.Low surface expression of vGlut1-pHluorin contributes to a high signal-to-noise ratio.[5]

Experimental Protocols

This compound Labeling and Imaging of Exocytosis

This protocol is adapted from studies on dopamine release in acute brain slices.[2]

Materials:

  • This compound (e.g., from Abcam, Sigma-Aldrich)

  • Artificial cerebrospinal fluid (aCSF)

  • Brain slice preparation setup

  • Two-photon or Total Internal Reflection Fluorescence (TIRF) microscope

Workflow:

FFN511_Workflow Slice_Prep Prepare acute brain slices Incubation Incubate slices with this compound (e.g., 10 µM in aCSF for 30 min) Slice_Prep->Incubation Wash Wash slices with this compound-free aCSF Incubation->Wash Imaging Mount slice in imaging chamber and perfuse with aCSF Wash->Imaging Baseline Acquire baseline fluorescence images Imaging->Baseline Stimulation Stimulate exocytosis (e.g., electrical field stimulation or high K⁺) Baseline->Stimulation Image_Acquisition Image fluorescence destaining over time Stimulation->Image_Acquisition Analysis Analyze destaining kinetics to quantify release Image_Acquisition->Analysis

Caption: Experimental workflow for this compound exocytosis imaging.

Procedure:

  • Slice Preparation: Prepare acute brain slices (e.g., 300 µm thick) from the brain region of interest.

  • This compound Loading: Incubate the slices in aCSF containing this compound (e.g., 10 µM) for approximately 30 minutes at 32-34°C.

  • Wash: Transfer the slices to this compound-free aCSF for at least 10 minutes to wash out excess dye.

  • Imaging: Mount a slice in an imaging chamber on the microscope stage and continuously perfuse with aCSF.

  • Baseline Imaging: Acquire a stable baseline of fluorescence from presynaptic terminals.

  • Stimulation and Imaging: Induce exocytosis using electrical field stimulation or by perfusing with a high potassium aCSF solution. Acquire images at a high frame rate to capture the dynamics of this compound release (destaining).

  • Data Analysis: Measure the change in fluorescence intensity over time in regions of interest corresponding to presynaptic boutons. The rate of destaining reflects the rate of exocytosis.

SynaptopHluorin Imaging of Exocytosis in Cultured Neurons

This protocol is a general guide based on common practices for imaging with synaptopHluorin constructs like sypHy.[4]

Materials:

  • Primary neuronal culture (e.g., hippocampal neurons)

  • SynaptopHluorin expression vector (e.g., pCI-sypHy)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Imaging buffer (e.g., Tyrode's solution)

  • Stimulation buffer (e.g., Tyrode's solution with high KCl)

  • Ammonium chloride (NH4Cl) solution for normalization

  • Fluorescence microscope with a perfusion system

Workflow:

SynaptopHluorin_Workflow Culture Culture primary neurons on coverslips Transfection Transfect neurons with SynaptopHluorin plasmid (e.g., at DIV 7-10) Culture->Transfection Expression Allow for protein expression (e.g., 7-14 days) Transfection->Expression Imaging_Setup Mount coverslip in imaging chamber and perfuse with imaging buffer Expression->Imaging_Setup Baseline Acquire baseline fluorescence images Imaging_Setup->Baseline Stimulation Stimulate exocytosis (e.g., electrical stimulation or high K⁺) Baseline->Stimulation Image_Acquisition Image fluorescence increase (exocytosis) and decay (endocytosis) Stimulation->Image_Acquisition Normalization Perfuse with NH₄Cl solution to reveal total fluorescence (Fmax) Image_Acquisition->Normalization Analysis Analyze ΔF/F₀ to quantify exocytosis and endocytosis kinetics Normalization->Analysis

Caption: Experimental workflow for synaptopHluorin exocytosis imaging.

Procedure:

  • Cell Culture and Transfection: Culture primary neurons (e.g., hippocampal neurons) on glass coverslips. At an appropriate time in culture (e.g., 7-10 days in vitro), transfect the neurons with the synaptopHluorin plasmid using a suitable transfection method.

  • Protein Expression: Allow sufficient time for the expression of the synaptopHluorin fusion protein (typically 7-14 days post-transfection).

  • Imaging: Mount the coverslip in a perfusion chamber on a fluorescence microscope. Perfuse with a physiological imaging buffer.

  • Baseline and Stimulation: Acquire a stable baseline fluorescence. Stimulate the neurons to induce exocytosis, for example, by switching to a high-potassium buffer or using field electrodes.

  • Image Acquisition: Capture time-lapse images to record the increase in fluorescence during exocytosis and the subsequent decay during endocytosis.

  • Normalization: At the end of the experiment, perfuse the cells with a buffer containing NH4Cl (e.g., 50 mM) to alkalinize all vesicles and reveal the maximal fluorescence (Fmax), which is used for normalization.

  • Data Analysis: Analyze the fluorescence intensity changes in individual synaptic boutons over time. The data is often expressed as a change in fluorescence relative to the initial baseline (ΔF/F₀).

Choosing the Right Tool

The choice between this compound and synaptopHluorin depends on the specific research question and experimental system.

Choose this compound for:

  • Studying exocytosis in specific monoaminergic systems.

  • Experiments where genetic manipulation is not feasible or desirable.

  • High-temporal-resolution studies aiming to resolve the kinetics of the fusion pore.

  • In vivo or acute slice preparations where bath application is more practical.

Choose synaptopHluorin for:

  • Studying exocytosis in a wide range of neuronal types by targeting different vesicle proteins.

  • Simultaneously monitoring both exocytosis and endocytosis.

  • Stable, long-term expression in cultured cells for repeated measurements.

  • Experiments where a genetically encoded reporter is advantageous for cell-type-specific expression.

Limitations and Considerations

  • This compound: The specificity of this compound is limited to neurons that express monoamine transporters. At high concentrations, it may interfere with endogenous neurotransmitter packaging.[2] The signal is a decrease from a bright background, which may have implications for the signal-to-noise ratio in some applications.

  • SynaptopHluorin: The expression of a chimeric protein on synaptic vesicles could potentially interfere with their normal function, although studies have shown minimal perturbation with some constructs.[3] The fluorescence decay after stimulation reflects both endocytosis and re-acidification, which may need to be dissected in some experimental contexts.[1] Photobleaching can be a concern during long imaging sessions, although it is reported to be low under certain conditions.[4][5]

References

A Comparative Guide to Correlating FFN511 Fluorescence with Fast-Scan Cyclic Voltammetry for Dopamine Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques for monitoring dopamine (B1211576) dynamics: the fluorescent false neurotransmitter FFN511 and fast-scan cyclic voltammetry (FSCV). By examining their principles, performance, and practical applications, this document aims to equip researchers with the knowledge to select and implement the optimal method—or a combination of both—for their specific research questions in neurobiology and pharmacology.

Introduction: Two Windows into Dopamine Signaling

Understanding the precise timing and location of dopamine release is crucial for unraveling its role in reward, motivation, and motor control, and for developing effective therapeutics for a host of neurological and psychiatric disorders. This compound and FSCV offer distinct yet complementary approaches to visualizing and quantifying dopamine transmission.

  • This compound , a fluorescent analog of dopamine, acts as a tracer for vesicular dopamine release. It is taken up into dopaminergic terminals by the vesicular monoamine transporter 2 (VMAT2) and is released upon neuronal stimulation. The resulting decrease in fluorescence intensity (destaining) at individual presynaptic boutons provides a high-spatial-resolution view of neurotransmitter release.

  • Fast-Scan Cyclic Voltammetry (FSCV) is an electrochemical technique that offers unparalleled temporal resolution for detecting changes in extracellular dopamine concentration. By applying a rapidly scanning voltage to a carbon-fiber microelectrode, FSCV can measure dopamine release and uptake with sub-second precision, providing insights into the kinetics of dopamine signaling at a population level.

This guide will delve into the technical specifications of each method, present a side-by-side comparison of their capabilities, and provide detailed experimental protocols for their implementation, both individually and in a combined setup.

Performance Comparison: this compound vs. FSCV

The choice between this compound and FSCV, or their combined use, depends on the specific experimental question. The following table summarizes their key performance characteristics.

FeatureThis compound Fluorescence ImagingFast-Scan Cyclic Voltammetry (FSCV)
Principle Optical tracer for vesicular releaseElectrochemical detection of extracellular dopamine
Measurement Decrease in fluorescence (destaining) upon exocytosisOxidation current proportional to dopamine concentration
Spatial Resolution High (sub-micrometer), resolves individual presynaptic terminalsLower (micrometer scale), measures from a population of terminals
Temporal Resolution Seconds to minutes (limited by imaging frame rate and destaining kinetics)High (sub-second), resolves rapid dopamine transients
Selectivity Specific to VMAT2-expressing terminals (primarily monoaminergic)Can detect other electroactive molecules with similar oxidation potentials.[1] Can be improved with waveform modifications.
Quantification Relative (rate of destaining)Quantitative (concentration changes)
Invasiveness Requires loading of the fluorescent probeRequires implantation of a microelectrode
Key Advantage Visualization of release from individual synapsesReal-time measurement of dopamine release and uptake kinetics

Correlating this compound and FSCV: A Complementary Approach

While this compound excels in providing spatial information about which terminals are active, FSCV provides precise temporal information about how much dopamine is present in the extracellular space. A key finding in the literature is that at appropriate concentrations (e.g., 10 μM for 30 minutes), this compound does not significantly alter evoked dopamine release as measured by FSCV[2]. This compatibility is crucial, as it allows for the concurrent application of both techniques to gain a more complete picture of dopamine neurotransmission.

By combining two-photon imaging of this compound with simultaneous FSCV recordings in brain slices, researchers can:

  • Visually identify active dopamine release sites with this compound.

  • Simultaneously quantify the resulting changes in extracellular dopamine concentration with FSCV.

  • Correlate the activity of individual or small groups of terminals with the overall dopamine signal in a specific brain region.

This combined approach allows for a deeper understanding of how the spatial organization of dopamine release contributes to the temporal dynamics of dopamine signaling.

Alternatives to this compound and FSCV

While this compound and FSCV are powerful tools, other methods are available for monitoring dopamine activity.

AlternativePrincipleKey Advantage over this compound/FSCVKey Disadvantage
dLight Genetically encoded fluorescent sensorHigh molecular specificity for dopamine; can be targeted to specific cell types.Requires genetic modification; may have different kinetics than FSCV.[1][3]
FFN200 Fluorescent false neurotransmitterLabels dopaminergic neurons in both culture and acute brain slices.[4]Similar limitations in temporal resolution as this compound.
Microdialysis Collection of extracellular fluid and subsequent analysisCan measure absolute basal concentrations of multiple neurotransmitters.Poor temporal resolution (minutes to hours).

Recent studies have directly compared the genetically encoded sensor dLight with FSCV, highlighting that dLight can detect dopamine at lower stimulation intensities, while FSCV has a greater dynamic range at higher concentrations[3]. These findings underscore the importance of selecting the appropriate tool based on the expected dopamine dynamics of the system under investigation.

Experimental Protocols

The following are detailed protocols for implementing this compound fluorescence imaging and FSCV, both separately and in a combined setup.

This compound Fluorescence Imaging Protocol

This protocol describes the loading and imaging of this compound in acute brain slices.

  • Slice Preparation: Prepare acute brain slices (e.g., coronal slices of the striatum) from a rodent model.

  • This compound Loading: Incubate the slices in artificial cerebrospinal fluid (aCSF) containing 10 μM this compound for 30 minutes at 32°C.

  • Wash: Transfer the slices to a recording chamber perfused with this compound-free aCSF for at least 30 minutes to wash out excess dye.

  • Imaging:

    • Use a two-photon microscope for imaging to minimize phototoxicity and allow for deep tissue penetration.

    • Excite this compound at approximately 780-800 nm and collect emission between 420-520 nm.

    • Acquire a baseline fluorescence image series.

  • Stimulation:

    • Place a bipolar stimulating electrode near the region of interest.

    • Apply electrical stimulation (e.g., 20 Hz for 10 seconds) to evoke dopamine release.

  • Data Acquisition and Analysis:

    • Collect a time-lapse series of images during and after stimulation.

    • Identify individual fluorescent puncta (representing dopaminergic terminals).

    • Measure the fluorescence intensity of each punctum over time.

    • Calculate the rate of destaining as a measure of this compound release.

Fast-Scan Cyclic Voltammetry (FSCV) Protocol

This protocol outlines the procedure for FSCV recordings of dopamine release in acute brain slices.

  • Electrode Preparation: Fabricate or obtain carbon-fiber microelectrodes.

  • Slice Preparation: Prepare acute brain slices as described for this compound imaging.

  • Electrode Placement:

    • Position the carbon-fiber microelectrode in the brain region of interest (e.g., dorsal striatum) at a depth of 100-150 μm.

    • Place a stimulating electrode nearby.

    • Place an Ag/AgCl reference electrode in the bath.

  • Voltammetric Recordings:

    • Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back at 400 V/s) to the carbon-fiber electrode at a frequency of 10 Hz.

    • Record the resulting current.

  • Stimulation:

    • Apply electrical stimulation to evoke dopamine release.

  • Data Acquisition and Analysis:

    • Perform background subtraction to isolate the faradaic current associated with dopamine oxidation.

    • Generate a color plot to visualize changes in current over time and voltage.

    • Calibrate the electrode with known concentrations of dopamine to convert the measured current to dopamine concentration.

    • Analyze the kinetics of dopamine release and uptake from the concentration transients.

Combined this compound Imaging and FSCV Recording Protocol

This protocol describes the simultaneous application of both techniques.

  • This compound Loading and Slice Preparation: Follow steps 1-3 of the this compound protocol.

  • Electrode Placement:

    • Carefully position the FSCV carbon-fiber microelectrode and the stimulating electrode in the field of view of the two-photon microscope.

  • Simultaneous Recording and Imaging:

    • Begin FSCV recordings as described in the FSCV protocol.

    • Simultaneously, start acquiring a time-lapse image series of the this compound fluorescence.

  • Stimulation:

    • Apply electrical stimulation to evoke dopamine release, which will be detected by both modalities.

  • Data Acquisition and Analysis:

    • Synchronize the data acquisition from the FSCV system and the microscope.

    • Analyze the this compound destaining data and the FSCV concentration data.

    • Correlate the spatial patterns of this compound release with the temporal dynamics of the FSCV signal.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the methodologies and underlying biological processes, the following diagrams are provided.

Dopamine Signaling Pathway

Dopamine_Signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine Dopamine (DA) L_DOPA->Dopamine DDC Vesicle Synaptic Vesicle Dopamine->Vesicle VMAT2 DA_released DA Vesicle->DA_released Exocytosis FFN511_released This compound Vesicle->FFN511_released Exocytosis FFN511_in This compound FFN511_in->Vesicle VMAT2 D2R D2 Receptor DA_released->D2R DAT DAT DA_released->DAT Reuptake Signal Postsynaptic Signaling D2R->Signal DAT->Dopamine

Caption: Dopamine synthesis, packaging, release, and reuptake pathway.

Combined this compound and FSCV Experimental Workflow

Combined_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_acquisition Data Acquisition cluster_analysis Data Analysis Slice_Prep Acute Brain Slice Preparation FFN511_Loading This compound Incubation (10 µM, 30 min) Slice_Prep->FFN511_Loading Wash Wash in aCSF FFN511_Loading->Wash Place_Slice Place Slice in Recording Chamber Wash->Place_Slice Place_Electrodes Position FSCV and Stimulating Electrodes Place_Slice->Place_Electrodes Imaging_Setup Two-Photon Microscope Setup Place_Electrodes->Imaging_Setup FSCV_Setup FSCV System Setup Place_Electrodes->FSCV_Setup Start_Imaging Start Time-Lapse This compound Imaging Imaging_Setup->Start_Imaging Start_FSCV Start FSCV Recording FSCV_Setup->Start_FSCV Stimulate Electrical Stimulation Start_Imaging->Stimulate Start_FSCV->Stimulate Analyze_Imaging Analyze this compound Destaining Rate Stimulate->Analyze_Imaging Analyze_FSCV Analyze FSCV DA Concentration Stimulate->Analyze_FSCV Correlate Correlate Spatial and Temporal Data Analyze_Imaging->Correlate Analyze_FSCV->Correlate

Caption: Workflow for combined this compound imaging and FSCV recording.

Conclusion

This compound fluorescence imaging and fast-scan cyclic voltammetry are powerful, complementary techniques for the study of dopamine neurotransmission. This compound provides unprecedented spatial resolution of vesicular release from individual presynaptic terminals, while FSCV offers superior temporal resolution for quantifying extracellular dopamine dynamics. The ability to use these techniques simultaneously opens up new avenues for investigating the complex interplay between the spatial organization and temporal kinetics of dopamine signaling. By carefully considering the strengths and limitations of each method, and by leveraging their combined power, researchers can gain a more comprehensive understanding of the role of dopamine in brain function and disease.

References

A Comparative Guide: Cross-Validation of FFN511 and Tyrosine Hydroxylase Immunohistochemistry for Identifying Dopaminergic Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two powerful techniques for identifying and studying dopaminergic neurons: the fluorescent false neurotransmitter FFN511 and immunohistochemistry for Tyrosine Hydroxylase (TH). Understanding the principles, protocols, and comparative advantages of each method is crucial for designing robust experiments in neuroscience and drug development. While extensive evidence demonstrates a strong qualitative correlation between this compound labeling and TH-positive neurons, this guide will also address the current landscape of quantitative comparisons.

At a Glance: this compound vs. TH Immunohistochemistry

FeatureThis compoundTyrosine Hydroxylase (TH) Immunohistochemistry
Principle A fluorescent molecule that acts as a substrate for the vesicular monoamine transporter 2 (VMAT2), accumulating in the synaptic vesicles of active monoaminergic neurons.[1][2]An antibody-based method that detects the presence of the tyrosine hydroxylase enzyme, the rate-limiting enzyme in the synthesis of dopamine (B1211576).[3]
Target Vesicular Monoamine Transporter 2 (VMAT2) on synaptic vesicles.[1][2]Tyrosine Hydroxylase (TH) enzyme in the cytoplasm of dopaminergic neurons.
Information Provided Primarily labels presynaptic terminals with active monoamine uptake and storage, offering insights into synaptic vesicle dynamics.[1][4]Identifies the entire neuron (soma, dendrites, and axons) that has the enzymatic machinery for dopamine synthesis.
Cellular Localization Punctate staining in presynaptic terminals.[1]Cytosolic staining throughout the neuron.[1]
Live/Fixed Tissue Primarily used in live tissue preparations (e.g., acute brain slices) to study dynamic processes.[1][4]Typically performed on fixed tissue sections.
Specificity Labels monoaminergic neurons, including dopaminergic, serotonergic, and noradrenergic neurons, due to VMAT2's broad substrate specificity.[1]Highly specific for catecholaminergic neurons (dopamine, norepinephrine, epinephrine).
Temporal Resolution Allows for real-time imaging of vesicle loading and release.[1]Provides a static snapshot of the neuron's state at the time of fixation.

Experimental Protocols

This compound Labeling of Acute Brain Slices

This protocol is adapted from established methodologies for labeling dopaminergic terminals in live brain tissue.[1]

1. Preparation of Acute Brain Slices:

  • Anesthetize the animal (e.g., mouse) and perform transcardial perfusion with ice-cold, oxygenated N-methyl-D-glucamine (NMDG) artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and mount it on a vibratome stage.

  • Cut coronal or sagittal slices (e.g., 300 µm thickness) in ice-cold, oxygenated NMDG-aCSF.

  • Transfer slices to a recovery chamber containing NMDG-aCSF at 34°C for a brief recovery period (e.g., 10-15 minutes).

  • Transfer slices to a holding chamber with standard aCSF saturated with 95% O2 / 5% CO2 at room temperature for at least 1 hour before labeling.

2. This compound Incubation:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock solution in oxygenated aCSF to a final concentration of 5-10 µM.

  • Incubate the brain slices in the this compound-containing aCSF for 30-40 minutes at room temperature, protected from light.

3. Washing and Imaging:

  • After incubation, wash the slices in this compound-free aCSF for at least 30 minutes to remove background fluorescence.

  • Mount the slices in a recording chamber on a microscope stage continuously perfused with oxygenated aCSF.

  • Image the slices using a suitable fluorescence microscope (e.g., confocal or two-photon) with appropriate excitation and emission filters for this compound (Excitation/Emission maxima: ~406/501 nm).

Fluorescent Immunohistochemistry for Tyrosine Hydroxylase (TH)

This protocol outlines a standard procedure for the fluorescent detection of TH in fixed brain tissue.

1. Tissue Preparation:

  • Anesthetize the animal and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA) in PBS.

  • Post-fix the brain in 4% PFA overnight at 4°C.

  • Cryoprotect the brain by incubating in a sucrose (B13894) solution (e.g., 30% in PBS) until it sinks.

  • Freeze the brain and cut coronal or sagittal sections (e.g., 40 µm thickness) using a cryostat.

  • Collect the sections in PBS.

2. Staining Procedure:

  • Wash the free-floating sections three times in PBS.

  • Permeabilize the sections by incubating in a blocking buffer containing a detergent (e.g., 0.3% Triton X-100) and a blocking agent (e.g., 10% normal donkey serum) in PBS for 1-2 hours at room temperature.

  • Incubate the sections with a primary antibody against TH (e.g., rabbit anti-TH) diluted in the blocking buffer overnight at 4°C.

  • Wash the sections three times in PBS.

  • Incubate the sections with a fluorescently labeled secondary antibody (e.g., donkey anti-rabbit conjugated to a fluorophore) diluted in the blocking buffer for 1-2 hours at room temperature, protected from light.

  • Wash the sections three times in PBS.

3. Mounting and Imaging:

  • Mount the stained sections onto glass slides.

  • Allow the slides to air dry and then coverslip using an anti-fade mounting medium.

  • Image the sections using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.

Cross-Validation and Colocalization

The validity of this compound as a marker for dopaminergic terminals is strongly supported by its extensive colocalization with TH-positive neurons. Studies have demonstrated a significant overlap between the this compound signal and the fluorescence from green fluorescent protein (GFP) expressed under the control of the TH promoter in transgenic mice.[1][3] This indicates that the terminals actively taking up this compound are indeed of dopaminergic origin.

However, it is important to note the differences in the observed staining patterns. TH immunohistochemistry reveals the entire neuron, including the cell body, dendrites, and the full extent of the axonal projections. In contrast, this compound provides a more punctate signal that is localized to the presynaptic terminals where VMAT2 is concentrated and synaptic vesicles are stored.[1] This distinction makes the two techniques highly complementary.

While qualitative colocalization is well-established, a thorough quantitative analysis with metrics such as Pearson's or Manders' colocalization coefficients for this compound and TH is not extensively reported in the literature. Such an analysis would provide a more precise statistical measure of the degree of overlap between the two markers.

Visualizing the Methodologies

To further clarify the experimental processes and the underlying biological principles, the following diagrams are provided.

experimental_workflow cluster_this compound This compound Labeling (Live Tissue) cluster_th TH Immunohistochemistry (Fixed Tissue) cluster_analysis Cross-Validation Analysis ffn_slice Acute Brain Slice Preparation ffn_incubate Incubation with this compound ffn_slice->ffn_incubate ffn_wash Washing ffn_incubate->ffn_wash ffn_image Live Cell Imaging ffn_wash->ffn_image colocalization Image Overlay & Colocalization Analysis ffn_image->colocalization th_fix Tissue Fixation & Sectioning th_block Blocking & Permeabilization th_fix->th_block th_pri_ab Primary Antibody (anti-TH) th_block->th_pri_ab th_sec_ab Secondary Antibody (Fluorescent) th_pri_ab->th_sec_ab th_mount Mounting & Coverslipping th_sec_ab->th_mount th_image Fluorescence Imaging th_mount->th_image th_image->colocalization

Experimental workflow for cross-validation.

signaling_pathway cluster_neuron Dopaminergic Presynaptic Terminal cluster_cytoplasm Cytoplasm dopamine Dopamine vmat2 VMAT2 dopamine->vmat2 ffn511_ext This compound (Extracellular) dat Dopamine Transporter (DAT) ffn511_ext->dat ffn511_int This compound (Intracellular) dat->ffn511_int vesicle Synaptic Vesicle vmat2->vesicle tyrosine Tyrosine th Tyrosine Hydroxylase (TH) tyrosine->th hydroxylation ldopa L-DOPA th->ldopa ffn511_int->vmat2

This compound uptake and vesicular loading pathway.

Conclusion

This compound and TH immunohistochemistry are both invaluable tools for the study of dopaminergic systems. This compound offers the unique advantage of visualizing active monoaminergic presynaptic terminals in living tissue, providing a dynamic view of synaptic function. TH immunohistochemistry, on the other hand, provides a robust and specific anatomical map of all dopaminergic neurons within a sample. The strong colocalization between this compound and TH-positive neurons validates the use of this compound as a reliable marker for these cells, particularly for studies focused on presynaptic activity. For a comprehensive understanding of both the anatomy and function of dopaminergic circuits, the combined use of these two complementary techniques is highly recommended. Future studies providing quantitative colocalization analysis will further solidify the relationship between these two important methodologies.

References

A Comparative Guide to Fluorescent False Neurotransmitters for Serotonin Research: FFN511 and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the serotonin (B10506) system, fluorescent false neurotransmitters (FFNs) offer a powerful tool to visualize and quantify the dynamics of serotonin transport. This guide provides a detailed comparison of FFN511 with other prominent fluorescent probes, FFN246 and ASP+, used to study the serotonin transporter (SERT) and vesicular monoamine transporter 2 (VMAT2).

This comparison guide synthesizes experimental data to provide an objective overview of the performance of these tools. It includes a summary of their quantitative properties, detailed experimental protocols for their use, and visualizations of their mechanism of action and experimental application.

Quantitative Comparison of Serotonin Fluorescent Probes

The selection of an appropriate fluorescent probe is critical for the success of experimental studies. The following table summarizes the key quantitative parameters for this compound, FFN246, and ASP+. While a complete dataset for a direct head-to-head comparison is not available in the current literature, this table compiles the reported values to aid in probe selection.

PropertyThis compoundFFN246ASP+
Target(s) VMAT2, likely SERTSERT, VMAT2SERT
Km for SERT Not explicitly reported~14 µM[1]~160 nM or 8.52 ± 0.15 µM[2]
Vmax for SERT Not reportedNot reportedNot reported
IC50 for VMAT2 (vs. 5-HT) ~1 µM[3]SubstrateNot a VMAT2 substrate
Excitation Max (nm) ~406~392[4][5][6][7][8]~488
Emission Max (nm) ~501~427[4][5][6][7][8]~607-652
Quantum Yield Not reportedNot reportedNot reported
**Molar Extinction Coefficient (M⁻¹cm⁻¹) **Not reportedNot reportedNot reported
Key Features First novel FFN, enables optical imaging of presynaptic activity.[3]Dual SERT/VMAT2 substrate with improved photophysical properties over older probes.[9][10][11]High affinity for SERT, suitable for real-time monitoring of SERT function.[12]

Signaling Pathway and Experimental Workflow

To effectively utilize these fluorescent probes, it is essential to understand their mechanism of action and the typical workflow for their application in cellular and tissue-based assays.

Fluorescent False Neurotransmitter Signaling Pathway

FFNs are designed to mimic endogenous serotonin, allowing them to be recognized and transported by SERT and VMAT2. The following diagram illustrates the general signaling pathway of a dual SERT/VMAT2 fluorescent false neurotransmitter like this compound and FFN246.

FFN_Signaling_Pathway cluster_extracellular Extracellular Space cluster_neuron Presynaptic Serotonergic Neuron cluster_cytosol Cytosol cluster_vesicle Synaptic Vesicle FFN_ext FFN SERT SERT FFN_ext->SERT Uptake FFN_intra FFN VMAT2 VMAT2 FFN_intra->VMAT2 Packaging FFN_vesicle FFN SERT->FFN_intra VMAT2->FFN_vesicle

FFN Signaling Pathway
Typical Experimental Workflow for FFN Uptake Assay

A common application of these fluorescent probes is to measure their uptake into cells expressing the target transporters. The following diagram outlines a typical experimental workflow for a SERT uptake assay in a cell line like HEK293.

Experimental_Workflow Start Start: Seed SERT-expressing cells in a multi-well plate Incubate_cells Incubate cells to allow attachment (e.g., 24 hours) Start->Incubate_cells Wash_cells Wash cells with assay buffer Incubate_cells->Wash_cells Pre_incubate Pre-incubate with or without SERT inhibitor (control) Wash_cells->Pre_incubate Add_FFN Add fluorescent probe (FFN/ASP+) Pre_incubate->Add_FFN Incubate_FFN Incubate for a defined period (e.g., 30 minutes) Add_FFN->Incubate_FFN Wash_excess Wash to remove excess probe Incubate_FFN->Wash_excess Measure_fluorescence Measure intracellular fluorescence (plate reader or microscopy) Wash_excess->Measure_fluorescence Analyze Analyze data to determine SERT activity Measure_fluorescence->Analyze

FFN Uptake Assay Workflow

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable data. Below are detailed methodologies for performing SERT and VMAT2 uptake assays using fluorescent false neurotransmitters.

Protocol 1: SERT-Mediated Uptake Assay in HEK293 Cells

This protocol describes the measurement of SERT activity in Human Embryonic Kidney (HEK293) cells stably expressing the human serotonin transporter.

Materials:

  • HEK293 cells stably expressing hSERT

  • Poly-D-lysine coated 96-well black, clear-bottom plates

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and appropriate selection antibiotic

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Fluorescent probe (this compound, FFN246, or ASP+) stock solution in DMSO

  • SERT inhibitor (e.g., paroxetine, fluoxetine) stock solution in DMSO

  • Phosphate-buffered saline (PBS)

  • Fluorescence plate reader or confocal microscope

Procedure:

  • Cell Plating: Seed the hSERT-HEK293 cells in a 96-well plate at a density of 50,000-80,000 cells per well. Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

  • Cell Washing: Gently aspirate the culture medium from each well. Wash the cells twice with 100 µL of pre-warmed KRH buffer.

  • Inhibitor Pre-incubation: For control wells (to determine non-specific uptake), add 90 µL of KRH buffer containing the SERT inhibitor at the desired final concentration (e.g., 10 µM paroxetine). For experimental wells, add 90 µL of KRH buffer with the vehicle (DMSO) at the same final concentration. Incubate the plate at 37°C for 10-15 minutes.

  • Fluorescent Probe Addition: Prepare a working solution of the fluorescent probe in KRH buffer. Add 10 µL of this solution to each well to reach the final desired concentration (e.g., 1-10 µM for FFNs, 100-500 nM for ASP+).

  • Uptake Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes). This time should be optimized to be within the linear range of uptake for the specific probe.

  • Termination of Uptake: Aspirate the probe-containing buffer from the wells. Wash the cells three times with 100 µL of ice-cold PBS to remove extracellular probe and stop the transport process.

  • Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the intracellular fluorescence using a bottom-reading fluorescence plate reader with appropriate excitation and emission wavelengths for the chosen probe. Alternatively, visualize and quantify the fluorescence at the single-cell level using a confocal microscope.

  • Data Analysis: Subtract the average fluorescence of the inhibitor-treated wells (non-specific uptake) from the fluorescence of the vehicle-treated wells (total uptake) to determine the specific SERT-mediated uptake.

Protocol 2: VMAT2-Mediated Vesicular Loading Assay in HEK293 Cells

This protocol is designed to measure the activity of VMAT2 in HEK293 cells stably expressing the transporter.

Materials:

  • HEK293 cells stably expressing VMAT2

  • 24-well plates

  • DMEM with 10% FBS and appropriate selection antibiotic

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)

  • Fluorescent false neurotransmitter (this compound or FFN246) stock solution in DMSO

  • VMAT2 inhibitor (e.g., reserpine, tetrabenazine) stock solution in DMSO

  • Confocal microscope

Procedure:

  • Cell Plating: Seed VMAT2-HEK293 cells onto glass coverslips in 24-well plates and culture until they reach 70-80% confluency.

  • Cell Washing: Gently wash the cells twice with pre-warmed assay buffer.

  • Inhibitor Pre-incubation: For control experiments, pre-incubate a subset of cells with a VMAT2 inhibitor (e.g., 10 µM reserpine) in assay buffer for 15-30 minutes at 37°C.

  • FFN Loading: Add the fluorescent false neurotransmitter (e.g., 5-10 µM this compound or FFN246) to the cells in fresh assay buffer (with or without inhibitor) and incubate for 30-60 minutes at 37°C.

  • Wash and Image: Wash the cells three times with assay buffer to remove the extracellular FFN.

  • Live-Cell Imaging: Immediately image the cells using a confocal microscope. VMAT2-mediated accumulation of the FFN will appear as bright puncta within the cytoplasm, corresponding to acidic vesicles.

  • Quantification: Acquire images from multiple fields of view for both control and inhibitor-treated conditions. The VMAT2-specific loading can be quantified by measuring the integrated fluorescence intensity of the intracellular puncta and subtracting the diffuse cytosolic fluorescence. The difference in puncta intensity between the vehicle- and inhibitor-treated cells represents the VMAT2-dependent uptake.

References

Assessing the Impact of FFN511 on Endogenous Dopamine Release Kinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of FFN511 with other common methods for assessing endogenous dopamine (B1211576) release kinetics. The information presented is intended to assist researchers in selecting the most appropriate tools for their experimental needs, with a focus on objective performance metrics and supporting experimental data.

Introduction to this compound

This compound is a fluorescent false neurotransmitter that serves as a substrate for the vesicular monoamine transporter 2 (VMAT2).[1][2] This property allows it to be taken up into the synaptic vesicles of monoaminergic neurons, including dopaminergic neurons.[3][4] Upon stimulation and subsequent exocytosis, this compound is released along with endogenous dopamine, enabling the optical imaging of presynaptic terminal activity. It has an IC50 of 1 µM for inhibiting serotonin (B10506) binding to VMAT2, which is comparable to dopamine itself.[1] this compound is sufficiently bright and photostable for two-photon fluorescence microscopy and is compatible with GFP tags and other optical probes.

Comparison of Dopamine Release Detection Methods

The selection of a method to study dopamine release depends on the specific experimental question, with trade-offs between spatial resolution, temporal resolution, sensitivity, and specificity. This section compares this compound with its fluorescent analogs (FFN102 and FFN200) and the established electrochemical technique, Fast Scan Cyclic Voltammetry (FSCV).

Quantitative Performance Comparison
FeatureThis compoundFFN102FFN200Fast Scan Cyclic Voltammetry (FSCV)
Temporal Resolution Milliseconds to seconds (imaging frame rate dependent)[3][5]Milliseconds to seconds (imaging frame rate dependent)Milliseconds to seconds (imaging frame rate dependent)[6]Sub-second (typically 100 ms)[7][8]
Spatial Resolution Sub-micrometer (individual synapses)[9]Sub-micrometer (individual synapses)Sub-micrometer (individual synapses)[6]Micrometer (probe-dependent)[10]
Sensitivity Qualitative, detects release from individual terminals[9]pH-dependent fluorescence enhances release detection[11][12]High signal-to-noise ratio[6]Low nM range[13]
Specificity Labels monoaminergic terminals, not exclusive to dopamine[14]More selective for dopaminergic neurons than this compound[14]Highly selective for dopaminergic neurons[6][14]Can distinguish dopamine from serotonin based on voltammetric signature[8]
Signal-to-Noise Ratio Good[9]Improved with pH-sensitivityHigh[6]Generally high, can be affected by electrode fouling[13]
Photostability GoodNot explicitly statedNot explicitly statedNot applicable
Key Advantage First-generation probe, widely used and characterized.pH-sensitivity provides a direct measure of vesicle release into the neutral extracellular space.Improved selectivity for dopaminergic neurons and suitable for cultured neurons.[6][14]High temporal resolution and direct quantification of dopamine concentration.[7]
Key Limitation Lacks specificity for dopaminergic neurons.[14]pH-dependency can complicate destaining kinetics analysis.Newer probe, less extensively characterized than this compound.Lower spatial resolution compared to optical methods.[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for using this compound and Fast Scan Cyclic Voltammetry to measure dopamine release.

This compound Imaging of Dopamine Release

This protocol is adapted from established methods for labeling and imaging dopamine terminals in acute brain slices.[15]

1. Acute Brain Slice Preparation:

  • Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).

  • Rapidly dissect the brain and prepare 300 µm coronal slices containing the region of interest (e.g., striatum) using a vibratome.

  • Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour.

2. This compound Loading:

  • Incubate the brain slices in aCSF containing 10 µM this compound for 30 minutes at 32-34°C.

  • After incubation, wash the slices in this compound-free aCSF for at least 30 minutes to reduce background fluorescence.

3. Imaging:

  • Transfer a slice to a recording chamber on a microscope stage continuously perfused with oxygenated aCSF.

  • Use a two-photon microscope for imaging. Excite this compound at ~800 nm and collect emission between 500-550 nm.

  • Acquire baseline images of this compound-labeled terminals.

4. Stimulation and Data Acquisition:

  • Place a bipolar stimulating electrode in the slice near the imaging area.

  • Stimulate the tissue with a train of electrical pulses (e.g., 20 Hz for 10 seconds) to evoke dopamine release.

  • Acquire a time-lapse series of images before, during, and after stimulation to monitor the destaining of this compound from presynaptic terminals, which corresponds to neurotransmitter release.

5. Data Analysis:

  • Measure the fluorescence intensity of individual puncta (presynaptic terminals) over time.

  • The rate of fluorescence decrease (destaining) is used as a measure of the kinetics of dopamine release.

Fast Scan Cyclic Voltammetry (FSCV) for Dopamine Detection

This protocol provides a general overview of FSCV for measuring dopamine release in brain slices.

1. Electrode Preparation:

  • Fabricate carbon-fiber microelectrodes by aspirating a single carbon fiber into a glass capillary and pulling it to a fine tip.

  • Cut the fiber to the desired length (e.g., 50-100 µm).

2. Acute Brain Slice Preparation:

  • Prepare acute brain slices as described in the this compound protocol.

3. FSCV Recording:

  • Position the carbon-fiber microelectrode in the brain slice region of interest.

  • Apply a triangular voltage waveform (e.g., -0.4 V to +1.3 V and back to -0.4 V at 400 V/s, repeated at 10 Hz) to the electrode.

  • Place a stimulating electrode nearby to evoke dopamine release.

4. Stimulation and Data Acquisition:

  • Apply electrical stimulation to the tissue to elicit dopamine release.

  • The applied voltage waveform causes dopamine to oxidize and then reduce on the surface of the carbon fiber, generating a current that is measured.

  • The resulting current is plotted against the applied voltage to create a cyclic voltammogram, which has a characteristic shape for dopamine.

5. Data Analysis:

  • The peak oxidation current in the cyclic voltammogram is proportional to the concentration of dopamine.

  • The kinetics of the rise and fall of the dopamine signal provide information about the rates of release and reuptake.

Visualizations

Signaling and Experimental Workflows

The following diagrams illustrate the mechanism of this compound action and the general workflows for the discussed experimental techniques.

FFN511_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Vesicle Synaptic Vesicle VMAT2 VMAT2 Release Exocytosis Vesicle->Release Stimulation Dopamine Dopamine Dopamine->VMAT2 Uptake FFN511_cyto This compound FFN511_cyto->VMAT2 Uptake VMAT2->Vesicle FFN511_released FFN511_released Release->FFN511_released This compound Release Dopamine_released Dopamine_released Release->Dopamine_released Dopamine Release Receptor Dopamine Receptor Imaging Imaging FFN511_released->Imaging Fluorescence Detection Dopamine_released->Receptor

Caption: Mechanism of this compound for visualizing dopamine release.

Experimental_Workflow cluster_this compound This compound Imaging cluster_FSCV Fast Scan Cyclic Voltammetry A1 Slice Preparation A2 This compound Loading A1->A2 A3 Imaging Setup A2->A3 A4 Stimulation A3->A4 A5 Image Acquisition A4->A5 A6 Data Analysis (Destaining Kinetics) A5->A6 B1 Slice & Electrode Preparation B2 FSCV Recording Setup B1->B2 B3 Stimulation B2->B3 B4 Data Acquisition (Cyclic Voltammograms) B3->B4 B5 Data Analysis (Dopamine Concentration) B4->B5

References

Safety Operating Guide

Essential Guide to the Safe Disposal of FFN511

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the proper disposal of FFN511, a fluorescent false neurotransmitter. Adherence to these procedures is critical due to the compound's hazardous properties.

This compound is classified as a combustible solid and is highly hazardous to water (Water Hazard Class 3 - WGK 3)[1][2][3]. These classifications necessitate specific disposal protocols to prevent combustion and environmental contamination.

This compound Hazard and Safety Data

A clear understanding of the hazards associated with this compound is the first step toward safe handling and disposal. The following table summarizes the key safety data for this compound.

Parameter Value Source
Chemical Name 9-(2-Aminoethyl)-2,3,6,7-tetrahydro-1H,5H,11H-[1]-benzopyrano[6,7,8-ij]quinolizin-11-one
CAS Number 1004548-96-2
Physical Form Solid
Solubility Soluble in DMSO
Storage Class 11 - Combustible Solids
Water Hazard Class (WGK) 3 (Highly hazardous to water)[1][2][3]

Experimental Protocol: Waste Segregation and Collection

The following protocol outlines the mandatory steps for the segregation and collection of this compound waste. This procedure is designed to be conducted within a certified laboratory chemical fume hood.

Materials Required:

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Designated hazardous waste container, clearly labeled for "Combustible Solids" and "this compound Waste". The container must be compatible with this compound and any solvents used (e.g., polyethylene)[4].

  • Chemical waste pickup request form from your institution's Environmental Health & Safety (EHS) department[5].

Procedure:

  • Work Area Preparation: All handling of this compound, including the preparation of waste, must be conducted within a properly functioning and certified laboratory chemical fume hood to minimize inhalation exposure[4].

  • Waste Collection:

    • Solid Waste: Collect all solid this compound waste, including contaminated personal protective equipment (e.g., gloves, weighing paper), in the designated hazardous waste container.

    • Solutions: Solutions containing this compound (e.g., dissolved in DMSO) should not be disposed of down the drain[4][6]. They must be collected in a separate, compatible, and clearly labeled hazardous waste container for liquid chemical waste.

  • Container Labeling: Ensure the hazardous waste container is accurately labeled with the full chemical name, "this compound," and prominently displays the "Combustible Solid" and "Marine Pollutant" (or equivalent) hazard symbols.

  • Waste Storage: Store the sealed hazardous waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials, particularly oxidizing agents, acids, and bases[4][5].

  • Disposal Request: Once the waste container is full or ready for disposal, complete and submit a chemical waste pickup request form to your institution's EHS department for proper disposal[5].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the safe disposal of this compound waste.

FFN511_Disposal_Workflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Goggles, Lab Coat, Gloves) start->ppe fume_hood Work Inside a Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Type fume_hood->waste_type solid_waste Solid Waste (e.g., powder, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., this compound in DMSO) waste_type->liquid_waste Liquid collect_solid Collect in Labeled 'Combustible Solid' Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled 'Hazardous Liquid' Waste Container liquid_waste->collect_liquid store_waste Store Waste Container in a Designated Safe Area collect_solid->store_waste collect_liquid->store_waste ehs_pickup Arrange for EHS Hazardous Waste Pickup store_waste->ehs_pickup end End: Proper Disposal ehs_pickup->end

Caption: Workflow for the safe segregation and disposal of this compound waste.

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and building trust in their operational practices.

References

Essential Safety and Operational Guide for Handling FFN511

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety protocols and logistical plans for the handling and disposal of FFN511, a fluorescent false neurotransmitter. Adherence to these guidelines is essential for ensuring personnel safety and minimizing environmental impact. Given the absence of a comprehensive Safety Data Sheet (SDS), these recommendations are based on the known properties of this compound and general best practices for handling potent neurochemicals, fluorescent dyes, and their solutions.

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource
CAS Number 1004548-96-2Sigma-Aldrich
Molecular Weight 284.35 g/mol Sigma-Aldrich
Form SolidSigma-Aldrich
Solubility 5 mM in DMSOSigma-Aldrich
Storage Temperature -20°CSigma-Aldrich
Water Hazard Class (WGK) 3 (Severely hazardous to water)Sigma-Aldrich
Storage Class 11 (Combustible Solids)Sigma-Aldrich

Personal Protective Equipment (PPE)

Due to its nature as a potent neurochemical and its high water hazard classification, a stringent PPE protocol is mandatory.

PPE CategoryItemSpecifications and Usage
Eye and Face Protection Safety GogglesMust be ANSI Z87.1 compliant and provide a complete seal around the eyes to protect against dust particles.
Face ShieldTo be worn in conjunction with safety goggles, especially when handling the solid form or preparing solutions.
Hand Protection Double Nitrile GlovesWhen handling the solid form. Inspect for tears or degradation before use.
Butyl or heavy-duty nitrile gloves over nitrile glovesWhen handling DMSO solutions of this compound, as DMSO can readily penetrate standard nitrile gloves.
Respiratory Protection N95 or P100 RespiratorRequired when handling the solid (powder) form to prevent inhalation. A fit test is mandatory before first use.
Protective Clothing Laboratory CoatA full-length lab coat must be worn and kept fully fastened.
Chemical-resistant ApronRecommended to be worn over the lab coat when preparing solutions or handling larger quantities.

Experimental Protocols: Safe Handling and Disposal

Handling this compound Powder

This protocol outlines the procedure for weighing and preparing a stock solution of this compound.

  • Area Preparation : Designate a specific area for handling this compound, preferably within a certified chemical fume hood. Cover the work surface with disposable absorbent bench paper.

  • PPE : Before handling the compound, don all required PPE as specified in the table above, including respiratory protection.

  • Weighing :

    • Perform all weighing operations within the chemical fume hood.

    • Use a dedicated set of spatulas and weighing boats.

    • Carefully transfer the desired amount of this compound powder. Avoid creating dust.

  • Solubilization :

    • Add the appropriate volume of DMSO to the vessel containing the this compound powder.

    • Gently swirl or vortex to dissolve. Do not use sonication, which could generate aerosols.

  • Post-Handling :

    • Wipe down the work area with a suitable solvent (e.g., 70% ethanol) to decontaminate surfaces.

    • Dispose of all contaminated disposable materials (weighing boats, bench paper, gloves) as hazardous waste.

Disposal Plan

This compound Waste (Solid and Solutions) :

  • Solid Waste : Collect all solid this compound waste, including contaminated consumables, in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste : this compound solutions in DMSO must be collected in a separate, labeled, and sealed hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Aqueous Waste : Due to its WGK 3 classification, this compound is severely hazardous to aquatic life. Do not dispose of any this compound-containing solutions down the drain. Collect all aqueous waste containing this compound for hazardous waste disposal.

Disposal Vendor : All this compound waste must be disposed of through a licensed hazardous waste disposal company. Consult your institution's EHS office for specific procedures and vendor information.

Workflow and Logical Relationships

The following diagrams illustrate the necessary workflows for ensuring safety when handling this compound.

PPE_Donning_Doffing_Workflow This compound Handling: PPE Donning and Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence (in fume hood) Don1 Lab Coat & Apron Don2 Respirator (if handling powder) Don1->Don2 Don3 Safety Goggles Don2->Don3 Don4 Face Shield Don3->Don4 Don5 Inner Nitrile Gloves Don4->Don5 Don6 Outer Butyl/Nitrile Gloves Don5->Don6 End Handling Complete Don6->End Proceed with Experiment Doff1 Outer Butyl/Nitrile Gloves Doff2 Face Shield Doff1->Doff2 Doff3 Lab Coat & Apron Doff2->Doff3 Doff4 Inner Nitrile Gloves Doff3->Doff4 Doff5 Safety Goggles Doff4->Doff5 Doff6 Respirator (last, outside hood) Doff5->Doff6 Wash Wash Hands Thoroughly Doff6->Wash Exit Work Area Start Start Handling Start->Don1 End->Doff1

Caption: PPE donning and doffing sequence for handling this compound.

FFN511_Disposal_Pathway This compound Waste Disposal Pathway cluster_waste_generation Waste Generation cluster_waste_collection Waste Collection & Storage cluster_disposal Final Disposal Solid_Waste Solid this compound & Contaminated Consumables (Gloves, Weigh Boats, Bench Paper) Solid_Container Labeled, Sealed Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Waste_DMSO This compound in DMSO Solution Liquid_Container_DMSO Labeled, Sealed DMSO Waste Container Liquid_Waste_DMSO->Liquid_Container_DMSO Liquid_Waste_Aqueous Aqueous Solutions with this compound Liquid_Container_Aqueous Labeled, Sealed Aqueous Hazardous Waste Container Liquid_Waste_Aqueous->Liquid_Container_Aqueous EHS_Office Consult Institutional EHS Office Solid_Container->EHS_Office Liquid_Container_DMSO->EHS_Office Liquid_Container_Aqueous->EHS_Office Licensed_Vendor Licensed Hazardous Waste Vendor EHS_Office->Licensed_Vendor Incineration High-Temperature Incineration Licensed_Vendor->Incineration

Caption: Logical flow for the safe disposal of this compound waste streams.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.